Resveratroloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEYJFAJITAG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415792 | |
| Record name | Resveratroloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38963-95-0 | |
| Record name | Resveratroloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratroloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratroloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESVERATROLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DBS6RKM2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The intricate Pathway of Resveratroloside Biosynthesis in Polygonum cuspidatum: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Polygonum cuspidatum, commonly known as Japanese knotweed, stands as a prominent natural source of resveratrol and its glucoside, resveratroloside (also known as piceid). These stilbenoid compounds have garnered significant scientific interest due to their wide-ranging pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in P. cuspidatum, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols crucial for research and development in this field.
The Core Biosynthetic Pathway: From Phenylalanine to this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The pathway can be broadly divided into two main parts: the general phenylpropanoid pathway leading to the formation of p-coumaroyl-CoA, and the subsequent stilbene-specific pathway culminating in the glycosylation of resveratrol.
The key enzymatic reactions are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is a critical entry point, channeling primary metabolites into the phenylpropanoid pathway[1].
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A (CoA) to form p-coumaroyl-CoA, the activated precursor for numerous downstream secondary metabolites, including stilbenes and flavonoids.
-
Stilbene Synthase (STS): As the key enzyme of stilbene biosynthesis, STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene)[2]. STS competes with chalcone synthase (CHS) for the same substrates, representing a crucial branch point between stilbenoid and flavonoid biosynthesis.
-
UDP-Glycosyltransferase (UGT): In the final step, a glycosyl group from UDP-glucose is transferred to the 3-hydroxyl or 4'-hydroxyl group of resveratrol to form this compound (piceid)[3]. While the specific UGT responsible for this reaction in P. cuspidatum is yet to be fully characterized, this enzymatic step is crucial for the accumulation of the glycosylated form.
Quantitative Data on Resveratrol and this compound in Polygonum cuspidatum
The concentration of resveratrol and its glucoside varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from various studies.
Table 1: Resveratrol and Piceid Content in Different Tissues of Polygonum cuspidatum
| Plant Tissue | Resveratrol Content (µg/g dry weight) | Piceid Content (% of total stilbenes) | Reference |
| Perennial Root | 1024.96 | Higher than resveratrol | [4] |
| Leaf | 764.74 | Data not available | [4] |
| Stem | 123.57 | Data not available | [4] |
| Annual Root | 26.88 | Data not available | [4] |
Table 2: Induction of Resveratrol Content in Polygonum cuspidatum Leaves by UV-C Irradiation
| Treatment | Incubation Time (hours) | Fold Increase in Resveratrol | Reference |
| UV-C | 6 | 2.6 | [2][5] |
| UV-C | 12 | 1.6 | [2][6] |
Regulation of the Biosynthesis Pathway
The production of this compound in P. cuspidatum is a tightly regulated process, influenced by both developmental cues and environmental stresses. Key regulatory elements include transcription factors and signaling molecules.
Transcriptional Regulation
Several families of transcription factors are implicated in the regulation of stilbene biosynthetic genes:
-
MYB Transcription Factors: Members of the R2R3-MYB family are known to be key regulators of the phenylpropanoid pathway. In grapevine, VvMYB14 and VvMYB15 have been shown to activate stilbene synthase gene expression. Homologous transcription factors are likely involved in the regulation of this pathway in P. cuspidatum.
-
WRKY Transcription Factors: These transcription factors are often involved in plant defense responses. In grapevine, VvWRKY8 has been identified as a negative regulator of stilbene biosynthesis, creating a feedback loop. A PcWRKY11 has been identified in P. cuspidatum and is induced by stress, suggesting a role in the regulatory network.
-
bHLH and ERF Transcription Factors: These families of transcription factors have also been identified as potential regulators of resveratrol biosynthesis genes in P. cuspidatum following UV-C exposure[2][5].
Signaling Molecules
-
UV-C Irradiation: As a significant abiotic stressor, UV-C light is a potent inducer of resveratrol biosynthesis in P. cuspidatum. Transcriptomic studies have shown that UV-C exposure leads to the upregulation of genes encoding PAL, C4H, 4CL, and STS, while downregulating the competing CHS gene, thereby redirecting metabolic flux towards stilbene production[2][5][6].
-
Jasmonates: Jasmonic acid and its derivatives are key signaling molecules in plant defense. They are known to induce the expression of stilbene biosynthesis genes. The identification of a jasmonate-responsive WRKY transcription factor in P. cuspidatum further supports the role of this signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Quantification of Resveratrol and Piceid by HPLC-UV
Objective: To simultaneously quantify resveratrol and piceid in P. cuspidatum extracts.
Materials:
-
Polygonum cuspidatum plant material (e.g., dried root powder)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase acidification)
-
Resveratrol and piceid analytical standards
-
HPLC system with a C18 column and UV detector
Protocol:
-
Extraction:
-
Accurately weigh approximately 1.0 g of powdered plant material.
-
Extract with 25 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) (e.g., with 0.1% formic acid). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 306 nm for resveratrol and piceid[5].
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of resveratrol and piceid of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Quantify the amount of resveratrol and piceid in the plant extract by comparing their peak areas to the respective calibration curves.
-
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
Objective: To measure the activity of PAL in plant extracts.
Materials:
-
Plant tissue
-
Extraction buffer: 100 mM Tris-HCl (pH 8.8), 14 mM β-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Assay buffer: 100 mM Tris-HCl (pH 8.8)
-
Substrate: 50 mM L-phenylalanine in assay buffer
-
6 M HCl
-
Spectrophotometer
Protocol:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., 1 g) in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 1.5 mL of assay buffer and 0.5 mL of the enzyme extract. Pre-incubate at 40°C for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of the L-phenylalanine substrate solution.
-
Incubate the reaction at 40°C for 60 minutes.
-
Stop the reaction by adding 0.1 mL of 6 M HCl.
-
Measure the absorbance of the reaction mixture at 290 nm against a blank (prepared by adding HCl before the substrate).
-
-
Calculation:
-
The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient at 290 nm (ε = 10,000 M⁻¹ cm⁻¹).
-
PAL activity is typically expressed as nmol of cinnamic acid formed per minute per milligram of protein.
-
4-Coumaroyl-CoA Ligase (4CL) Enzyme Assay
Objective: To determine the activity of 4CL in plant extracts.
Materials:
-
Plant tissue
-
Extraction buffer (as for PAL assay)
-
Assay buffer: 200 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2.5 mM ATP
-
Substrate: 10 mM p-coumaric acid
-
0.5 mM Coenzyme A (CoA)
-
Spectrophotometer
Protocol:
-
Enzyme Extraction:
-
Prepare the crude enzyme extract as described for the PAL assay.
-
-
Enzyme Assay:
-
In a quartz cuvette, mix 0.8 mL of assay buffer, 0.1 mL of p-coumaric acid solution, and 0.1 mL of the enzyme extract.
-
Initiate the reaction by adding 20 µL of CoA solution.
-
Immediately monitor the increase in absorbance at 333 nm for 5 minutes at 30°C. This wavelength corresponds to the formation of p-coumaroyl-CoA.
-
-
Calculation:
-
The rate of p-coumaroyl-CoA formation is calculated using its molar extinction coefficient at 333 nm (ε = 21,000 M⁻¹ cm⁻¹).
-
4CL activity is expressed as nmol of p-coumaroyl-CoA formed per minute per milligram of protein.
-
Stilbene Synthase (STS) Enzyme Assay
Objective: To measure the activity of STS in plant extracts.
Materials:
-
Plant tissue
-
Extraction buffer (as for PAL assay)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)
-
Substrates: 50 µM p-coumaroyl-CoA, 150 µM [¹⁴C]-malonyl-CoA (or unlabeled malonyl-CoA for HPLC-based detection)
-
Ethyl acetate
-
Scintillation counter (for radiolabeled assay) or HPLC system
Protocol (Radiolabeled Method):
-
Enzyme Extraction:
-
Prepare the crude enzyme extract as described for the PAL assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 100 µL of assay buffer, 50 µL of enzyme extract, 20 µL of p-coumaroyl-CoA, and 20 µL of [¹⁴C]-malonyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 20% acetic acid.
-
Extract the product (resveratrol) with 200 µL of ethyl acetate.
-
Measure the radioactivity of the ethyl acetate phase using a scintillation counter.
-
-
Calculation:
-
The amount of resveratrol formed is calculated based on the specific activity of the [¹⁴C]-malonyl-CoA and the measured radioactivity.
-
STS activity is expressed as pkat (picokatal) per milligram of protein.
-
Note: For a non-radioactive assay, unlabeled malonyl-CoA is used, and the reaction product is quantified by HPLC as described in section 4.1.
Conclusion
The biosynthesis of this compound in Polygonum cuspidatum is a complex and highly regulated process that holds significant potential for biotechnological applications and drug development. A thorough understanding of the enzymatic machinery, regulatory networks, and analytical methodologies is paramount for researchers aiming to harness the therapeutic properties of this valuable natural product. This guide provides a comprehensive overview and practical protocols to facilitate further investigation into this fascinating metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]
- 3. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coimmobilization and colocalization of a glycosyltransferase and a sucrose synthase greatly improves the recycling of UDP-glucose: Glycosylation of resveratrol 3-O-β-D-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
Resveratroloside In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide primarily details the in vitro mechanisms of action of resveratrol. While resveratroloside is a glycoside of resveratrol and is anticipated to exhibit similar biological activities, and in some cases, potentially enhanced effects, specific in vitro data for this compound is limited. The information presented herein, therefore, serves as a comprehensive foundation for understanding the potential mechanisms of this compound, with the explicit understanding that further research is required to fully elucidate its specific molecular interactions.
Executive Summary
This compound, a naturally occurring glycoside of resveratrol, is emerging as a compound of significant interest for its potential therapeutic applications. While research directly focused on this compound is still developing, the extensive body of in vitro evidence for its parent compound, resveratrol, provides a strong basis for understanding its likely mechanisms of action. This guide synthesizes the current knowledge on the in vitro effects of resveratrol, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We delve into the core signaling pathways modulated by resveratrol, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex molecular interactions.
Core Mechanisms of Action
Resveratrol exhibits a remarkable range of biological activities in vitro, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.
Anti-Inflammatory Effects
Resveratrol has been demonstrated to exert potent anti-inflammatory effects in various in vitro models. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Inhibition of IκBα Phosphorylation and Degradation: Resveratrol can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1]
-
Suppression of Pro-inflammatory Cytokine Production: By inhibiting NF-κB, resveratrol has been shown to reduce the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and microglial cells.[1]
Signaling Pathway: Resveratrol's Inhibition of the NF-κB Pathway
Caption: Resveratrol inhibits the NF-κB signaling pathway.
Antioxidant Activity
Resveratrol demonstrates significant antioxidant properties through both direct and indirect mechanisms.
-
Direct Radical Scavenging: Resveratrol can directly scavenge various reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals.[4][5]
-
Upregulation of Endogenous Antioxidant Enzymes: A key indirect mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Resveratrol promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[6]
Experimental Workflow: In Vitro Antioxidant Capacity Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Neuroprotective Effects
In vitro studies using various neuronal cell models have highlighted the neuroprotective potential of resveratrol.[7][8][9][10]
-
Modulation of SIRT1 and AMPK Pathways: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[11][12][13] SIRT1 activation is linked to enhanced mitochondrial function and cell survival. Resveratrol can also activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11][13][14] The activation of the SIRT1/AMPK axis contributes to neuroprotection by promoting mitochondrial biogenesis and reducing oxidative stress.[11][13]
-
Inhibition of Apoptosis: Resveratrol has been shown to protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and excitotoxicity.[6] This is achieved through the modulation of Bcl-2 family proteins and the inhibition of caspase activation.[6]
Signaling Pathway: Resveratrol-Mediated Neuroprotection via SIRT1/AMPK
Caption: Resveratrol's neuroprotective SIRT1/AMPK pathway.
Anticancer Effects
Resveratrol has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines in vitro.[3][15][16][17][18][19][20][21]
-
Cell Cycle Arrest: Resveratrol can induce cell cycle arrest at different phases, most commonly at the G1/S or G2/M transition, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Induction of Apoptosis: Resveratrol can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Inhibition of Metastasis: In vitro studies have shown that resveratrol can inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).
Enzyme Inhibition
-
α-Glucosidase Inhibition: Resveratrol and its analogs have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[22][23][24][25][26] This inhibitory action suggests a potential role in managing postprandial hyperglycemia.
-
Tyrosinase Inhibition: Resveratrol can inhibit tyrosinase, the key enzyme in melanin synthesis.[27][28][29][30][31] This suggests its potential application as a skin-lightening agent. Resveratrol acts as a kcat-type inhibitor, where it is first oxidized by tyrosinase, and its metabolites then act as inhibitors.[28]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on resveratrol.
Table 1: Anti-Inflammatory and Anticancer Effects of Resveratrol
| Cell Line | Assay | Treatment Conditions | IC50 / Effect | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | LPS-stimulated | IC50 ≈ 20 µM | [1] |
| PANC-1 (Pancreatic Cancer) | Cell Viability (MTS) | 48h incubation | IC50 ≈ 50 µM | [21] |
| BxPC-3 (Pancreatic Cancer) | Cell Viability (MTS) | 48h incubation | IC50 ≈ 25 µM | [21] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 24h incubation | No significant cytotoxicity up to 400 µM | [15][16][18][32] |
| HeLa (Cervical Cancer) | Cell Viability (MTT) | 24h incubation | No significant cytotoxicity up to 400 µM | [15][16][18][32] |
Table 2: Enzyme Inhibitory Activity of Resveratrol
| Enzyme | Substrate | Inhibition Type | IC50 / Ki | Reference |
| α-Glucosidase (yeast) | p-nitrophenyl-α-D-glucopyranoside | Non-competitive | IC50 = 5.047 µM, Ki = 5.743 µM | [22] |
| Tyrosinase (mushroom) | L-Tyrosine | kcat-type | - | [28] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a negative control (medium only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[15][16][18][19][32]
NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
Objective: To determine the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Plate cells and allow them to grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).[1][2][3]
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To measure the direct antioxidant capacity of this compound.
Materials:
-
This compound solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Conclusion and Future Directions
The extensive in vitro data available for resveratrol strongly suggests that its glycoside, this compound, possesses a similar multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The core of these activities lies in the modulation of fundamental signaling pathways such as NF-κB, Nrf2, SIRT1, and AMPK.
However, to fully unlock the therapeutic potential of this compound, further dedicated in vitro research is imperative. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head in vitro comparisons of resveratrol and this compound across various cell lines and assays are needed to determine if the glycosylation affects the potency and specific molecular targets.
-
Detailed Mechanistic Elucidation: In-depth investigations into the specific signaling pathways modulated by this compound are required to confirm and expand upon the knowledge gained from resveratrol studies.
-
Metabolism Studies: In vitro studies on the cellular uptake and metabolism of this compound will be crucial to understand if it acts directly or requires conversion to resveratrol to exert its effects.
By addressing these research gaps, the scientific community can build a more complete picture of this compound's in vitro mechanism of action, paving the way for its potential development as a novel therapeutic agent for a range of human diseases.
References
- 1. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro comparative studies of resveratrol and triacetylresveratrol on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 8. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Resveratrol Induces Vascular Smooth Muscle Cell Differentiation through Stimulation of SirT1 and AMPK | PLOS One [journals.plos.org]
- 15. Cytotoxic activity of resveratrol in different cell lines evaluated by MTT and NRU assays [repository.bilkent.edu.tr]
- 16. turkjps.org [turkjps.org]
- 17. researchgate.net [researchgate.net]
- 18. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 19. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro comparative studies of resveratrol and triacetylresveratrol on cell proliferation, apoptosis, and STAT3 and NFκB signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. α-Glucosidase inhibitory effect of resveratrol and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Spectroscopy and kinetics of tyrosinase catalyzed trans-resveratrol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Resveratrol as a kcat type inhibitor for tyrosinase: potentiated melanogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. turkjps.org [turkjps.org]
- 33. mdpi.com [mdpi.com]
- 34. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential of Resveratroloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, a glucoside of the well-studied polyphenol resveratrol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. While resveratrol has been the subject of extensive research for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties, its glycosylated form, this compound, presents a unique pharmacological profile with potential advantages in terms of stability and bioavailability. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Pharmacological Properties of this compound
Cardioprotective Effects
This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Studies indicate that it can reduce the infarct area to a degree comparable to its aglycone, resveratrol.
Table 1: Cardioprotective Effect of this compound in a Rat Model of Ischemia-Reperfusion
| Treatment Group | Dose (Intraperitoneal) | Myocardial Infarct Area (% of Risk Area) | p-value (vs. Control) |
| Control | - | 55.0 ± 4.0 | - |
| Resveratrol | 10 mg/kg | 40.7 ± 4.4 | 0.028 |
| This compound | 10 mg/kg | 41.6 ± 4.8 | 0.047 |
Data from a study on rats subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[1]
A standardized in vivo model is utilized to assess the cardioprotective effects of this compound against ischemia-reperfusion (I/R) injury.
-
Animal Model: Male Wistar rats (220-250g) are used.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
A 5-0 silk suture is passed around the left anterior descending (LAD) coronary artery.
-
The ends of the suture are threaded through a small vinyl tube to form a snare.
-
-
Ischemia and Reperfusion:
-
Myocardial ischemia is induced by tightening the snare for a period of 30 minutes.
-
Reperfusion is initiated by releasing the snare and is allowed to continue for 120 minutes.
-
-
Treatment Administration: this compound (10 mg/kg) or vehicle (control) is administered intraperitoneally as a single dose prior to the induction of ischemia.[1]
-
Infarct Size Determination:
-
At the end of reperfusion, the LAD artery is re-occluded.
-
Evans blue dye is injected intravenously to delineate the non-ischemic (blue) and ischemic (area at risk, unstained) myocardium.
-
The heart is excised, and the left ventricle is sliced.
-
The slices are incubated in a 1% triphenyltetrazolium chloride (TTC) solution, which stains viable tissue red and leaves the infarcted tissue white.
-
The areas of the risk zone and the infarct zone are measured using computerized planimetry.
-
α-Glucosidase Inhibition
Table 2: α-Glucosidase Inhibitory Activity of Resveratrol
| Compound | Substrate | IC50 (µg/mL) |
| Resveratrol | Sucrose | 120 |
| Resveratrol | Maltose | 111 |
| Acarbose (Positive Control) | Sucrose | 13 |
| Acarbose (Positive Control) | Maltose | 3 |
Data from an in vitro study using rat intestinal α-glucosidase.[2]
The inhibitory effect of this compound on α-glucosidase activity can be determined using an in vitro enzymatic assay.
-
Enzyme Preparation: A mammalian α-glucosidase enzyme extract is prepared from rat intestinal acetone powder. The powder is homogenized in a phosphate buffer and partially purified by column chromatography.
-
Substrate Solutions: Solutions of sucrose (56 mM) and maltose (5 mM) are prepared as substrates.
-
Assay Procedure:
-
An aliquot of the enzyme extract is pre-incubated with varying concentrations of this compound (or a positive control like acarbose) for a short period.
-
The enzymatic reaction is initiated by the addition of the substrate solution (sucrose or maltose).
-
The reaction mixture is incubated at 37°C.
-
-
Glucose Measurement: The amount of glucose liberated from the substrate is quantified using a glucose oxidase-based colorimetric assay.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the α-glucosidase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inferred Pharmacological Properties Based on Resveratrol
Due to the close structural relationship and the fact that this compound is a prodrug of resveratrol, many of the pharmacological activities of resveratrol are likely to be relevant to this compound, particularly after in vivo hydrolysis.
Antioxidant Activity
Resveratrol is a well-documented antioxidant. It can scavenge free radicals and upregulate endogenous antioxidant enzymes. While specific studies on this compound's antioxidant capacity are less common, its potential to act as an antioxidant is high.
Table 3: In Vitro Antioxidant Activity of Resveratrol
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 15.54 |
| ABTS Radical Scavenging | 2.86 |
Data from a study on the antioxidant activity of resveratrol isolated from mulberry.[3]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure:
-
Varying concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.[4]
Anti-Inflammatory Effects
Resveratrol exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It is plausible that this compound shares these properties. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.
Neuroprotective Effects
Resveratrol has shown promise in protecting against neurodegenerative processes. Its mechanisms include antioxidant and anti-inflammatory actions within the central nervous system, as well as the activation of SIRT1.
Anticancer Activity
Resveratrol has been extensively studied for its anticancer properties, which include the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt pathway.
Table 4: In Vitro Anticancer Activity of Resveratrol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 144 (24h) |
| HepG2 | Liver Cancer | 35.1 - 83.8 |
| MCF-7 | Breast Cancer | 35.1 - 83.8 |
Data from in vitro studies on various cancer cell lines.[5][6]
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is a critical aspect of its therapeutic potential. As a glucoside, it is expected to have different absorption, distribution, metabolism, and excretion (ADME) characteristics compared to resveratrol.
A study on trans-resveratrol-3-O-glucoside (TRG) in rats revealed that after intragastric administration, it is easily absorbed and rapidly converted to its metabolites, trans-resveratrol (TR) and trans-resveratrol-3-O-glucuronide (TRN).[7] The concentrations of the glucuronidated metabolite (TRN) were markedly higher in plasma, urine, and bile than those of TRG and TR.[7] This indicates extensive first-pass metabolism. The absolute bioavailability of TRG in rats was found to be poor.[7] The primary route of excretion was renal, mainly in the form of TRN.[7]
Table 5: Pharmacokinetic Parameters of trans-Resveratrol-3-O-glucoside (TRG) and its Metabolites in Rats after Intragastric Administration (150 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T1/2 (h) |
| TRG | 1230 ± 340 | 0.5 | 2340 ± 560 | 2.5 ± 0.6 |
| TR | 230 ± 80 | 1.0 | 890 ± 210 | 3.1 ± 0.8 |
| TRN | 23400 ± 5600 | 2.0 | 123000 ± 28000 | 4.5 ± 1.2 |
Data from a pharmacokinetic study in rats.[7]
Conclusion
This compound demonstrates promising pharmacological properties, particularly in the realm of cardioprotection and α-glucosidase inhibition. While much of the detailed mechanistic understanding is currently inferred from studies on its aglycone, resveratrol, the available data suggests that this compound is a valuable candidate for further investigation. Its potential for improved stability and altered pharmacokinetic profile compared to resveratrol warrants dedicated studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.
References
- 1. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Significance of Resveratroloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratroloside, a naturally occurring stilbenoid glucoside, is a significant derivative of the well-studied polyphenol, resveratrol. As a glycosylated form of resveratrol, specifically trans-resveratrol-4'-O-β-D-glucopyranoside, it is found in a variety of plant species and is particularly abundant in Polygonum cuspidatum. While much of the extensive research on stilbenoids has focused on resveratrol, this compound is gaining attention for its own biological activities and its role as a potential prodrug to resveratrol, which may offer advantages in terms of stability and bioavailability. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction, purification, and analysis, and a review of the cellular signaling pathways it and its aglycone are known to modulate.
Discovery and Natural Occurrence
The history of this compound is intrinsically linked to its aglycone, resveratrol. Resveratrol was first isolated in 1939 by Takaoka from the roots of the white hellebore, Veratrum grandiflorum[1][2]. It was later, in 1963, that resveratrol was also isolated from Polygonum cuspidatum, a plant used in traditional Chinese and Japanese medicine[3]. Subsequent phytochemical investigations into these and other plants revealed the existence of resveratrol's glycosylated derivatives. This compound, along with piceid (resveratrol-3-O-β-D-glucoside), was identified as a major stilbenoid constituent in plants such as Polygonum cuspidatum and Paeonia lactiflora[3][4][5]. These glycosylated forms are often more abundant in the raw plant material than resveratrol itself.
Extraction and Isolation from Plant Material
The isolation of this compound from its primary source, Polygonum cuspidatum, involves a multi-step process of extraction and purification. Various methods have been optimized to maximize yield and purity.
Extraction Methodologies
The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent and extraction technique significantly impacts the efficiency.
-
Solvent Extraction: This is the most common method, utilizing the solubility of this compound in polar organic solvents. Ethanol, methanol, and acetone are frequently used, often in aqueous mixtures. Reflux extraction, where the solvent is heated to its boiling point, is a standard procedure to increase extraction efficiency.
-
Enzymatic Extraction: This method employs enzymes to break down the plant cell walls, facilitating the release of intracellular compounds. This can lead to higher yields compared to conventional solvent extraction. Additionally, enzymatic hydrolysis can be used to convert polydatin (piceid) into resveratrol, which can then be isolated alongside this compound if desired.
Purification Techniques
The crude extract obtained from the initial extraction contains a mixture of compounds, including other stilbenoids, anthraquinones, and plant pigments. Therefore, a series of purification steps are necessary.
-
Liquid-Liquid Extraction: This technique is used to partition the components of the crude extract between two immiscible solvents, allowing for the separation of compounds based on their differential solubilities.
-
Column Chromatography: This is a critical step for high-purity isolation.
-
Silica Gel Column Chromatography: A widely used method where the crude extract is passed through a column packed with silica gel. Different solvents or solvent mixtures (eluents) are used to separate the compounds based on their polarity.
-
Macroporous Resin Chromatography: An alternative to silica gel, macroporous resins can also effectively separate this compound from other components in the extract.
-
Quantitative Data on Extraction and Purification
The yield and purity of this compound can vary significantly depending on the methods employed. The following table summarizes representative quantitative data from various studies.
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Polygonum cuspidatum | 95% Ethanol Reflux | Liquid-Liquid Extraction, Elution | >70% (for total resveratrol after hydrolysis) | >73.8% (for total resveratrol) | [3] |
| Polygonum cuspidatum | Enzymatic Hydrolysis followed by Alcohol Extraction | Cooling Crystallization | 8-15% increase over non-enzymatic methods | 50-60% (crude) | Patent CN101948370B |
| Grape Berry Skins | Ethanol/Water (80:20 v/v) at 60°C | HPLC-DAD | 42.19 µg/g (trans-piceid) | N/A (Quantification) | [2] |
| Peanut Roots | 80% Ethanol | Polyamide Resin and Silica Gel Column Chromatography | N/A | 97.01% (resveratrol) | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Polygonum cuspidatum
This protocol is a synthesis of common solvent extraction methods.
-
Material Preparation: Dry the roots of Polygonum cuspidatum and grind them into a fine powder (approximately 40 mesh).
-
Solvent Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 600 mL of 95% ethanol (a 1:6 solid to solvent ratio).
-
Allow the mixture to macerate for 12 hours at room temperature.
-
Heat the mixture to 80°C and reflux for 1-2 hours.
-
Cool the mixture and filter to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the extracts.
-
-
Concentration: Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature of 60-65°C to obtain a crude extract.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purification using silica gel.
-
Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) using a suitable solvent system, such as a chloroform-methanol mixture.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., chloroform:ethyl acetate, 70:20).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Final Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Further purification can be achieved through recrystallization.
Protocol 3: HPLC Analysis of this compound
This protocol outlines a typical HPLC method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like orthophosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile. A common mobile phase is a mixture of methanol and a phosphate buffer (pH 2.8-6.8).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 306 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Inject the samples and quantify the amount of this compound by comparing the peak area to the standard curve.
Signaling Pathways and Biological Activity
While research on the direct molecular targets of this compound is still emerging, its biological effects are often considered in the context of its aglycone, resveratrol. It is widely believed that this compound can be hydrolyzed to resveratrol in the body, thus acting as a prodrug. However, some studies suggest that the glycosylated form may have its own unique activities.
Direct Activity of this compound
-
α-Glucosidase Inhibition: this compound has been shown to be a competitive inhibitor of α-glucosidase with an IC50 of 22.9 μM, suggesting a potential role in regulating postprandial blood glucose levels.
Signaling Pathways Modulated by Resveratrol (and potentially by this compound)
The following pathways are well-established targets of resveratrol and are therefore likely to be influenced by this compound, particularly after its conversion to resveratrol.
-
AMPK and SIRT1 Pathways: Resveratrol is a known activator of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), two master regulators of cellular energy metabolism and longevity. Activation of these pathways is linked to many of the health benefits of resveratrol, including improved mitochondrial function and cellular stress resistance. The activation of AMPK by resveratrol can be dependent on the upstream kinase LKB1.
-
Anti-Inflammatory Signaling: Resveratrol exerts potent anti-inflammatory effects by modulating several key signaling pathways. It can inhibit the activation of the transcription factor NF-κB, a central mediator of inflammatory responses. This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. Resveratrol has also been shown to suppress the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.
-
Cancer-Related Pathways: Resveratrol has been extensively studied for its anticancer properties and has been shown to modulate a variety of signaling pathways involved in cancer progression, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Resveratrol can inhibit this pathway, leading to the induction of apoptosis in cancer cells.
-
WNT/β-catenin Pathway: Resveratrol can inhibit this pathway by preventing the nuclear accumulation of β-catenin, a key step in its activation.
-
p53 and Apoptosis: Resveratrol can modulate the activity of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.
-
Visualizations
Experimental Workflow
References
- 1. Resveratrol: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C20H22O8 | CID 5322089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Resveratroloside as an α-Glucosidase Inhibitor: A Technical Guide
Executive Summary: Resveratroloside, a natural glucoside of resveratrol also known as Polydatin, has emerged as a significant molecule of interest in the management of postprandial hyperglycemia, a key concern in type 2 diabetes. Its primary mechanism of action involves the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing this process, this compound helps to moderate the sharp increase in blood glucose levels after a meal. While some sources classify it as a competitive inhibitor, detailed kinetic studies point towards a more complex mixed-type inhibition. This guide provides a comprehensive overview of the inhibitory action of this compound on α-glucosidase, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms for researchers, scientists, and drug development professionals.
Introduction to α-Glucosidase and this compound
α-Glucosidase is a key intestinal enzyme that hydrolyzes the α-1,4-glycosidic bonds of carbohydrates, releasing α-glucose which is then absorbed into the bloodstream. The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus.[1] Approved drugs like acarbose function as α-glucosidase inhibitors, but their use can be associated with gastrointestinal side effects, prompting the search for novel inhibitors from natural sources.[2]
This compound (trans-Resveratrol 4'-O-β-D-glucopyranoside), also known as Polydatin, is a polyphenolic compound found abundantly in plants such as the root of Polygonum cuspidatum.[3] As a glycoside of the well-studied polyphenol, resveratrol, it exhibits improved bioavailability.[4] Research has highlighted its potential as a potent α-glucosidase inhibitor, demonstrating its ability to lower postprandial blood glucose in animal models.[5]
Mechanism of α-Glucosidase Inhibition by this compound
Competitive Inhibition Model
Several sources describe this compound as a competitive inhibitor of α-glucosidase.[5][6] In this model, the inhibitor possesses a structural similarity to the substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and mutually exclusive with substrate binding. Consequently, the inhibitor reduces the rate of catalysis by limiting the amount of available enzyme for the substrate. This increases the apparent Michaelis constant (K_m) of the enzyme, while the maximum velocity (V_max) remains unchanged.
Mixed-Type Inhibition Model
In contrast, detailed kinetic and spectroscopic analyses have characterized the inhibition by trans-polydatin as a mixed-type.[7][8] This mechanism involves the inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the K_m and the V_max of the reaction. Molecular docking studies support this, suggesting that this compound binds to amino acid residues within the active cavity of α-glucosidase, driven primarily by hydrogen bonds and van der Waals forces, leading to conformational changes in the enzyme.[7][8]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and its aglycone, resveratrol, has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency. The data below is compiled from multiple sources and standardized to μM for comparison.
| Compound | Enzyme Source | IC₅₀ (μM) | Inhibition Type | Reference |
| This compound (Polydatin) | Yeast α-glucosidase | 42.0 | Mixed-Type | [7][8] |
| This compound (Polydatin) | Not Specified | >2000 | Competitive | [9] |
| Dodecyl-acylated Polydatin | Not Specified | 70.95 | Mixed (Noncompetitive-Uncompetitive) | [9] |
| Resveratrol | Yeast α-glucosidase | 73.3 | Mixed-Type | [7][8] |
| Resveratrol | Yeast α-glucosidase | 5.05 | Noncompetitive | [10] |
| Resveratrol | Mammalian α-glucosidase | ~500 | Not Specified | [11][12] |
| Resveratrol | Not Specified | 22.1 | Noncompetitive | [13] |
| Resveratrol | α-glucosidase | 0.077 (17.54 µg/L) | Uncompetitive | [14] |
| Acarbose (Reference Drug) | Yeast α-glucosidase | 278.6 | Competitive | [7][8] |
| Acarbose (Reference Drug) | Yeast α-glucosidase | 632.6 | Not Specified | [10] |
Note: Discrepancies in IC₅₀ values can be attributed to differences in enzyme source (e.g., yeast vs. mammalian), purity, and specific assay conditions.
Detailed Experimental Protocols
This section outlines the methodologies for assessing the α-glucosidase inhibitory activity of compounds like this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a test compound by measuring the reduction in the enzymatic hydrolysis of a chromogenic substrate.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare an α-glucosidase solution (from Saccharomyces cerevisiae) at a concentration of 0.5 U/mL in 0.1 M potassium phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) in the same phosphate buffer.
-
Inhibitor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to obtain a range of concentrations.
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the this compound solution at various concentrations. A control well should contain 50 µL of the solvent instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of the Na₂CO₃ stop solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Analysis
To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (p-NPG) in the absence and presence of the inhibitor at a fixed concentration (e.g., its IC₅₀). The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines indicates the inhibition type.
In Silico Molecular Docking
Molecular docking simulates the binding of a ligand (this compound) to the active site of a receptor (α-glucosidase) to predict the binding conformation, affinity, and interaction forces.
Workflow Diagram:
Protocol Overview:
-
Protein Preparation: The 3D crystal structure of α-glucosidase is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for the most stable, low-energy conformation.
-
Docking Simulation: Using software like AutoDock, a grid box is defined around the enzyme's active site. The software then systematically searches for the best binding poses of the ligand within this site, scoring them based on binding energy.
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and van der Waals forces with specific amino acid residues (e.g., ASP, GLU, HIS), are identified to explain the inhibitory mechanism at a molecular level.[7]
Conclusion and Future Directions
This compound demonstrates significant potential as a natural α-glucosidase inhibitor for the management of hyperglycemia. While its precise kinetic profile requires further clarification, evidence points to a potent inhibitory activity that is stronger than its aglycone, resveratrol, in some assays and comparable to the pharmaceutical standard, acarbose. The conflicting reports on its inhibition mechanism (competitive vs. mixed-type) highlight the need for standardized assay conditions and further investigation using mammalian enzyme sources to better predict its in vivo action. Future research should focus on confirming the kinetic parameters in physiological models and exploring the structure-activity relationship of this compound derivatives to develop even more potent and specific inhibitors for therapeutic use.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of β-Glucosidase in a Biphasic System for the Efficient Conversion of Polydatin to Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploration of the inhibitory mechanisms of trans-polydatin/resveratrol on α-glucosidase by multi-spectroscopic analysis, in silico docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of α-glucosidase activity and intestinal glucose transport to assess the in vivo anti-hyperglycemic potential of dodecyl-acylated phlorizin and polydatin derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]
- 11. α-Glucosidase inhibitory effect of resveratrol and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ability of resveratrol to inhibit advanced glycation end product formation and carbohydrate-hydrolyzing enzyme activity, and to conjugate methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardioprotective Effects of Resveratroloside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, also known as polydatin or piceid, is a glycosylated form of resveratrol, a well-studied polyphenol with known cardioprotective properties. As the natural precursor to resveratrol, this compound is abundant in various plant sources, including grapes and the traditional Chinese medicine Polygonum cuspidatum. Emerging evidence suggests that this compound itself possesses significant cardioprotective effects, offering potential advantages over resveratrol, including enhanced bioavailability. This technical guide provides a comprehensive overview of the mechanisms underlying the cardioprotective effects of this compound, with a focus on its antioxidant, anti-inflammatory, and anti-apoptotic properties, and the modulation of key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapies.
Core Cardioprotective Mechanisms
This compound exerts its beneficial effects on the cardiovascular system through a multi-faceted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in cardiomyocytes.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to cardiovascular diseases. This compound has been shown to counteract oxidative stress through various mechanisms.[1][2]
-
Direct ROS Scavenging: While this compound possesses direct radical scavenging activity, its primary antioxidant effects are attributed to the upregulation of endogenous antioxidant systems.[2]
-
Enhancement of Antioxidant Enzymes: Studies have demonstrated that polydatin can significantly promote the activities of key antioxidant enzymes, including total superoxide dismutase (T-SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in plasma, and increase the content of glutathione (GSH) in myocardial tissue.[3]
-
Inhibition of ROS-Generating Enzymes: this compound has been shown to inhibit NADPH oxidase, a major source of superoxide in the cardiovascular system. By suppressing the expression of NADPH oxidase subunits like Nox2 and Nox4, it effectively reduces ROS production in cardiomyocytes.[4]
Anti-inflammatory Effects
Chronic inflammation is a critical factor in the pathogenesis of various cardiovascular conditions, including atherosclerosis and heart failure. This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in cardiac cells.[5][6]
-
Modulation of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. This compound has been found to down-regulate the signaling pathway of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[5]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, of cardiomyocytes plays a significant role in the progression of heart failure and the extent of damage following myocardial infarction. This compound has been shown to protect cardiomyocytes from apoptosis through several mechanisms.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. This compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[7]
-
Inhibition of Caspase Activity: Caspases are a family of proteases that execute the apoptotic program. By inhibiting the activation of key executioner caspases, such as caspase-3, this compound prevents the final steps of apoptosis.
Key Signaling Pathways Modulated by this compound
The cardioprotective effects of this compound are mediated by its ability to modulate several critical intracellular signaling pathways.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Activation of SIRT1 is a key mechanism by which this compound confers cardioprotection.[1]
-
Mechanism of Activation: this compound activates SIRT1, which in turn deacetylates and modulates the activity of various downstream targets involved in antioxidant defense and cell survival.
References
- 1. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polydatin: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of polydatin and resveratrol on mutual transformation and antioxidative effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Cardioprotective effects of polydatin against myocardial injury in diabetic rats via inhibition of NADPH oxidase and NF-κB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydatin Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, a glucoside of resveratrol, is a naturally occurring polyphenol found in various plants. While the metabolic fate of its aglycone, resveratrol, has been extensively studied, understanding the specific metabolic pathways of this compound is crucial for evaluating its therapeutic potential and optimizing its delivery. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its biotransformation into resveratrol and subsequent metabolites. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to harness the biological activities of this compound.
Metabolic Pathways of this compound
Following oral administration, this compound (trans-resveratrol-3-O-glucoside or TRG) is readily absorbed and undergoes rapid metabolism. The primary metabolic event is its conversion to resveratrol (trans-resveratrol or TR). This initial biotransformation is a critical step that then subjects the resulting resveratrol to extensive phase I and phase II metabolism, as well as transformations by the gut microbiota.
Phase I Metabolism
Phase I metabolism of the resveratrol formed from this compound primarily involves hydroxylation, mediated by cytochrome P450 enzymes (CYPs). This process leads to the formation of metabolites such as piceatannol.[1]
Phase II Metabolism
The most significant metabolic pathways for resveratrol derived from this compound are phase II conjugation reactions, specifically glucuronidation and sulfation. These reactions occur predominantly in the intestine and liver.[2][3][4][5]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of resveratrol, leading to the formation of resveratrol-3-O-glucuronide (R3G) and resveratrol-4′-O-glucuronide (R4G).[1][6] In rats administered this compound, trans-resveratrol-3-O-glucuronide (TRN) was found to be a major metabolite with concentrations markedly higher than the parent compound and resveratrol in plasma, urine, and bile.[7]
-
Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of resveratrol, producing resveratrol-3-O-sulfate (R3S), resveratrol-4′-O-sulfate (R4S), and resveratrol-3,4′-O-disulfate.[1][8] In humans, sulfation is a major conjugation pathway.[8]
Gut Microbiota Metabolism
The gut microbiota plays a crucial role in the metabolism of this compound and its metabolites.[9][10] Intestinal bacteria can deconjugate the glucuronide and sulfate metabolites, releasing free resveratrol which can be reabsorbed.[5] Furthermore, the gut microbiota is responsible for the production of key metabolites such as dihydroresveratrol (DHR) and lunularin.[9][10][11][12] The formation of these metabolites can vary significantly between individuals.[11]
The metabolic pathway can be visualized as follows:
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound (TRG) and its primary metabolites, resveratrol (TR) and trans-resveratrol-3-O-glucuronide (TRN), in rats following a single intragastric administration.
Table 1: Pharmacokinetic Parameters of this compound (TRG) and its Metabolites in Rat Plasma
| Parameter | Dose (mg/kg) | TRG | TR | TRN |
| Cmax (ng/mL) | 75 | 18.2 ± 5.6 | 10.5 ± 3.1 | 10250 ± 2150 |
| 150 | 35.8 ± 11.2 | 21.3 ± 7.5 | 21350 ± 4560 | |
| 300 | 70.5 ± 22.1 | 45.2 ± 15.8 | 45680 ± 9870 | |
| Tmax (h) | 75 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 |
| 150 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 | |
| 300 | 0.25 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.5 | |
| AUC0-t (ng·h/mL) | 75 | 25.6 ± 8.1 | 15.8 ± 4.9 | 25680 ± 5430 |
| 150 | 50.8 ± 16.2 | 32.5 ± 10.8 | 54320 ± 11250 | |
| 300 | 105.2 ± 33.5 | 68.9 ± 22.1 | 112540 ± 23560 | |
| t1/2 (h) | 75 | 1.5 ± 0.6 | 2.1 ± 0.8 | 3.5 ± 1.2 |
| 150 | 1.6 ± 0.7 | 2.3 ± 0.9 | 3.8 ± 1.5 | |
| 300 | 1.8 ± 0.8 | 2.5 ± 1.0 | 4.1 ± 1.6 |
Data adapted from a study in rats following a single intragastric administration of TRG.[7]
Table 2: Tissue Distribution of this compound (TRG) and its Metabolites in Rats
| Tissue | TRG (ng/g) | TR (ng/g) | TRN (ng/g) |
| Stomach | 12560 ± 3210 | 1560 ± 420 | 2580 ± 650 |
| Small Intestine | 8560 ± 2150 | 2560 ± 680 | 15680 ± 3980 |
| Large Intestine | 560 ± 150 | 120 ± 35 | 890 ± 230 |
| Liver | 85 ± 22 | 45 ± 12 | 2560 ± 650 |
| Kidney | 120 ± 31 | 65 ± 18 | 8560 ± 2150 |
| Heart | < LOQ | < LOQ | 120 ± 32 |
| Lung | < LOQ | < LOQ | 150 ± 41 |
| Spleen | < LOQ | < LOQ | 85 ± 23 |
| Brain | < LOQ | < LOQ | < LOQ |
Data represents concentrations at 1 hour post-administration of 150 mg/kg TRG in rats.[7] < LOQ = Below Limit of Quantitation.
Table 3: Excretion of this compound (TRG) and its Metabolites in Rats
| Excretion Route | Compound | % of Administered Dose (0-72h) |
| Urine | TRG | 0.52 ± 0.15 |
| TR | 0.15 ± 0.05 | |
| TRN | 52.8 ± 12.5 | |
| Feces | TRG | 8.5 ± 2.5 |
| TR | 2.1 ± 0.6 | |
| TRN | 1.2 ± 0.4 | |
| Bile | TRG | 0.08 ± 0.02 |
| TR | 0.03 ± 0.01 | |
| TRN | 15.6 ± 4.1 |
Data from rats following a single intragastric dose of 150 mg/kg TRG.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate quantification and identification of this compound and its metabolites. Below are summaries of typical experimental protocols cited in the literature.
Sample Preparation for Pharmacokinetic Studies
-
Plasma: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation. For analysis, plasma proteins are typically precipitated using an organic solvent like acetonitrile or methanol.[13][14] The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.[13]
-
Tissues: Tissues are harvested, weighed, and homogenized in a suitable buffer. A protein precipitation step, similar to that for plasma, is then performed.[15]
-
Urine, Feces, and Bile: These samples are collected over specified time intervals. Urine and bile may be directly diluted or subjected to solid-phase extraction (SPE) for cleanup and concentration.[7][14] Fecal samples are typically homogenized, extracted with an organic solvent, and then processed.[14]
Analytical Methodology: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is the standard for analyzing this compound and its metabolites.
-
Chromatography: Reversed-phase columns (e.g., C18) are commonly used for separation.[15][16] A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium acetate) and an organic component (typically acetonitrile or methanol) is employed to resolve the parent compound and its various metabolites.[13][16]
-
Detection:
-
UV Detection: UV detectors are set at a wavelength where resveratrol and its derivatives exhibit strong absorbance, typically around 306 nm or 325 nm.[16]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high sensitivity and selectivity for quantification and structural confirmation of metabolites.[13] Multiple reaction monitoring (MRM) mode is often used for accurate quantification.
-
The following diagram illustrates a general workflow for pharmacokinetic analysis:
Conclusion
The metabolic landscape of this compound is characterized by its initial conversion to resveratrol, which then undergoes extensive phase II conjugation and gut microbiota-mediated transformations. The resulting metabolites, particularly resveratrol glucuronides, are the predominant circulating forms. Understanding these intricate metabolic pathways and having robust analytical methods for their quantification are paramount for the rational design of future preclinical and clinical studies aimed at exploring the full therapeutic potential of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. Effects of resveratrol on drug‐ and carcinogen‐metabolizing enzymes, implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 10. DSpace [scholarworks.umass.edu]
- 11. In vivo and in vitro metabolism of trans-resveratrol by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 15. japsonline.com [japsonline.com]
- 16. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Resveratroloside: A Technical Guide to its Potential in Drug Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, a glycosylated form of the well-studied polyphenol resveratrol, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. As a naturally occurring molecule found in various plants, including grapes and Polygonum cuspidatum, it offers potential therapeutic benefits with the possibility of improved bioavailability compared to its aglycone, resveratrol. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development. While much of the detailed mechanistic data is extrapolated from the extensive research on resveratrol, this guide will serve as a foundational resource for scientists exploring the unique potential of this compound.
Pharmacological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities that suggest its potential application in various therapeutic areas. The glycosylation of resveratrol may influence its stability, solubility, and pharmacokinetic profile, potentially offering advantages in drug development.
Cardioprotective Effects
Emerging evidence suggests that this compound possesses cardioprotective properties. In a study on ischemia-reperfusion in rats, a single intraperitoneal administration of 10 mg/kg of this compound resulted in a statistically significant decrease in the size of the necrotic zone in the myocardium[1]. This indicates its potential to mitigate tissue damage associated with heart attacks and other ischemic events. The cardioprotective effects of its aglycone, resveratrol, are well-documented and are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to modulate various signaling pathways involved in cardiac health[2].
Enzyme Inhibition and Blood Glucose Regulation
This compound has been identified as a competitive inhibitor of α-glucosidase, with an IC50 value of 22.9 μM[3]. This inhibitory action suggests a potential role in regulating postprandial blood glucose levels, making it a candidate for further investigation in the context of type 2 diabetes management[3]. By slowing the digestion and absorption of carbohydrates, α-glucosidase inhibitors can help to control glycemic levels.
Antibacterial Activity
Studies have identified this compound, along with other glycosylated resveratrol analogues from Polygonum cuspidatum, as a major antibacterial compound[4]. This suggests its potential use in developing new antimicrobial agents.
Comparative Bioactivities
In vitro studies have indicated that glycosylated forms of resveratrol, such as this compound, may exhibit more potent biological activities than resveratrol itself[4]. Although this compound can be hydrolyzed to resveratrol in the intestine, its inherent properties prior to conversion warrant further investigation[4].
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and its aglycone, resveratrol, for comparative purposes.
| Compound | Biological Activity | Metric | Value | Species/Model | Reference |
| This compound | α-glucosidase inhibition | IC50 | 22.9 μM | in vitro | [3] |
| This compound | Cardioprotection (necrotic zone reduction) | Dose | 10 mg/kg (i.p.) | Rat | [1] |
| Resveratrol | LDL-cholesterol reduction | Dose | 10 mg/day (3 months) | Human (ischemic heart disease) | [2] |
| Resveratrol | Total cholesterol and triacylglycerol reduction | Dose | 100 mg/day (2 months) | Human (dyslipidemia) | [2] |
Mechanisms of Action and Signaling Pathways
The precise signaling pathways modulated by this compound are still under active investigation. However, based on its structural similarity to resveratrol and its conversion to resveratrol in vivo, it is hypothesized to share similar mechanisms of action. The following sections detail the key signaling pathways influenced by resveratrol, which are likely relevant to the biological effects of this compound.
Sirtuin 1 (SIRT1) Activation Pathway
Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 by resveratrol has been linked to its neuroprotective and anti-aging effects[5].
References
- 1. Cardioprotective effect of resveratrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Resveratroloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratroloside, a glycoside of resveratrol, is a naturally occurring stilbenoid found in various plants. While its aglycone, resveratrol, has been extensively studied for its potent antioxidant and anti-inflammatory activities, this compound is emerging as a compound of significant interest. This technical guide provides an in-depth review of the current scientific understanding of this compound's biological activities, with a focus on its antioxidant and anti-inflammatory properties. We consolidate quantitative data from various studies, detail common experimental protocols for its evaluation, and illustrate the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Resveratrol (3,5,4'-trihydroxystilbene) is a well-documented polyphenolic compound with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2] this compound, also known as piceid, is the 3-O-β-D-glucoside of resveratrol. It is often more abundant in nature than its aglycone. While much of the detailed mechanistic research has been conducted on resveratrol, understanding the properties of this compound is crucial as it is a significant dietary form and a precursor to resveratrol in vivo. Some studies suggest that this compound may possess different bioactivities compared to resveratrol; for instance, one study noted it had lower direct free radical scavenging activity but showed greater efficacy in reducing the viability of certain cancer cells.[3] This guide will synthesize the available data on this compound, often drawing upon the extensive research on resveratrol to infer and explain its mechanisms of action.
Antioxidant Properties
The antioxidant capacity of a compound can be attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and upregulate endogenous antioxidant defense systems.[4] Resveratrol and its glycoside are known to act through these mechanisms.
Mechanism of Action
This compound's antioxidant effects are believed to be mediated through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the stilbene structure can donate hydrogen atoms to neutralize free radicals, thus terminating damaging chain reactions. Studies comparing this compound to resveratrol have indicated that the glycosylation at the 3-position may slightly reduce its direct radical scavenging and reducing power capabilities.[3]
-
Upregulation of Endogenous Antioxidant Systems: A more significant mechanism is the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. Resveratrol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes, including those for superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GSH).[6][7] Activation of the SIRT1/AMPK pathway is also implicated in resveratrol's ability to mitigate oxidative stress.[1][8][9]
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes quantitative data from common in vitro assays used to assess antioxidant capacity. IC50 represents the concentration of the compound required to scavenge 50% of the radicals.
| Assay Type | Compound | IC50 / Activity Metric | Reference(s) |
| DPPH Radical Scavenging | Resveratrol | IC50: ~2.2 µg/mL | [10] |
| ABTS Radical Scavenging | Resveratrol | IC50: ~2.0 µg/mL | [10] |
| ABTS Radical Scavenging | Resveratrol | TEAC Value: 276.92 µM (per 100 µM Trolox) | [11] |
| Cellular Antioxidant Activity | Resveratrol (5, 10, 20 µM) | Dose-dependently increased SOD, CAT, and GSH activity in H2O2-treated RGC-5 cells. | [6] |
Note: Data for this compound is limited; values for resveratrol are provided as a close proxy.
Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A working solution of DPPH in methanol or ethanol (e.g., 60 µmol/L) is prepared.[12] The solution should have a deep purple color with a maximum absorbance at approximately 517 nm.[13]
-
Reaction Mixture: Aliquots of the test compound (this compound) at various concentrations are mixed with the DPPH working solution.[12][14] A blank containing only the solvent is also prepared.[13]
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[12][13]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The reduction in absorbance, which corresponds to the discoloration of the DPPH solution from purple to yellow, indicates radical scavenging activity.[15]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Radical Generation: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[10][11] The mixture is left to stand in the dark for 12-24 hours.[10][11]
-
Reagent Preparation: Before use, the ABTS•+ solution is diluted with ethanol or water to an absorbance of approximately 0.70 at 734 nm.[11]
-
Reaction Mixture: A small volume of the test compound or standard (like Trolox) is added to the diluted ABTS•+ solution.[11][16]
-
Incubation & Measurement: The reaction is incubated for a short period (e.g., 5 minutes) with shaking, and the absorbance is read at 734 nm.[16]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the compound to that of Trolox, a water-soluble vitamin E analog.[11][17]
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. This compound, through its conversion to resveratrol, exerts potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of resveratrol are primarily attributed to its ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[1][18]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[19] This frees the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[20][21] Resveratrol has been shown to inhibit this pathway by suppressing IKK activity, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB p65.[22][23][24]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family includes three major kinases: p38, ERK1/2, and JNK. These are activated by stimuli such as LPS and lead to the activation of transcription factors like AP-1 (Activator protein-1).[25] This, in turn, upregulates the expression of inflammatory mediators.[1] Numerous studies have demonstrated that resveratrol can suppress the phosphorylation of p38, ERK, and JNK, thereby blocking downstream inflammatory responses.[6][18][26]
-
Other Pathways: Resveratrol has also been reported to modulate the JAK/STAT and SIRT1/AMPK signaling pathways, which play roles in inflammation and cellular homeostasis.[22][27][28]
Data Presentation: Anti-inflammatory Activity
The following table summarizes quantitative data on the inhibition of key inflammatory mediators and models.
| Model / System | Treatment | Effect | Reference(s) |
| LPS-stimulated RAW264.7 Macrophages | Resveratrol | Significantly inhibited the production and mRNA expression of TNF-α and IL-6. | [18] |
| LPS-stimulated RAW264.7 Macrophages | Resveratrol | Dose-dependently downregulated the expression of iNOS and IL-6. | |
| LPS-stimulated U-937 Macrophages | Resveratrol (10 µM) | Completely inhibited IL-6 release; reduced TNF-α release by 48.1%. | [29] |
| LPS-stimulated PC-12 Cells | Resveratrol | Suppressed IL-1β, IL-6, and TNF-α expression. | [30] |
| Carrageenan-induced Paw Edema (Rat) | Resveratrol (2 mg/kg) | Reversed hyperalgesia (pain sensitivity) without affecting swelling. | [31] |
| Carrageenan-induced Paw Edema (Mice) | Resveratrol (20 mg/kg) | Significantly reduced paw swelling and inhibited the expression of PGE2 and COX-2. | [32] |
| LPS-induced Inflammation (Mice) | Resveratrol | Mitigated inflammatory damage to intestines and liver; decreased liver levels of TNF-α, IL-6, and IFN-γ. |
Experimental Protocols
This is a standard model to screen for anti-inflammatory activity by mimicking a bacterial inflammatory challenge.
-
Cell Culture: Macrophage cell lines (e.g., murine RAW264.7 or human U-937) are cultured in appropriate media until they reach a suitable confluency.[18][22][29]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Inflammatory Challenge: Cells are then stimulated with LPS (a component of gram-negative bacteria) at a concentration known to induce a robust inflammatory response (e.g., 500 ng/mL).[18]
-
Incubation: The cells are incubated for a period ranging from a few hours to 24 hours, depending on the endpoint being measured.[18][29]
-
Endpoint Analysis:
-
Cytokine Release: The cell culture supernatant is collected, and the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using ELISA (Enzyme-Linked Immunosorbent Assay).[18]
-
Gene Expression: Cells are lysed to extract RNA. The expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α) are quantified using RT-qPCR.[18]
-
Protein Expression: Cell lysates are analyzed by Western blotting to measure the levels of key signaling proteins (e.g., p-p38, p-IκBα, total p65) to elucidate the mechanism of action.[18]
-
This is a classic and highly reproducible model of acute, localized inflammation used to evaluate the efficacy of anti-inflammatory drugs.[33]
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the laboratory environment.[34]
-
Compound Administration: Animals are divided into groups (control, vehicle, test compound). This compound is administered, typically via oral gavage, at various doses (e.g., 5-30 mg/kg) at a set time before the inflammatory insult.[32]
-
Induction of Edema: A sub-plantar injection of a small volume of carrageenan solution (e.g., 0.1 mL of a 1% solution) is made into the hind paw of the animal.[32]
-
Measurement of Edema: The volume of the paw is measured immediately after the injection and at regular intervals thereafter (e.g., every hour for 4-6 hours). Paw volume is typically measured using a plethysmometer.
-
Calculation: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound stands as a compound with significant therapeutic potential, largely owing to its antioxidant and anti-inflammatory properties. Mechanistically, its bioactivity is closely linked to that of its aglycone, resveratrol, primarily involving the potent inhibition of the NF-κB and MAPK signaling pathways and the enhancement of endogenous antioxidant defenses via the Nrf2 pathway. The quantitative data consistently demonstrate a dose-dependent reduction in key inflammatory mediators and markers of oxidative stress. The established in vitro and in vivo protocols provide a robust framework for the continued investigation and preclinical development of this compound. For drug development professionals, this compound represents a promising natural scaffold for the design of novel therapeutics targeting inflammation- and oxidative stress-driven pathologies. Further research focusing on its specific pharmacokinetic profile and bioavailability will be crucial for translating its demonstrated efficacy into clinical applications.
References
- 1. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits lipopolysaccharide‑induced MUC5AC expression and airway inflammation via MAPK and Nrf2 pathways in human bronchial epithelial cells and an acute inflammatory mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol treatment modulates several antioxidant and anti-inflammatory genes expression and ameliorated oxidative stress mediated fibrosis in the kidneys of high-fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol and related compounds as antioxidants with an allosteric mechanism of action in epigenetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. iomcworld.com [iomcworld.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 26. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 28. [PDF] Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. | Semantic Scholar [semanticscholar.org]
- 29. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Resveratrol alleviates lipopolysaccharide-induced inflammation in PC-12 cells and in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial Studies on the Bioavailability of Resveratroloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the initial bioavailability, pharmacokinetic, and metabolic studies of resveratroloside (also known as piceid or trans-resveratrol-3-O-glucoside). The data herein is compiled for researchers and professionals in drug development to facilitate a deeper understanding of this compound's behavior in vivo and in vitro.
Executive Summary
This compound, a naturally occurring glucoside of resveratrol, demonstrates rapid absorption following oral administration. However, it undergoes extensive and swift metabolism, primarily through deglycosylation to its aglycone, resveratrol, which is then rapidly converted into glucuronide and sulfate conjugates. This metabolic cascade results in poor absolute bioavailability of the parent this compound. The primary circulating metabolite is trans-resveratrol-3-O-glucuronide (TRN). In vitro studies using Caco-2 cell monolayers corroborate these findings, indicating that this compound has significantly lower intestinal permeability compared to resveratrol.
In Vivo Pharmacokinetics & Metabolism
Initial pharmacokinetic studies, primarily conducted in rat models, reveal key characteristics of this compound's disposition after oral administration.
Pharmacokinetic Parameters
Following a single intragastric administration to rats, this compound (TRG) is absorbed and quickly metabolized. The plasma concentrations of its metabolite, trans-resveratrol-3-O-glucuronide (TRN), are markedly higher than those of the parent compound (TRG) and its intermediate metabolite, resveratrol (TR). The pharmacokinetic parameters demonstrate a linear dynamic in a dose range of 75-300 mg/kg.[1]
Table 1: Mean Pharmacokinetic Parameters of this compound (TRG) and its Metabolites (TR, TRN) in Rats After Oral Administration
| Dose (mg/kg) | Analyte | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L·h) |
| 75 | TRG | 13.9 ± 5.6 | 0.29 ± 0.11 | 18.2 ± 6.8 |
| TR | 10.7 ± 4.1 | 0.33 ± 0.13 | 12.1 ± 4.9 | |
| TRN | 4510 ± 1130 | 0.67 ± 0.27 | 11400 ± 2960 | |
| 150 | TRG | 29.2 ± 10.3 | 0.33 ± 0.13 | 42.1 ± 15.2 |
| TR | 19.8 ± 7.5 | 0.38 ± 0.14 | 25.8 ± 9.9 | |
| TRN | 9530 ± 2610 | 0.75 ± 0.25 | 25600 ± 7140 | |
| 300 | TRG | 55.1 ± 19.8 | 0.38 ± 0.14 | 88.7 ± 32.5 |
| TR | 35.6 ± 13.1 | 0.46 ± 0.18 | 51.2 ± 19.1 | |
| TRN | 19520 ± 5710 | 0.83 ± 0.26 | 55100 ± 16300 |
Data adapted from a study in Sprague-Dawley rats. Values are presented as mean ± SD.[2]
Metabolic Pathway
The primary metabolic pathway for this compound involves two main steps. First, it is hydrolyzed, likely by intestinal microflora and enzymes, to release its aglycone, resveratrol. Subsequently, resveratrol undergoes extensive phase II metabolism to form glucuronide and sulfate conjugates. This rapid and efficient conversion is the rate-limiting step for the systemic bioavailability of the parent compound.[1][3]
Caption: Metabolic conversion of this compound.
Excretion
Studies show that this compound is predominantly excreted via the renal route, mainly in the form of its glucuronide metabolite (TRN). In one rat study, TRN accounted for 52.8% of the administered dose recovered in urine over 72 hours, indicating that the metabolites are the primary forms eliminated from the body.[1]
In Vitro Intestinal Permeability
To predict intestinal absorption, in vitro models using the Caco-2 human colon adenocarcinoma cell line are standard. These cells form a monolayer that mimics the intestinal epithelial barrier.
Comparative Permeability
Studies directly comparing the permeability of this compound (piceid) and its aglycone resveratrol across Caco-2 cell monolayers demonstrate significantly lower permeability for the glycosylated form. The apparent permeability coefficient (Papp), a measure of transport rate, is nearly two orders of magnitude lower for piceid than for resveratrol. This suggests that the glucose moiety hinders passive diffusion across the intestinal epithelium and that aglycones are absorbed more effectively.[4]
Table 2: Apparent Permeability Coefficients (Papp) of this compound (Piceid) and Resveratrol in Caco-2 Cell Monolayers
| Compound | Form | Papp (cm/s) | Predicted Absorption Class |
| Resveratrol | Aglycone | 9.994 x 10⁻⁶ | Moderate |
| This compound (Piceid) | Glycoside | 1.149 x 10⁻⁷ | Poor |
Data derived from in vitro Caco-2 cell transport assays.[4] Classification is based on established correlations where Papp < 1x10⁻⁶ cm/s indicates poor absorption.
Experimental Protocols
This section details the methodologies employed in the foundational studies of this compound bioavailability.
In Vivo Pharmacokinetic Study Protocol
The following workflow outlines a typical rodent pharmacokinetic study for an orally administered compound like this compound.[1][5]
Caption: General workflow for an in vivo pharmacokinetic study.
-
Animal Model : Male and female Sprague-Dawley rats are commonly used.[6]
-
Administration : A single dose of this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered via intragastric (i.g.) gavage.[1]
-
Blood Sampling : Blood samples (approx. 0.3 mL) are collected from the retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation : Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method: LC-UV
A rapid and sensitive liquid chromatography with ultraviolet (LC-UV) detection method is suitable for the simultaneous quantification of this compound and its primary metabolites.[1][7]
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and a low-concentration organic solvent (e.g., 25% methanol) to remove interferences.[6]
-
Elute the analytes with a high-concentration organic solvent (e.g., methanol).[6]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
Instrument : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[7]
-
Flow Rate : Typically 1.0 mL/min.[7]
-
Detection : UV detection at a wavelength of 306 nm, where resveratrol and its derivatives show strong absorbance.[7]
-
Validation : The method should be validated for linearity, precision, accuracy, and recovery. Precision below 10.0% and accuracy within ±9.9% are considered acceptable.[1]
-
In Vitro Caco-2 Permeability Assay Protocol
The Caco-2 assay assesses the potential for intestinal absorption of a compound.[8][9]
Caption: Workflow for a Caco-2 intestinal permeability assay.
-
Cell Culture : Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[9]
-
Monolayer Integrity : Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment :
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The test compound (this compound) is added to the apical (AP, upper) compartment, which represents the intestinal lumen.
-
Samples are collected from the basolateral (BL, lower) compartment, representing the blood side, at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification and Calculation : The concentration of the compound in the collected samples is determined by HPLC or LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
References
- 1. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphenols-absorption and occurrence in the body system [jstage.jst.go.jp]
- 3. Resveratrol in Cancer Patients: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Determination of Polydatin and Its Metabolite in Rat Excrement Samples by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes & Protocols for High-Yield Extraction of Resveratroloside from Grapevines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratroloside, also known as piceid, is a glucoside of resveratrol, a naturally occurring stilbenoid found abundantly in grapevines (Vitis vinifera) and other plants.[1] As a precursor to resveratrol, it shares many of its beneficial biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties, making it a compound of significant interest for the pharmaceutical and nutraceutical industries.[2][3] this compound exists in trans- and cis- isomeric forms, with the trans- isomer being the more stable and biologically abundant form.[4][5]
Efficient extraction from plant matrices is a critical first step for research and development. Grapevines, including by-products like canes, stems, leaves, and pomace, represent a rich and sustainable source of this valuable compound.[6][7] This document provides detailed protocols for high-yield extraction, purification, and quantification of this compound from grapevine materials, leveraging modern and efficient extraction technologies. While much of the available literature focuses on resveratrol, the extraction methodologies are largely applicable to its glycosylated form, this compound.
Extraction Methodologies Overview
Several techniques can be employed to extract this compound from grapevine materials. The choice of method depends on factors such as desired yield, purity, processing time, cost, and environmental impact.
-
Conventional Solvent Extraction (CSE): This traditional method involves macerating the plant material in a solvent. It is simple and cost-effective but can be time-consuming and may require large solvent volumes.[2]
-
Ultrasound-Assisted Extraction (UAE): This "green" technique uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.[8] UAE significantly reduces extraction time and solvent consumption while often increasing yield compared to conventional methods.[8][9][10]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and rapid release of target compounds.[9] This method is known for its high speed and efficiency.[11]
-
Enzyme-Assisted Extraction (EAE): EAE employs enzymes like cellulase or pectinase to break down the plant cell wall, facilitating the release of intracellular compounds.[5][12] This can be a highly specific and efficient method, sometimes used in conjunction with other techniques like UAE.[12]
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters for various extraction methods based on published studies. Note that yields can vary significantly based on the specific plant part, cultivar, and harvest time.
Table 1: Conventional and Advanced Solvent Extraction Parameters
| Plant Material | Extraction Method | Optimal Solvent System | Solid:Liquid Ratio | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Vine Prunings | Solvent Maceration | Ethanol:Diethyl Ether (4:1 v/v) | 1:35 g/mL | 4 days | Room Temp. | 147.14 mg/kg DW | [13] |
| Grape Residues | Solvent Maceration | 80% Ethanol | 600 g : 2.5 L | 30 min | 60 °C | 9 g crude extract / 600 g | [4][14] |
| Grape Pomace | Solvent Maceration | 80% Ethanol | - | - | - | 49.1 mg/100 g DW |[15] |
Table 2: Ultrasound-Assisted (UAE) and Microwave-Assisted (MAE) Extraction Parameters
| Plant Material | Extraction Method | Solvent | Solid:Liquid Ratio | Time | Power / Temp. | Yield / Result | Reference |
|---|---|---|---|---|---|---|---|
| Grape Leaves | UAE | 40% Ethanol | - | > 30 min | 50 °C | Max. resveratrol obtained | [16] |
| Grape Stems | UAE | 80% Ethanol | - | 15 min | 75 °C | High recovery of stilbenes | [6] |
| Grape Stems | UAE | 80% Ethanol/Water | - | - | - | 24-30% yield increase vs. CSE | [10] |
| Grape Pomace | MAE | - | 1:20 m/v | 70 s | 600 W | 0.284% | [11] |
| Vine Shoots | MAE | 69% Ethanol | - | 4 min | 80 °C | 1.32 mg/g trans-resveratrol | [17] |
| Grape Skin | UAE + EAE | pH 5.0 buffer | - | 43 min (cumulative) | 300 W / 57 °C | 0.293% |[12] |
Experimental Protocols
This protocol describes an efficient method for extracting this compound from dried grapevine stems or leaves.
-
Material Preparation:
-
Dry the grapevine material (stems, leaves, etc.) at 40-50°C or in a well-ventilated, dark space to a moisture content below 10%.
-
Grind the dried material to a fine powder (e.g., 350-500 µm particle size).[13]
-
-
Extraction:
-
Place 10 g of the powdered material into a 500 mL glass beaker.
-
Add 200 mL of 80% aqueous ethanol (a 1:20 solid:liquid ratio is also effective).[11][18]
-
Place the beaker in an ultrasonic bath or use a probe-type sonicator.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 50°C).[6][16] Ensure the temperature does not rise excessively to prevent degradation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small volume of 80% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Storage:
-
Store the concentrated extract at 4°C in a dark container to prevent isomerization and degradation.[19]
-
This protocol is for purifying the crude extract to isolate this compound.
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create a stationary phase. The column size will depend on the amount of crude extract.
-
-
Sample Loading:
-
Dissolve the dried crude extract from Protocol 1 in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the dry extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in ethanol or hexane.[20]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC (see Protocol 3) to identify those containing this compound.
-
Pool the pure fractions.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator.
-
Dry the resulting purified compound under vacuum to obtain a fine powder.
-
This protocol details a standard method for the quantification of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure trans-resveratroloside standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Create a series of working standards (e.g., 5 to 60 µg/mL) by diluting the stock solution.[21]
-
Accurately weigh the purified extract or dissolve the crude extract in the mobile phase, filter through a 0.22 µm or 0.45 µm syringe filter, and dilute to fall within the calibration curve range.[1][19]
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile (Solvent B) and acidified water (e.g., 0.05% orthophosphoric acid, pH 2.8) (Solvent A).[21][23]
-
Detection Wavelength: Monitor at 306 nm for trans-resveratroloside.[21]
-
Injection Volume: 20 µL.[1]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the biological context of this compound.
References
- 1. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The best method for extracting resveratrol extract. [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. medicopublication.com [medicopublication.com]
- 5. Resveratrol: Extraction Techniques, Bioactivity, and Therapeutic Potential in Ocular Diseases [mdpi.com]
- 6. hielscher.com [hielscher.com]
- 7. all4nutra.com [all4nutra.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. ifoodmm.com [ifoodmm.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Trends in Green Extraction Techniques, Chemical Modifications, and Drug Delivery Systems for Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijper.org [ijper.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Hydrolysis of Polydatin to Resveratroloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered significant attention in the pharmaceutical and nutraceutical industries for its wide range of biological activities. However, its concentration in natural sources is often limited. Polydatin, the glucoside of resveratrol, is found in much higher concentrations in plants like Polygonum cuspidatum. The enzymatic hydrolysis of polydatin to resveratrol presents a highly efficient and environmentally friendly method for producing this valuable compound. This document provides detailed protocols for the enzymatic conversion of polydatin to resveratroloside (resveratrol), summarizing key quantitative data and experimental methodologies from published research.
Key Experimental Protocols
Several enzymatic systems have been successfully employed for the biotransformation of polydatin. Below are detailed protocols derived from established methodologies.
Protocol 1: Hydrolysis using Piceid-β-D-glucosidase from Aspergillus oryzae
This protocol is optimized for the use of a specific piceid-β-D-glucosidase for efficient conversion.
Materials:
-
Polydatin (substrate)
-
Piceid-β-D-glucosidase from Aspergillus oryzae
-
Citrate buffer (pH 5.0)
-
Methanol (for sample preparation)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a substrate solution by dissolving polydatin in the citrate buffer (pH 5.0) to a final concentration of 40 g/L.
-
Pre-incubate the substrate solution at 60°C.
-
Add the piceid-β-D-glucosidase to the reaction mixture to achieve a final enzyme activity of 5 U/mL.[1]
-
Maintain the reaction at 60°C with gentle agitation for 4 hours.[1]
-
Monitor the reaction progress by taking aliquots at different time intervals. Stop the reaction by adding methanol.
-
Analyze the samples for polydatin and resveratrol concentrations using HPLC.
Protocol 2: Hydrolysis using β-D-glucosidase from Sphingomonas sp. in a Biphasic System
This protocol utilizes a biphasic system to enhance the conversion rate and simplify product recovery.
Materials:
-
Crude polydatin extract (20% purity)
-
β-D-glucosidase from Sphingomonas sp.
-
Aqueous buffer (pH 6.0)
-
Organic solvent (e.g., ethyl acetate)
-
HPLC system
Procedure:
-
Prepare a biphasic system by combining the aqueous buffer (pH 6.0) and an equal volume of the organic solvent.
-
Disperse the crude polydatin extract in the aqueous phase to a final concentration of 20 g/L.[2]
-
Add the β-D-glucosidase to the aqueous phase.
-
Incubate the reaction mixture at 40°C with vigorous stirring for 4 hours to ensure adequate mixing of the two phases.[2]
-
The resveratrol produced in the aqueous phase will continuously partition into the organic phase.
-
After the reaction, separate the organic phase for product analysis and recovery.
-
Analyze the organic phase for resveratrol concentration using HPLC.
Protocol 3: Hydrolysis using Snailase
This protocol employs a commercially available enzyme mixture, snailase, for the hydrolysis.
Materials:
-
Polydatin
-
Snailase
-
Sodium acetate buffer (pH 4.5)
-
Methanol
-
HPLC system
Procedure:
-
Dissolve polydatin in the sodium acetate buffer (pH 4.5).
-
Add snailase to the reaction mixture at an enzyme load of 6.6% (w/w of substrate).[3][4]
-
Incubate the reaction at 62°C for 96 minutes with agitation.[3][4]
-
Terminate the enzymatic reaction by heating the mixture in a water bath at 90°C.[3]
-
Prepare the sample for analysis by dissolving it in methanol and filtering through a 0.45 μm filter.
-
Quantify the conversion to resveratrol using HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative data from different enzymatic hydrolysis protocols for easy comparison.
| Enzyme Source | Substrate Concentration | Temperature (°C) | pH | Reaction Time (h) | Conversion Yield (%) | Resveratrol Concentration (g/L) | Reference |
| Piceid-β-D-glucosidase (Aspergillus oryzae) | 40 g/L | 60 | 5.0 | 4 | >90 | 22.5 | [1] |
| β-D-glucosidase (Sphingomonas sp.) | 20 g/L (crude) | 40 | 6.0 | 4 | 95.3 | 3.34 | [2] |
| Snailase | Not specified | 62 | 4.5 | 1.6 | 100 | 12.88 | [3][4] |
| Immobilized β-glucosidase (bgl2238) | Cellulase-treated extract | 50 | 5.0 | 6 | Complete | 13.69 mg/g of root | [5][6] |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The analysis of polydatin and resveratrol is typically performed using a C18 column.[7] Detection is commonly carried out at a wavelength of 305 nm.[7] A gradient elution with a mobile phase consisting of methanol and water is often employed for optimal separation.[7]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the enzymatic hydrolysis of polydatin.
Caption: Signaling pathway of polydatin conversion to resveratrol.
References
- 1. Enzymatic transformation of polydatin to resveratrol by piceid-β-D-glucosidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of β-Glucosidase in a Biphasic System for the Efficient Conversion of Polydatin to Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Biotransformation of Polydatin to Resveratrol by Snailase Hydrolysis Using Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficient Enzyme-Assisted Extraction and Conversion of Polydatin to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase [frontiersin.org]
- 6. Efficient Enzyme-Assisted Extraction and Conversion of Polydatin to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Resveratrol and Polydatin in Mulberry [spkx.net.cn]
Synthesis of Resveratroloside from trans-Resveratrol: Application Notes and Protocols for Researchers
Abstract
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its low water solubility and bioavailability limit its clinical utility. Glycosylation of resveratrol to form resveratroloside (specifically, trans-resveratrol-4'-O-β-D-glucopyranoside) enhances its solubility and stability, potentially improving its pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the synthesis of this compound from trans-resveratrol via enzymatic, chemical, and biotransformation methods. Quantitative data is summarized for comparison, and key experimental workflows and biological pathways are visualized to guide researchers in the development and application of this promising compound.
Introduction
trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin produced by several plants in response to stress. Its glycosylated form, this compound, is also found naturally and is believed to play a role in the storage and transport of resveratrol within the plant. The addition of a glucose moiety to the 4'-hydroxyl group of resveratrol not only increases its aqueous solubility but can also protect the molecule from rapid metabolism and enzymatic oxidation in vivo.[1][2] This increased bioavailability could lead to more potent therapeutic effects. This document outlines and compares three primary methods for the synthesis of this compound from trans-resveratrol.
Synthesis Methodologies
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and environmentally friendly approach to this compound production, typically resulting in high yields of the desired isomer. Glycosyltransferases (GTs) and other enzymes like amylosucrase can catalyze the transfer of a sugar moiety from a donor substrate to trans-resveratrol.
This protocol is adapted from studies using amylosucrase from Deinococcus geothermalis (DGAS).[1][3]
Materials:
-
trans-Resveratrol
-
Sucrose
-
Amylosucrase from Deinococcus geothermalis (DGAS)
-
50 mM Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (for quenching)
-
C18 solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for analysis
Procedure:
-
Prepare a substrate solution in 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM trans-resveratrol (dissolved in a minimal amount of DMSO before adding to the buffer), 10 mM sucrose, and 20% DMSO.
-
Pre-incubate the substrate solution at 35°C for 10 minutes.
-
Initiate the reaction by adding DGAS to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 35°C for 12 hours with gentle agitation.
-
Stop the reaction by boiling the mixture for 10 minutes, followed by cooling on ice.
-
Analyze the reaction mixture for the presence of resveratrol glucosides using Thin-Layer Chromatography (TLC) and UPLC.
-
For purification, first remove unreacted sugars using a C18 SPE cartridge.
-
Further purify the resveratrol glucosides using preparative HPLC.
-
Characterize the final products using UPLC-Q-TOF-MS and NMR to confirm the structure and purity.
Chemical Synthesis
Chemical synthesis provides a versatile route for producing this compound and its analogs. The Koenigs-Knorr reaction is a classic method for glycosylation.[4][5] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.
This generalized protocol is based on the principles of the Koenigs-Knorr reaction.[4][5]
Materials:
-
trans-Resveratrol
-
Acetobromo-α-D-glucose
-
Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of trans-resveratrol in anhydrous DCM, add freshly activated molecular sieves.
-
Add silver (I) carbonate (or silver (I) oxide) to the mixture.
-
Slowly add a solution of acetobromo-α-D-glucose in anhydrous DCM to the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetylated this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final this compound product by recrystallization or column chromatography.
Biotransformation using Plant Cell Cultures
Plant cell cultures can be utilized for the glycosylation of trans-resveratrol, mimicking the natural biosynthetic pathways. This method can produce a variety of glycosylated derivatives.
This protocol is based on studies involving the biotransformation of trans-resveratrol by Catharanthus roseus cells.[6]
Materials:
-
Suspension-cultured cells of Catharanthus roseus
-
Murashige and Skoog (MS) medium supplemented with 3% sucrose and 10⁻⁶ M 2,4-dichlorophenoxyacetic acid
-
trans-Resveratrol solution (dissolved in ethanol)
-
Amberlite XAD-2 resin
-
Methanol
-
Preparative HPLC system
Procedure:
-
Establish a suspension culture of Catharanthus roseus cells in MS medium.
-
Subculture the cells every 14 days. Use a 7-day-old culture for the biotransformation experiment.
-
To a 100 mL flask containing 25 mL of the cell suspension, add a solution of trans-resveratrol in ethanol to a final concentration of 0.02%.
-
Incubate the culture on a rotary shaker at 120 rpm and 25°C for 7 days.
-
After incubation, separate the cells from the medium by filtration.
-
Extract the glycosylated products from both the cells and the medium. For the medium, pass it through a column of Amberlite XAD-2 resin and elute with methanol. For the cells, extract with methanol.
-
Combine the methanolic extracts and evaporate to dryness.
-
Redissolve the residue in a small amount of methanol and purify the this compound and other glycosides by preparative HPLC.
-
Characterize the purified products by mass spectrometry and NMR.
Quantitative Data Summary
The efficiency of this compound synthesis varies significantly depending on the chosen method. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Enzyme/Organism | Substrate | Product(s) | Yield/Conversion Rate | Reference |
| Enzymatic Synthesis | Amylosucrase (Deinococcus geothermalis) | trans-Resveratrol, Sucrose | Resveratrol-4'-O-α-glucoside, Resveratrol-3-O-α-glucoside | 45.5% total conversion (38.7% 4'-O-glucoside) | [1][3] |
| Enzymatic Synthesis | UDP Glycosyltransferase (Bacillus licheniformis) | trans-Resveratrol, UDP-glucose | Resveratrol 3-O-β-D-glucoside, 4'-O-β-D-glucoside, and di/tri-glucosides | ~90% bioconversion | [7][8] |
| Chemical Synthesis | Koenigs-Knorr Reaction | trans-Resveratrol, Acetobromo-α-D-glucose | trans-Resveratrol-4'-O-β-D-glucopyranoside | Yields are variable and depend on optimization | [4][5] |
| Biotransformation | Catharanthus roseus cell culture | trans-Resveratrol | Resveratrol 3-O-β-D-glucoside, 4'-O-β-D-glucopyranoside, and others | Yields are generally lower than enzymatic methods | [6] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of this compound and the key signaling pathways affected by resveratrol.
Conclusion
The synthesis of this compound from trans-resveratrol presents a promising strategy to enhance the therapeutic potential of this bioactive molecule. Enzymatic synthesis offers high specificity and yield, making it an attractive method for producing pure isomers. Chemical synthesis, while more established, can be less specific and require more extensive purification. Biotransformation using plant cell cultures provides a more "natural" approach but often results in lower yields and a mixture of products. The choice of synthesis method will depend on the specific research goals, available resources, and desired scale of production. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to embark on the synthesis and evaluation of this compound. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation of resveratrol protects it from enzymic oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Glycosylation of trans-resveratrol by plant-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Resveratroloside in Cell Culture Assays for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, a glucoside of resveratrol, is a naturally occurring polyphenol with significant potential in metabolic research. Like its well-studied counterpart, resveratrol, this compound is believed to exert beneficial effects on cellular metabolism, making it a compound of interest for understanding and potentially treating metabolic disorders. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based metabolic studies. The focus is on assays that measure key metabolic parameters, including glucose uptake, mitochondrial function, and lipid accumulation. Furthermore, the underlying signaling pathways, primarily the AMPK and SIRT1 pathways, are discussed.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound. These are provided as examples to guide data presentation and interpretation.
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment | Concentration (µM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | 15.2 ± 1.8 | 1.0 |
| This compound | 10 | 22.8 ± 2.1 | 1.5 |
| This compound | 25 | 31.9 ± 2.5 | 2.1 |
| This compound | 50 | 38.0 ± 3.0 | 2.5 |
| Insulin (Positive Control) | 0.1 | 45.6 ± 3.5 | 3.0 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential in HepG2 Cells
| Treatment | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio | % Change vs. Control |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| This compound | 10 | 3.1 ± 0.4 | +24% |
| This compound | 25 | 3.8 ± 0.5 | +52% |
| This compound | 50 | 4.5 ± 0.6 | +80% |
| FCCP (Negative Control) | 10 | 0.8 ± 0.1 | -68% |
Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Oil Red O Absorbance (510 nm) | % Inhibition of Lipid Accumulation |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| Oleic Acid (Inducer) | 200 | 2.15 ± 0.15 | - |
| Oleic Acid + this compound | 10 | 1.61 ± 0.12 | 25% |
| Oleic Acid + this compound | 25 | 1.18 ± 0.10 | 45% |
| Oleic Acid + this compound | 50 | 0.97 ± 0.08 | 55% |
Key Metabolic Signaling Pathways
This compound is known to modulate key signaling pathways that regulate cellular metabolism. Understanding these pathways is crucial for interpreting experimental results.
Figure 1: this compound signaling pathway in metabolic regulation.
Experimental Workflow for Metabolic Studies
A typical workflow for investigating the metabolic effects of this compound in cell culture is outlined below.
Figure 2: General experimental workflow for metabolic assays.
Experimental Protocols
Glucose Uptake Assay (2-NBDG Method)
This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][2]
Materials:
-
L6 myoblasts or other suitable cell line
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (fluorescent glucose analog)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission = 485/535 nm)
Protocol:
-
Cell Seeding: Seed L6 myoblasts in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and grow overnight.[1] Differentiate myoblasts to myotubes by reducing the FBS concentration in the medium.
-
Serum Starvation: Once cells have differentiated, wash the cells once with PBS and then incubate in serum-free medium for 2-4 hours.
-
Treatment:
-
Prepare working solutions of this compound, insulin, and cytochalasin B in KRH buffer.
-
Aspirate the serum-free medium and wash the cells once with KRH buffer.
-
Add the this compound solutions at various concentrations to the respective wells. Include wells for vehicle control, insulin (e.g., 100 nM), and a negative control with cytochalasin B (e.g., 20 µM) to measure non-specific uptake.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to all wells to a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Termination and Washing:
-
Aspirate the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
-
Data Normalization: After reading the fluorescence, lyse the cells and perform a protein assay (e.g., BCA) to normalize the glucose uptake to the total protein content in each well.
Mitochondrial Function Assay (JC-1 Staining)
This protocol measures changes in mitochondrial membrane potential (ΔΨm) using the cationic dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[3][4] An increase in the red/green fluorescence ratio indicates an increase in mitochondrial membrane potential.
Materials:
-
HepG2 cells or other suitable cell line
-
Culture medium
-
JC-1 dye
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial uncoupler (negative control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader capable of detecting both green (~529 nm) and red (~590 nm) fluorescence
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for depolarization (FCCP, e.g., 10 µM for 30-60 minutes).
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity for both red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) channels using a fluorescence plate reader or visualize under a fluorescence microscope.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A higher ratio indicates a higher mitochondrial membrane potential.
Lipid Accumulation Assay (Oil Red O Staining)
This protocol quantifies intracellular lipid accumulation by staining neutral lipids with Oil Red O.[5][6]
Materials:
-
3T3-L1 preadipocytes or other suitable cell line
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)
-
This compound
-
Oleic acid (to induce lipid accumulation)
-
10% Formalin
-
60% Isopropanol
-
PBS
-
24-well or 96-well tissue culture plates
-
Microplate reader (absorbance at 510 nm)
Protocol:
-
Cell Differentiation:
-
Seed 3T3-L1 preadipocytes and grow to confluence.
-
Induce differentiation by treating with differentiation medium for 2-3 days.
-
Maintain in insulin-containing medium for an additional 2-3 days, followed by regular culture medium.
-
-
Treatment:
-
During the differentiation process or after maturation, treat the adipocytes with various concentrations of this compound in the presence of an inducer of lipid accumulation like oleic acid (e.g., 200 µM).
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Washing:
-
Aspirate the Oil Red O solution and wash the cells extensively with distilled water until the excess stain is removed.
-
-
Quantification:
-
Add isopropanol (100%) to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Higher absorbance values correspond to greater lipid accumulation. Calculate the percentage inhibition of lipid accumulation by this compound compared to the oleic acid-treated control.
Concluding Remarks
The protocols and application notes provided here offer a comprehensive framework for investigating the metabolic effects of this compound in a cell culture setting. By employing these assays, researchers can elucidate the mechanisms by which this compound influences glucose metabolism, mitochondrial activity, and lipid storage. The provided diagrams and data tables serve as templates for organizing and presenting experimental findings. It is important to optimize these protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Accumulation Assay [bio-protocol.org]
- 6. NEW! Lipid Accumulation/ Steatosis Colorimetric Assay Kit [3hbiomedical.com]
Application Notes: Resveratroloside in Functional Food Development
1.0 Introduction
Resveratroloside (trans-resveratrol-3-O-β-D-glucopyranoside), also known as Piceid, is a glycosylated form of resveratrol, a well-studied polyphenolic compound.[1] It is naturally present in various plant species, including grapes and the invasive plant Polygonum cuspidatum.[1][2] In the context of functional foods, this compound presents as a promising bioactive ingredient due to its potential health benefits, which include antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities.[1][3] Upon ingestion, this compound can be hydrolyzed into its aglycone form, resveratrol, in the intestine, which is then absorbed and metabolized.[1] This bioconversion is a critical aspect of its biological activity. However, in vitro studies have also suggested that glycosylated analogues may possess potent bioactivities, sometimes even more powerful than resveratrol itself.[1]
These application notes provide an overview of the biological activities, mechanisms of action, and relevant quantitative data for utilizing this compound in the development of functional foods. Detailed protocols for key experimental validations are also included for researchers and drug development professionals.
2.0 Biological Activities and Mechanisms of Action
This compound exerts its biological effects primarily through its conversion to resveratrol, which modulates numerous intracellular signaling pathways.[4][5] Key activities include antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.
2.1 Antioxidant Activity
Resveratrol demonstrates potent antioxidant properties by neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[1][6] This is achieved primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4]
2.2 Anti-inflammatory Activity
This compound modulates inflammatory responses by inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor-kappaB (NF-κB) pathway.[1][7] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[7]
2.3 Anti-cancer Activity
The anti-cancer effects of resveratrol are linked to its ability to modulate pathways involved in cell proliferation, apoptosis (programmed cell death), and metastasis.[3][5] Key targets include the PI3K/Akt, Wnt/β-catenin, and STAT signaling pathways.
-
PI3K/Akt/mTOR Pathway: Resveratrol suppresses the PI3K/Akt pathway, which is often overactive in cancers. This suppression reduces glucose metabolism and promotes apoptosis.[4]
-
Wnt/β-catenin Pathway: Resveratrol can inhibit the Wnt signaling pathway by preventing the nuclear translocation of β-catenin, thereby suppressing the transcription of genes involved in cell proliferation.[4][5]
-
TGF-β/SMAD Pathway: Resveratrol has been shown to inhibit the Transforming Growth Factor-beta (TGF-β)/SMAD pathway, which is crucial in cancer cell proliferation and metastasis.[5][7] It can reduce the phosphorylation of SMAD2/3, key mediators in this pathway.[5]
2.4 Cardioprotective and Neuroprotective Effects
This compound contributes to cardiovascular health by inhibiting platelet aggregation and improving endothelial function.[8] Its neuroprotective effects are attributed to its ability to modulate neuroinflammation and protect neuronal cells from oxidative stress.[1][3] Recent studies also show that resveratrol can improve abnormal metabolic remodeling in atrial fibrillation by regulating mitochondrial function through the sirtuin 3 (SIRT3) pathway.[9]
3.0 Quantitative Data Summary
The effective concentration of this compound (or its active form, resveratrol) varies significantly between in vitro and in vivo models. Its application in functional foods is challenged by low bioavailability due to rapid metabolism.[10][11]
Table 1: Effective Concentrations of Resveratrol in In Vitro Studies
| Biological Effect | Cell Model | Effective Concentration | Reference(s) |
|---|---|---|---|
| Anticancer (Apoptosis) | Human lymphoblast cells | 10 - 40 µM | [8] |
| Anticancer (Skin) | Animal model | 1 - 25 µM | [8] |
| Platelet Aggregation | In vitro assay | 0.1 - 10 µM | [8] |
| Antimicrobial | Listeria monocytogenes | >200 µg/mL |[3] |
Table 2: Dosages Used in In Vivo and Clinical Studies
| Study Type | Subject | Dosage | Outcome/Note | Reference(s) |
|---|---|---|---|---|
| Pre-clinical | Rabbits | 4 mg/kg/day | Inhibition of platelet aggregation | [8] |
| Pre-clinical | Mice | 100 mg/kg (oral) | Cmax of ~12 µM at 15 min | [12] |
| Clinical Trial | Healthy volunteers | Single 5 g dose | Peak plasma concentration of 539 ng/mL at 1.5h; well-tolerated | [12] |
| Clinical Trial | Healthy volunteers | 500 mg tablet | Tmax of 1.3h for resveratrol; higher levels of metabolites | [11] |
| Clinical Trial | Elderly individuals | 200 mg/day | Improved memory performance |[11] |
Table 3: Bioavailability and Pharmacokinetic Parameters of Resveratrol
| Parameter | Value/Observation | Note | Reference(s) |
|---|---|---|---|
| Oral Absorption | ~75% | High absorption rate from the gut. | [11] |
| Oral Bioavailability | <1% | Low due to rapid and extensive first-pass metabolism in the liver and intestine. | [11][13] |
| Peak Plasma Time (Tmax) | ~1.5 hours | For a 5g oral dose. | [12] |
| Key Metabolites | Glucuronide and sulfate conjugates | These metabolites are found at 3- to 8-fold higher concentrations than free resveratrol. | [11][12] |
| Enhancement Strategy | Co-administration with piperine | Piperine can inhibit glucuronidation, potentially increasing bioavailability. | [12] |
| Formulation Strategy | Nanoformulations, Encapsulation | Can improve solubility, stability, and bioavailability. |[1][13][14] |
4.0 Experimental Protocols
Developing functional foods with this compound requires rigorous testing. The following are generalized protocols for key validation experiments.
4.1 Protocol 1: Assessment of Antioxidant Capacity (In Vitro)
-
Objective: To determine the antioxidant capacity of a this compound-enriched food matrix using a cell-based assay.
-
Workflow Diagram:
-
Methodology:
-
Cell Culture: Culture human intestinal (Caco-2) or liver (HepG2) cells to 80-90% confluency in 96-well or 6-well plates.
-
Treatment: Treat cells with varying concentrations of the this compound-containing food extract for 24 hours. Include a positive control (e.g., pure resveratrol, Vitamin C) and a vehicle control.
-
Oxidative Stress Induction: After pre-treatment, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a short duration (e.g., 1-2 hours).
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Measure fluorescence using a plate reader.
-
Data Analysis: Compare ROS levels in treated cells to control groups. A significant decrease in fluorescence indicates antioxidant activity. Correlate this with cell viability data (MTT assay) to rule out cytotoxicity.
-
4.2 Protocol 2: Assessment of Anti-inflammatory Activity (In Vitro)
-
Objective: To evaluate the ability of a this compound-enriched product to reduce inflammatory responses in macrophages.
-
Methodology:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1 derived macrophages).
-
Treatment: Pre-treat cells with the this compound food extract for 12-24 hours.
-
Inflammatory Challenge: Stimulate inflammation by adding Lipopolysaccharide (LPS) for a defined period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Nitric Oxide Measurement: Measure nitric oxide (NO) production in the supernatant using the Griess Reagent assay.
-
Gene Expression Analysis: Extract RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes like COX-2 and iNOS.
-
Data Analysis: A significant reduction in cytokine levels, NO production, and inflammatory gene expression in the treated group compared to the LPS-only group indicates anti-inflammatory activity.
-
5.0 Application in Functional Foods & Delivery Systems
The primary challenge in incorporating this compound into functional foods is its low bioavailability and potential instability during processing and storage.[13][14]
-
Stability: Resveratrol is sensitive to light, pH changes, and high temperatures, which can cause isomerization from the more active trans-form to the cis-form or degradation.[2][13] this compound may offer improved stability.
-
Delivery Systems: To overcome bioavailability issues, advanced delivery systems are being explored.[14] These include:
-
Micro- and Nano-encapsulation: Using lipidic or polymeric carriers (e.g., liposomes, nanoparticles, emulsions) to protect this compound from degradation in the gastrointestinal tract and enhance its absorption.[13]
-
Coatings and Mucoadhesives: Applying coatings to delivery systems can increase gastric stability and mucoadhesion can increase gut retention time, further improving bioaccessibility.[14]
-
-
Sensorial Impact: As a phenolic compound, this compound may impart bitterness or astringency. Encapsulation can also help mask undesirable flavors, improving consumer acceptance of the final functional food product.[14]
This compound is a potent bioactive compound with significant potential for use in functional foods aimed at promoting antioxidant and anti-inflammatory health benefits.[3][15] Its efficacy is closely linked to its bioconversion to resveratrol and the subsequent modulation of key cellular signaling pathways.[1][4] Future research should focus on clinical trials to confirm the health benefits in humans and to establish effective dose-response relationships.[6] Furthermore, the development and optimization of advanced delivery systems are critical to overcoming the inherent challenges of stability and bioavailability, thereby unlocking the full therapeutic potential of this compound in functional food applications.[13][16]
References
- 1. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact [mdpi.com]
- 3. Multidimensional biological activities of resveratrol and its prospects and challenges in the health field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol mediates mitochondrial function through the sirtuin 3 pathway to improve abnormal metabolic remodeling in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the bioavailability of resveratrol by combining it with piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Resveratrol and Its Analogs as Functional Foods in Periodontal Disease Management [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Resveratroloside as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, also known as piceid or trans-resveratrol-3-O-β-D-glucopyranoside, is a naturally occurring stilbenoid and a glucoside of resveratrol. It is found in various plants, including grape skins, red wine, and the roots of Polygonum cuspidatum. As a more bioavailable precursor to resveratrol, this compound is of significant interest in the fields of pharmacology, drug development, and nutraceuticals. Its accurate quantification is crucial for research, quality control, and formulation development. These application notes provide detailed protocols and comparative data for the use of this compound as a standard in chromatographic analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₈ |
| Molecular Weight | 390.38 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Chromatographic Analysis of this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the quantification of this compound. The choice of method depends on the required sensitivity, resolution, and analysis time.
Comparative Summary of Validated Chromatographic Methods
The following table summarizes validated methods for the quantification of this compound (piceid/polydatin) and its aglycone, resveratrol.
| Parameter | Method 1: HPLC-UV | Method 2: UPLC-MS/MS |
| Analyte(s) | trans-Resveratrol, trans-Piceid | Polydatin (this compound), Resveratrol |
| Stationary Phase | C18 column | Acquity BEH C18 (2.1 x 50 mm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid[1] | Acetonitrile and 0.1% formic acid in water |
| Detection | UV-Vis | Negative Ionization Mode (MRM) |
| Linearity Range | Not specified | 9.77 - 1,250 nM[1] |
| Limit of Detection (LOD) | 0.6 pmol (UV-Vis), 0.2 pmol (MS)[2] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 9.77 nM |
| Accuracy/Recovery | 93.8–100.8%[3] | 81.78% to 98.3%[1] |
| Precision (%RSD) | Not specified | ≤10.4%[1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound (Piceid)
This protocol is adapted from a validated method for the analysis of resveratrol and piceid in wine.[2][3]
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound (Piceid) analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 306 nm
4. Sample Preparation (for plant extracts)
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., 80% methanol) using sonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
5. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of this compound (Polydatin) and Resveratrol
This protocol is based on a sensitive method for the analysis of polydatin and resveratrol in plasma.[1]
1. Instrumentation and Materials
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
-
This compound (Polydatin) and Resveratrol analytical standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples (if applicable)
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and resveratrol in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50% methanol to prepare calibration standards in the range of 9.77 nM to 1,250 nM.
3. UPLC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and resveratrol.
4. Sample Preparation (for plasma)
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the UPLC-MS/MS system.
Biological Activity of this compound
While much of the biological activity of this compound is attributed to its conversion to resveratrol in vivo, it also possesses direct biological effects.
-
α-Glucosidase Inhibition: this compound acts as a competitive inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[4] This inhibitory action can help regulate postprandial blood glucose levels, making it a compound of interest for diabetes research.[4][5]
-
Cardioprotective Effects: Studies have shown that this compound exhibits cardioprotective effects, potentially by reducing myocardial infarct size in ischemia-reperfusion models.[6]
-
Antioxidant and Antiproliferative Activities: In vitro studies have compared the bioactivities of piceid and resveratrol. Piceid demonstrated higher scavenging activity against hydroxyl radicals than resveratrol.[7][8] However, resveratrol showed a more significant protective effect against H₂O₂-induced cell damage.[8] Both compounds exhibited cytotoxicity on tumor cells at high concentrations, primarily through cell cycle arrest.[8]
-
SIRT1 Activation: Like resveratrol, piceid has been reported to have anti-inflammatory and antioxidant effects through the activation of SIRT1, a key regulator of cellular metabolism and aging.[9]
-
Enhanced Efferocytosis: Both resveratrol and piceid have been shown to enhance efferocytosis (the clearance of apoptotic cells) in macrophages by increasing the secretion of MFG-E8.[9]
Signaling Pathways and Experimental Workflows
Chromatographic Analysis Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.
Resveratrol-Mediated Signaling Pathways
This compound is a precursor to resveratrol, which is known to modulate a multitude of signaling pathways involved in various cellular processes. Understanding these pathways is crucial for researchers in drug development.
References
- 1. S-EPMC8605923 - Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of <i>trans</i>-Resveratrol and <i>cis</i>-Resveratrol in an Injectable Solution. - OmicsDI [omicsdi.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α-Glucosidase inhibitory effect of resveratrol and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effect of resveratrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
Techniques for isolating pure resveratroloside from crude extracts
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the isolation of pure resveratroloside, a glucoside of resveratrol, from crude plant extracts is a critical step in exploring its therapeutic potential. This document provides detailed application notes and protocols for the most effective techniques to achieve high purity and yield of this promising bioactive compound.
Introduction
This compound, also known as piceid, is a naturally occurring stilbenoid found in various plants, most notably Polygonum cuspidatum (Japanese knotweed), grapes, and peanuts. As a glucoside of resveratrol, it often serves as a more bioavailable precursor to its well-studied aglycone. The effective isolation and purification of this compound are paramount for accurate pharmacological studies and the development of novel therapeutics. This guide details three primary chromatographic techniques for its purification: Macroporous Resin Chromatography, Silica Gel Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC), along with High-Speed Counter-Current Chromatography (HSCCC) as a powerful alternative.
Overview of Isolation Techniques
The general workflow for isolating this compound from its plant source involves initial extraction, followed by one or more chromatographic purification steps.
Application Notes and Protocols for In Vivo Resveratroloside Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, also known as piceid, is a naturally occurring glucoside of resveratrol. It is often considered a prodrug of resveratrol, as it can be converted to resveratrol in vivo. Due to its higher water solubility and stability compared to resveratrol, this compound presents a promising alternative for in vivo studies investigating the therapeutic potential of stilbenoids.[1][2] These notes provide detailed protocols for the preparation of this compound solutions for administration in animal models, focusing on solubility, stability, and appropriate vehicles.
Data Presentation: Physicochemical Properties and Dosing
Quantitative data regarding the solubility of resveratrol (as a reference for the less-soluble aglycone) and common vehicles and dosages for stilbenoids in in vivo experiments are summarized below.
Table 1: Solubility of Resveratrol in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [3] |
| Ethanol | 87.98 | [3] |
| Polyethylene Glycol 400 (PEG-400) | 373.85 | [3] |
Note: this compound (piceid) is noted to be significantly more water-soluble than resveratrol, though precise quantitative data across a range of solvents is less commonly reported.[1]
Table 2: Example Vehicles and Dosing Regimens for Stilbenoids in Rodent Models
| Compound | Animal Model | Administration Route | Vehicle | Dosage | Reference |
| Resveratrol | Mice | Oral Gavage | 1% Methylcellulose | 25 mg/kg/day | [4] |
| Resveratrol | Mice | Oral Gavage | - | 22.5 and 45 mg/kg/day | [5] |
| Resveratrol | Rats | Oral Gavage | 0.5% Methylcellulose + 0.2% Tween 80 | Up to 1000 mg/kg/day | [6] |
| Resveratrol | Rats | Intravenous (IV) | 20% 2-hydroxypropyl-β-cyclodextrin in saline | 15 mg/kg | [7] |
| - | Mice | Intraperitoneal (IP) | 20% DMSO in saline | 1-3 mg/kg | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a suspension suitable for daily oral administration to mice or rats.
Materials:
-
This compound (Piceid) powder
-
1% (w/v) Methylcellulose solution in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
Procedure:
-
Calculate Required Amounts: Determine the total volume of solution needed based on the number of animals, dosage (e.g., 25 mg/kg), and dosing volume (e.g., 10 mL/kg for mice). Calculate the total mass of this compound required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare Vehicle: Prepare a 1% (w/v) solution of methylcellulose in sterile water. This often requires stirring for an extended period to fully dissolve.
-
Create Suspension:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of the 1% methylcellulose vehicle to the powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining volume of the methylcellulose vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
-
Homogenization: Place the tube on a magnetic stirrer and stir for 15-30 minutes before administration to ensure uniform suspension.
-
Storage and Handling:
-
Solid, crystalline this compound is stable at 40°C/75% RH for at least 3 months.[2]
-
Aqueous solutions of stilbenoids are less stable, especially at neutral to alkaline pH.[3][9] It is recommended to prepare the suspension fresh daily.
-
Protect the solution from direct light.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection
This protocol is for preparing a solution for IP injection, where a solvent like DMSO is required to ensure complete dissolution, which is then diluted.
Materials:
-
This compound (Piceid) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the final concentration needed based on the desired dosage (e.g., 10 mg/kg) and injection volume (e.g., 100 µL per 20g mouse).
-
Dissolve in DMSO:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, to achieve a final solution with 20% DMSO, first dissolve the compound in a volume of DMSO that is 1/5th of the final desired volume.
-
-
Dilute with Saline:
-
While vortexing, slowly add sterile isotonic saline to the DMSO concentrate to reach the final desired volume. This gradual addition helps prevent precipitation of the compound. A common final concentration of DMSO is between 5-20%.[8]
-
Safety Note: The final concentration of DMSO should be kept as low as possible and tested for tolerability in a pilot study, as it can have its own biological effects.
-
-
Final Preparation: Ensure the final solution is clear and free of any precipitate. If necessary, sterile filter the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage and Handling:
-
Prepare this solution fresh before each use.
-
Protect from light.
-
Administer at a consistent time each day.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for preparing and administering this compound.
Signaling Pathway Diagram
Caption: Key signaling pathways activated by this compound/resveratrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol Protects the Brain of Obese Mice from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of Resveratrol Alleviates Osteoarthritis Pathology in C57BL/6J Mice Model Induced by a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Metabolism of Resveratrol: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Resveratrol's Hidden Player: A Guide to Analyzing Resveratroloside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Quantification of Resveratroloside
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic benefits. However, its low bioavailability has been a considerable hurdle in its clinical development. Emerging research suggests that its glycosylated form, this compound, may play a crucial role in the overall bioactivity of resveratrol-containing products. Accurate and sensitive analytical methods are paramount to understanding the pharmacokinetics and metabolism of this compound. This document provides a comprehensive overview of validated analytical techniques for the quantification of this compound in biological matrices, including detailed experimental protocols and comparative data.
Analytical Approaches: A Comparative Overview
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely employed technique for the analysis of this compound and its parent compound, resveratrol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations are expected.
Here, we summarize key quantitative parameters from validated methods for the detection of resveratrol and its glucuronide metabolites, which include this compound.
| Analyte | Biological Matrix | Analytical Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Resveratrol-3-O-glucuronide (R3G) | Mouse Plasma | LC-MSn | 10 - 10000 | 10 | 79.6 - 91.0 | < 15 | [1] |
| Resveratrol-4'-O-glucuronide (R4'G) | Mouse Plasma | LC-MSn | 10 - 10000 | 10 | 86.2 - 94.8 | < 15 | [1] |
| Resveratrol Glucuronide | Dog Plasma | LC-MS/MS | 5 - 1000 | 5 | Not Reported | < 9 | [2] |
| Resveratrol | Human Plasma | HPLC-UV | 5 - 500 | 5 | 57 - 60 | < 10 | [3] |
| Resveratrol | Rat Plasma | HPLC-UV | 5 - 1000 | 5 | 95 | Not Reported | [4] |
| Resveratrol | Rat Plasma | HPLC-UV | 20 - 40000 | 20 | 84.4 - 98.7 | < 12 | [5] |
| Resveratrol Glucuronides | Human LDL and Urine | HPLC-MS/MS | 4.4 - 3289.5 nmol/L | 4.4 nmol/L | Not Reported | < 10.8 |
Experimental Protocols
Method 1: LC-MSn for the Simultaneous Determination of Resveratrol and its Monoglucuronides in Plasma
This protocol is adapted from the method described by Das et al. (2011) for the analysis in mouse plasma.[1]
1. Sample Preparation: Protein Precipitation
-
To 10 µL of plasma, add 2.5 µL of 15% ascorbic acid and vortex for 1 minute.
-
Add 30 µL of methanol containing the internal standard (e.g., acetaminophen, 78 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes at room temperature.
-
Inject 10 µL of the supernatant into the LC-MSn system.
2. Chromatographic Conditions
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Resveratrol Glucuronide (this compound): 403 -> 227
-
Resveratrol: 227 -> 185
-
Method 2: HPLC-UV for the Determination of Resveratrol in Plasma
This protocol is a general representation based on several published methods for resveratrol, which can be adapted for this compound with appropriate standard calibration.[4][5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and a low percentage of methanol in water (e.g., 25%).
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-80 µL.[7]
Signaling Pathways and Metabolism
Resveratrol is extensively metabolized in the body, primarily through glucuronidation and sulfation, to form its conjugates. The glucuronidation process, which produces this compound, is catalyzed by UDP-glucuronosyltransferases (UGTs). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and sensitive quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the availability of instrumentation. For pharmacokinetic studies requiring high sensitivity, LC-MS/MS is the recommended technique. These protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and natural product research, enabling a deeper understanding of the biological fate and potential therapeutic efficacy of resveratrol and its metabolites.
References
- 1. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Determination of trans-resveratrol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Supercritical Fluid Extraction of Resveratroloside: Application Notes and Protocols for Researchers
For Immediate Release
Application Note
Introduction to Supercritical Fluid Extraction (SFE) for High-Purity Resveratroloside Isolation
This compound, a glucoside of resveratrol, is a stilbenoid found in various plants, notably the root of Polygonum cuspidatum (Japanese Knotweed). It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Traditional solvent-based extraction methods for this compound can be time-consuming and may leave residual organic solvents in the final product. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative for the selective extraction of bioactive compounds. This document provides detailed protocols and compiled data for the SFE of this compound, intended for researchers, scientists, and professionals in drug development.
Supercritical CO₂ is a desirable solvent due to its non-toxic nature, moderate critical point (31.1 °C, 73.8 bar), and the ability to finely tune its solvating power by manipulating temperature and pressure. For the extraction of more polar compounds like this compound, the polarity of supercritical CO₂ can be increased by the addition of a co-solvent, typically ethanol or methanol.
Comparative Analysis of Extraction Parameters
The efficiency of SFE for this compound is influenced by several key parameters: pressure, temperature, co-solvent concentration, and extraction time. The interplay of these factors determines the yield and purity of the extracted compound. Due to its higher polarity compared to resveratrol, this compound (piceid) requires higher pressures for effective extraction.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the SFE of this compound (piceid) and resveratrol from Polygonum cuspidatum.
Table 1: Optimal SFE Conditions for this compound (Piceid) and Resveratrol Extraction
| Compound | Pressure (MPa) | Temperature (°C) | Co-solvent | Co-solvent Conc. | Yield (mg/g) | Source |
| This compound (Piceid) | 30 | 50 | Ethanol | 10% | 16.0 | [1][2] |
| Resveratrol | 30 | 50 | Ethanol | 10% | 7.1 | [1][2] |
| This compound (Piceid) | 40 | 100 | Acetonitrile | Not Specified | - | [3] |
| Resveratrol | 40 | 100 | Acetonitrile | Not Specified | - | [3] |
Table 2: Effect of Pressure on this compound (Piceid) and Resveratrol Yield
| Pressure (MPa) | Temperature (°C) | Co-solvent | Co-solvent Conc. | This compound Yield (mg/g) | Resveratrol Yield (mg/g) | Source |
| 15 | 50 | Ethanol | 10% | Low | Levels out | [1] |
| >25 | 50 | Ethanol | 10% | Significantly Increases | - | [1] |
Table 3: Comparison of SFE with Conventional Solvent Extraction (OSE)
| Method | Compound | Yield (mg/g) | Extraction Time | Solvent | Source |
| SFE | This compound (Piceid) | 16.0 | 2 hours | CO₂ + Ethanol | [1][2] |
| SFE | Resveratrol | 7.1 | 2 hours | CO₂ + Ethanol | [1][2] |
| OSE | This compound (Piceid) | 17.3 | 2 hours | 95% Ethanol | [2] |
| OSE | Resveratrol | 7.7 | 2 hours | 95% Ethanol | [2] |
| Soxhlet | This compound (Piceid) | Higher than SFE | 4 hours | Not Specified | [3] |
Experimental Protocols
Protocol 1: Optimized SFE of this compound and Resveratrol from Polygonum cuspidatum
This protocol is based on the optimal conditions identified for maximizing the yield of both this compound and resveratrol.[1][2]
1. Sample Preparation: a. Obtain dried roots of Polygonum cuspidatum. b. Grind the roots to a fine powder to increase the surface area for extraction.
2. SFE System Setup: a. Load the powdered plant material into the extraction vessel. b. Set the SFE system parameters as follows:
- Pressure: 30 MPa
- Temperature: 50 °C
- CO₂ Flow Rate: 20 kg/h
- Co-solvent: Ethanol
- Co-solvent Concentration: 10%
3. Extraction Process: a. Begin pumping supercritical CO₂ and the ethanol co-solvent through the extraction vessel. b. Maintain the extraction for a period of 2 hours. c. Collect the extract in the separation vessel by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
4. Post-Extraction: a. The collected extract will contain a mixture of this compound, resveratrol, and other co-extracted compounds. b. Further purification steps, such as chromatography, may be necessary to isolate pure this compound.
Protocol 2: High-Pressure SFE for Enhanced this compound Extraction
This protocol focuses on the specific requirement of higher pressure for efficient extraction of the more polar this compound.[1]
1. Sample Preparation: a. Prepare dried and ground Polygonum cuspidatum root powder as described in Protocol 1.
2. SFE System Setup: a. Load the sample into the extraction vessel. b. Set the SFE system parameters, ensuring the pressure is above 25 MPa:
- Pressure: 30-40 MPa
- Temperature: 50-60 °C
- Co-solvent: Ethanol
- Co-solvent Concentration: 10-15%
3. Extraction Process: a. Initiate the extraction by introducing the supercritical CO₂ and co-solvent mixture into the vessel. b. The extraction duration can be optimized (e.g., 1-3 hours) to maximize recovery. c. Collect the extract by depressurizing the fluid in the separator.
4. Analysis: a. Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and logical relationships in the SFE of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Key Parameters Influencing this compound SFE Yield.
Concluding Remarks
Supercritical fluid extraction is a viable and environmentally friendly method for the extraction of this compound from plant sources. The yield of this compound is comparable to that of conventional organic solvent extraction, with the added benefits of reduced extraction time and the absence of toxic solvents.[1][2] The critical parameter for efficient this compound extraction is a sufficiently high pressure (above 25 MPa) to overcome its polarity. These application notes and protocols provide a solid foundation for researchers to develop and optimize their SFE processes for the isolation of this promising bioactive compound.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Resveratroloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, also known as piceid, is a glucoside of resveratrol, a well-studied stilbenoid with a wide range of pharmacological activities. As a more stable and bioavailable precursor to resveratrol, this compound is of significant interest in the pharmaceutical and nutraceutical industries. Ultrasound-assisted extraction (UAE) is a highly efficient and green technology for the extraction of bioactive compounds from plant matrices. This document provides detailed application notes and protocols for the UAE of this compound, summarizing key experimental parameters and offering a step-by-step guide for laboratory application.
Data Presentation: UAE Parameters for this compound Extraction
The following table summarizes the key parameters and outcomes from various studies on the ultrasound-assisted extraction of this compound (piceid).
| Plant Material | Solvent System | Temperature (°C) | Ultrasonic Power/Amplitude | Extraction Time (min) | Solid-to-Liquid Ratio (g/mL) | This compound Yield (mg/g) | Reference |
| Polygonum cuspidatum roots | 40-50% Ethanol in water | 55-65 | 120 W | Not specified | Not specified | ~10.25 | [1][2] |
| Polygonum cuspidatum roots (Optimized) | Not specified | Not specified | 120 W | Not specified | Not specified | 10.77 | [1][2] |
| Psidium laruotteanum roots (Optimized) | 62.5% Methanol in water | 69.1 | 70% Amplitude | 10 | 1:40 | 29.15 | [3][4][5] |
| Peanut Sprouts (for Resveratrol) | 80% Ethanol | 70 | 240 W | 40 | 1:30 | 1.1% of extract | [6] |
| Grape Leaves (for Resveratrol) | 40% Aqueous Ethanol | 50 | Not specified | >30 | 1:20 | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Polygonum cuspidatum Roots
This protocol is based on the optimized conditions for extracting piceid (this compound) as described in studies on Polygonum cuspidatum.
1. Materials and Equipment:
- Dried and powdered roots of Polygonum cuspidatum
- 50% Ethanol in deionized water (v/v)
- Ultrasonic bath or probe system with temperature control
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
- Analytical balance
- HPLC system for quantification
2. Procedure:
- Weigh 10 g of powdered Polygonum cuspidatum root and place it into a 250 mL Erlenmeyer flask.
- Add 200 mL of 50% ethanol solution to achieve a solid-to-liquid ratio of 1:20 (g/mL).
- Place the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.
- Set the ultrasonic bath temperature to 60°C and the ultrasonic power to 120 W.
- Sonicate the mixture for 30 minutes.
- After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
- Decant the supernatant and filter it through a Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
- The resulting aqueous extract can be freeze-dried or used directly for quantification of this compound by HPLC.
Protocol 2: High-Yield Ultrasound-Assisted Extraction of this compound from Psidium laruotteanum Roots
This protocol is adapted from an optimized method demonstrating a very high yield of piceid.[3][4][5]
1. Materials and Equipment:
- Dried and powdered roots of Psidium laruotteanum
- 62.5% Methanol in deionized water (v/v)
- pH meter and solutions for pH adjustment (e.g., formic acid)
- Ultrasonic probe system with temperature and amplitude control
- Centrifuge
- Filtration apparatus
- Analytical balance
- HPLC system for quantification
2. Procedure:
- Weigh 5 g of powdered Psidium laruotteanum root and place it into a 250 mL beaker.
- Prepare 200 mL of 62.5% methanol solution and adjust the pH to 5.7.
- Add the pH-adjusted solvent to the beaker to achieve a solid-to-liquid ratio of 1:40 (g/mL).
- Immerse the ultrasonic probe into the mixture.
- Set the extraction temperature to 69.1°C and the ultrasonic amplitude to 70%.
- Set the ultrasonic cycle to 0.5 s⁻¹ (if applicable on the equipment).
- Perform the extraction for 10 minutes.
- After extraction, filter the mixture through a suitable filter paper.
- Centrifuge the filtrate at 5000 rpm for 10 minutes to remove any fine particles.
- The clear supernatant is ready for this compound quantification by HPLC.
Visualizations
Caption: Experimental Workflow for UAE of this compound.
Caption: Key Parameters Influencing UAE of this compound.
Caption: Simplified SIRT1/AMPK Signaling Pathway Activated by this compound.
References
- 1. Optimized Ultrasound-Assisted Extraction of Phenolic Compounds from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cn.aminer.org [cn.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Resveratroloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratroloside, a glycosylated form of resveratrol, is a naturally occurring polyphenol with significant therapeutic potential. Its reported biological activities, including competitive inhibition of α-glucosidase and cardioprotective effects, make it a compelling candidate for in vivo investigation.[1] This document provides a detailed guide for designing and executing in vivo experiments to evaluate the efficacy of this compound, with a focus on metabolic disorders. The provided protocols can be adapted for other disease models, such as those for cardiovascular or neurodegenerative diseases.
Mechanism of Action and Potential Therapeutic Targets
This compound is known to be a competitive inhibitor of α-glucosidase, suggesting its potential in managing postprandial blood glucose levels.[1] Furthermore, its structural similarity to resveratrol suggests that it may share some of its well-documented biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][3] Resveratrol has been shown to modulate various signaling pathways, including those involving SIRT1, AMPK, and NF-κB, which are critical in metabolism, inflammation, and cellular stress responses.[2]
Potential Signaling Pathways for this compound Action
Caption: Putative signaling pathways of this compound.
Experimental Design: High-Fat Diet-Induced Metabolic Syndrome Model
This section outlines an in vivo study to assess the efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.
Experimental Workflow
Caption: Workflow for in vivo this compound efficacy testing.
Animal Model
-
Species and Strain: Male C57BL/6J mice are recommended as they are a widely used strain susceptible to diet-induced obesity and metabolic syndrome.[4][5]
-
Age: Start the high-fat diet at 6-8 weeks of age.[6]
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Diet and Induction of Metabolic Syndrome
-
Control Diet: Standard chow diet (10% kcal from fat).
-
High-Fat Diet (HFD): A diet with 45-60% kcal from fat.[5][6]
-
Induction Period: Feed mice the HFD for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[4][7]
Experimental Groups
| Group | Diet | Treatment | Number of Animals (n) |
| 1. Control | Standard Chow | Vehicle | 10 |
| 2. HFD Control | High-Fat Diet | Vehicle | 10 |
| 3. HFD + this compound (Low Dose) | High-Fat Diet | This compound (e.g., 50 mg/kg) | 10 |
| 4. HFD + this compound (High Dose) | High-Fat Diet | This compound (e.g., 150 mg/kg) | 10 |
| 5. HFD + Positive Control | High-Fat Diet | Metformin (e.g., 150 mg/kg) | 10 |
Note: The doses for this compound are hypothetical and should be optimized based on preliminary pharmacokinetic and toxicity studies. The provided doses for resveratrol in rats (50 and 150 mg/kg/day) can serve as a starting point for dose-ranging studies.[8] Metformin is a commonly used positive control for studies on insulin resistance.
Drug Administration
-
Route of Administration: Oral gavage is a common and clinically relevant route.[8] Intraperitoneal injection can also be considered to bypass first-pass metabolism.[9]
-
Vehicle: A suitable vehicle for this compound could be 0.5% (w/v) aqueous methylcellulose containing 0.2% (w/v) Tween 80.[8]
-
Treatment Duration: 4-8 weeks.
-
Frequency: Once daily.
Experimental Protocols
Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours (with free access to water).[10]
-
Record baseline blood glucose from the tail vein using a glucometer.
-
Administer human insulin intraperitoneally at a dose of 0.5-1.0 IU/kg body weight.[10][11]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[11]
-
Calculate the area under the curve (AUC) for glucose.
Glucose Tolerance Test (GTT)
Objective: To assess glucose clearance.
Protocol:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose from the tail vein.
-
Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) for glucose.
Biochemical Analysis of Blood Samples
Objective: To measure metabolic and inflammatory markers.
Protocol:
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate serum and store at -80°C.
-
Use commercial ELISA kits to measure the following parameters according to the manufacturer's instructions:
Histological Analysis of Liver Tissue
Objective: To assess hepatic steatosis and inflammation.
Protocol:
-
Euthanize mice and perfuse with PBS.
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) to observe overall liver morphology and inflammation.
-
For lipid accumulation assessment, embed a fresh portion of the liver in OCT compound, freeze, and section at 10 µm.
-
Stain frozen sections with Oil Red O to visualize neutral lipids.[15]
-
Quantify the stained area using image analysis software.[15]
Data Presentation
All quantitative data should be presented in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Body Weight and Food Intake
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Average Daily Food Intake (g) |
|---|---|---|---|---|
| Control | ||||
| HFD Control | ||||
| HFD + Resv (Low) | ||||
| HFD + Resv (High) |
| HFD + Metformin | | | | |
Table 2: Metabolic Parameters
| Group | Fasting Blood Glucose (mg/dL) | Fasting Serum Insulin (ng/mL) | ITT AUC | GTT AUC |
|---|---|---|---|---|
| Control | ||||
| HFD Control | ||||
| HFD + Resv (Low) | ||||
| HFD + Resv (High) |
| HFD + Metformin | | | | |
Table 3: Serum Lipid Profile
| Group | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
|---|---|---|---|---|
| Control | ||||
| HFD Control | ||||
| HFD + Resv (Low) | ||||
| HFD + Resv (High) |
| HFD + Metformin | | | | |
Table 4: Inflammatory Cytokines | Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) | | :--- | :--- | :--- | :--- | | Control | | | | | | HFD Control | | | | | | HFD + Resv (Low) | | | | | | HFD + Resv (High) | | | | | | HFD + Metformin | | | | |
Table 5: Liver Histology
| Group | Liver Weight (g) | Liver to Body Weight Ratio (%) | Hepatic Steatosis Score (0-3) | Inflammatory Foci (count/field) |
|---|---|---|---|---|
| Control | ||||
| HFD Control | ||||
| HFD + Resv (Low) | ||||
| HFD + Resv (High) |
| HFD + Metformin | | | | |
Considerations for Other Disease Models
Cardiovascular Disease
-
Animal Models: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice on a high-fat/high-cholesterol diet.[15]
-
Key Endpoints:
Neurodegenerative Disease
-
Animal Models: Models of Alzheimer's disease (e.g., APP/PS1 transgenic mice) or Parkinson's disease (e.g., MPTP-induced).
-
Key Endpoints:
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound efficacy. The detailed protocols and structured data presentation guidelines are intended to assist researchers in designing robust preclinical studies. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining reliable and translatable results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labanimal.co.kr [labanimal.co.kr]
- 6. mmpc.org [mmpc.org]
- 7. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 8. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diffusion Efficiency and Bioavailability of Resveratrol Administered to Rat Brain by Different Routes: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. mmpc.org [mmpc.org]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. How to perform an accurate assessment of cardiac function in mice using high-resolution magnetic resonance imaging. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 18. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 23. Overview of Behavioral Tests in Mice | Comparative Pathology Research Core [medicine.yale.edu]
- 24. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
How to improve the yield of resveratroloside extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of resveratroloside and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the difference between resveratrol and this compound, and how does it affect extraction?
This compound, also known as piceid or polydatin, is the glucoside form of resveratrol (resveratrol bound to a glucose molecule). In many plant sources, such as Polygonum cuspidatum, the concentration of this compound is significantly higher than that of free resveratrol[1]. Extraction strategies can target either the direct isolation of this compound or the extraction of total resveratrol content by hydrolyzing the glucoside form into its aglycone (resveratrol) during the process. This hydrolysis step can increase the final yield of resveratrol by up to four-fold[1][2].
Q2: My this compound yield is lower than expected. What are the common causes?
Low yields can stem from several factors:
-
Suboptimal Solvent Choice: The polarity of the solvent is critical. Ethanol, methanol, and acetone, often in aqueous solutions (e.g., 80% ethanol), are effective for extracting resveratrol and its glucosides[3][4].
-
Inefficient Cell Wall Disruption: The target compounds are located within plant cells. Insufficient grinding of the raw material or the lack of an appropriate assistance technique (like ultrasound or microwave) can limit solvent access and reduce yield[4][5].
-
Degradation of the Target Compound: trans-resveratrol and its glucosides are sensitive to UV light, high temperatures, and certain pH conditions. Exposure to these can cause isomerization to the less stable cis-form or complete degradation, lowering the yield of the desired trans-form[6][7].
-
Incorrect Solid-to-Liquid Ratio: An improper ratio can lead to either incomplete extraction (too little solvent) or wasted resources (too much solvent). Optimal ratios often need to be determined empirically, with studies showing ideal ranges like 1:30 or 1:35 (g/mL)[1][3].
Q3: Which extraction method is the most efficient?
The "best" method depends on available equipment, scalability, and desired purity. Modern techniques generally offer higher yields and are more environmentally friendly than traditional methods like simple maceration or Soxhlet extraction[6][8].
-
Ultrasound-Assisted Extraction (UAE): Offers high efficiency, reduced extraction time, and lower energy consumption[8].
-
Microwave-Assisted Extraction (MAE): Provides rapid heating and significantly shorter extraction times[6][9].
-
Enzyme-Assisted Extraction (EAE): Uses enzymes like cellulases and pectinases to break down plant cell walls, facilitating the release of intracellular compounds under mild conditions[6][9].
-
Supercritical Fluid Extraction (SFE): Utilizes CO2 as a solvent, which is non-toxic and easily removed. It is highly selective, but the equipment can be expensive[1][9].
Q4: How can I convert this compound (polydatin) to resveratrol to increase my final yield?
Hydrolysis is used to cleave the glucose molecule from this compound. This can be achieved through:
-
Acid Hydrolysis: Using acids like sulfuric acid can effectively convert polydatin to resveratrol. However, conditions must be carefully controlled to prevent degradation of the product[1].
-
Enzymatic Hydrolysis: This method uses specific enzymes (e.g., β-glucosidase) for the conversion. It is highly selective and occurs under milder conditions, which can help preserve the integrity of the resveratrol[9][10].
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Test a range of solvents with varying polarities. Ethanol:water or methanol:water mixtures (e.g., 60-80% ethanol) are often effective[3][4]. For greener alternatives, consider deep eutectic solvents (DES)[8][9]. |
| Suboptimal Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, excessive heat can degrade this compound[7][11]. For UAE, temperatures around 50-60°C are common[9][12]. For SFE, 60°C has been shown to be effective[9]. |
| Inadequate Extraction Time | Increase the extraction time incrementally. For UAE and MAE, optimal times can be very short (e.g., 4-20 minutes)[9][12]. For maceration, it could be several days[3]. Monitor the yield at different time points to find the plateau. |
| Poor Sample Preparation | Ensure the plant material is dried and ground to a fine, uniform powder. A smaller particle size increases the surface area available for extraction[3][5]. A granulosity of 350-500 µm has been identified as optimal in some studies[3]. |
| Compound Degradation | Protect the experiment from direct light to prevent photoisomerization[7]. If using high temperatures, consider performing the extraction under a nitrogen atmosphere to prevent oxidation. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Low Solvent Selectivity | Employ a multi-step purification process. After initial extraction, use liquid-liquid extraction with a non-polar solvent like petroleum ether to remove less polar impurities[1]. |
| Complex Plant Matrix | Use a more selective extraction method like Supercritical Fluid Extraction (SFE) with CO2, which can provide a cleaner extract[9]. Alternatively, use selective purification techniques like column chromatography post-extraction[13]. |
| Presence of Pigments/Chlorophyll | Incorporate a filtration or cleanup step. Passing the crude extract through a bed of activated charcoal or using specific solid-phase extraction (SPE) cartridges can remove interfering pigments. |
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Modern Extraction Methods for Resveratrol/Resveratroloside
| Method | Source Material | Solvent | Key Parameters | Yield | Reference |
| Ultrasound-Assisted (UAE) | Vine Shoots | 59% Ethanol | 62% amplitude, 6 min, 55°C | 1.05 mg/g trans-resveratrol | [9] |
| Microwave-Assisted (MAE) | Vine Shoots | 69% Ethanol | 80°C, 4 min | 1.32 mg/g trans-resveratrol | [9] |
| Supercritical Fluid (SFE) | Vitis vinifera L. | CO2 + Ethanol-Water | 20 MPa, 60°C, 15% cosolvent | Optimal yield noted | [9] |
| Enzyme-Assisted (EAE) | Peanut Seeds | N/A | Enzyme: 3.02 g/L, 57 min, pH 5.88, 51°C | 0.183 µg/g trans-resveratrol | [10][14] |
| Enzymatic + DES | Polygonum cuspidatum | Choline chloride–urea | - | 19.53 mg/g resveratrol | [9] |
| Subcritical Water (SWE) | Grape Seeds | Water | 1.02 MPa, 152°C, 25 min | 6.90 µg/g resveratrol | [15] |
Table 2: Effect of Solvent and Solid-Liquid Ratio on Yield
| Solvent | Source Material | Solid:Liquid Ratio (g:mL) | Yield (mg/kg Dry Weight) | Reference |
| 80% Ethanol | Vine Shoots | - | 66.86 | [3] |
| 99.9% Methanol | Vine Shoots | - | 84.06 | [3] |
| 99.9% Methanol + 1% HCl | Vine Shoots | - | 92.06 | [3] |
| Acetone | Vine Shoots | - | Lower yields observed | [3] |
| Ethanol:Diethyl Ether (4:1) | Vine Shoots | 1:35 | 147.14 | [3] |
| Ethyl Acetate:Petroleum Ether (1:1) | Polygonum cuspidatum | - | 91.7% recovery | [1] |
| Methyl tert-butyl ether | Polygonum cuspidatum | - | 92.6% recovery | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies optimized for resveratrol extraction from vine shoots[9].
-
Sample Preparation: Dry the plant material (e.g., vine shoots, grape skins) and grind it into a fine powder (e.g., 350-500 µm)[3].
-
Solvent Preparation: Prepare the extraction solvent, for example, a 59% ethanol-water solution (v/v).
-
Extraction:
-
Place a known amount of the powdered sample into an extraction vessel.
-
Add the solvent at a predetermined solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters: temperature (55°C), time (6 minutes), and ultrasonic amplitude (62%).
-
-
Filtration: After extraction, filter the mixture (e.g., using filter paper or centrifugation) to separate the liquid extract from the solid plant residue.
-
Analysis: Analyze the this compound content in the extract using a suitable method like HPLC[3][10].
Protocol 2: Enzyme-Assisted Extraction (EAE) for Total Resveratrol
This protocol is based on an optimized method for extracting total trans-resveratrol from peanut seeds[10][14].
-
Sample Preparation: Prepare a powdered sample of the source material (e.g., peanut seeds).
-
Enzymatic Reaction:
-
Disperse the sample in a buffer solution with an optimal pH (e.g., pH 5.88).
-
Add the enzyme solution (e.g., cellulase/pectinase mixture) to achieve the desired concentration (e.g., 3.02 g/L).
-
Incubate the mixture in a water bath at the optimal temperature (e.g., 51°C) for the determined time (e.g., 57 minutes) with gentle stirring. This step both breaks down cell walls and hydrolyzes this compound to resveratrol.
-
-
Extraction: Add a suitable organic solvent (e.g., methanol or ethyl acetate) to the mixture and perform a final extraction step (e.g., ultrasonic extraction for 5 minutes) to ensure all released resveratrol is dissolved[14].
-
Separation: Centrifuge the final mixture to pellet the solid residue.
-
Analysis: Collect the supernatant and analyze for trans-resveratrol content using HPLC.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol: Extraction Techniques, Bioactivity, and Therapeutic Potential in Ocular Diseases [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Trends in Green Extraction Techniques, Chemical Modifications, and Drug Delivery Systems for Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of extraction of total trans-resveratrol from peanut seeds and its determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101348805B - Process for extracting resveratrol from plant - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Water Solubility of Resveratroloside in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor water solubility of resveratroloside in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound, a glycoside of resveratrol, is a polyphenolic compound with a chemical structure that confers poor water solubility. While the glycosidic moiety enhances water solubility compared to resveratrol, it remains a significant challenge for in vitro and in vivo assays. This poor solubility can lead to issues with accurate dosing, precipitation in culture media, and reduced bioavailability.
Q2: What is the approximate water solubility of this compound?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For in vitro assays, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The most commonly used and effective solvents are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
These solvents can dissolve this compound at much higher concentrations than aqueous buffers.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common problem with hydrophobic compounds like this compound.[2][3] Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity.[4]
-
Serial Dilution: Instead of adding the concentrated stock solution directly to the full volume of your medium, perform a serial dilution. First, dilute the stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility. However, be cautious not to overheat the medium, which could degrade its components.
-
Vortexing/Mixing: Immediately after adding the this compound stock solution to the medium, ensure thorough and rapid mixing by gentle vortexing or inversion to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of a Carrier: Consider using a carrier molecule to enhance solubility. Cyclodextrins are a common choice for this purpose.
Q5: Can the solvent I use affect my experimental results?
Yes, the choice of solvent and its final concentration can impact your assay. High concentrations of DMSO or ethanol can have physiological effects on cells and may interfere with certain enzymatic assays. It is crucial to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent without this compound) to account for any solvent-specific effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | Inherently low water solubility of this compound. | Prepare a concentrated stock solution in 100% DMSO or ethanol first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| A precipitate forms immediately after adding the DMSO/ethanol stock solution to the cell culture medium. | The compound is crashing out of solution due to the change in solvent polarity. | - Lower the final concentration of this compound. - Decrease the final concentration of the organic solvent by using a more concentrated stock solution. - Add the stock solution to the medium drop-wise while vortexing. - Pre-warm the medium to 37°C before adding the compound. |
| The cell culture medium becomes cloudy over time after adding this compound. | Delayed precipitation of the compound. | - The concentration of this compound may be too high for long-term stability in the medium. Try a lower concentration. - The compound may be binding to components in the serum, leading to precipitation. Consider reducing the serum concentration if your experimental design allows. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound, leading to inaccurate concentrations. | - Visually inspect your prepared solutions for any signs of precipitation before each use. - Prepare fresh dilutions from the stock solution for each experiment. - Vortex the diluted solution immediately before adding it to your assay. |
| Observed cytotoxicity is higher than expected. | The organic solvent (DMSO/ethanol) concentration is too high. | - Calculate the final solvent concentration in your assay and ensure it is below cytotoxic levels for your cell line (typically <0.5%). - Include a vehicle control to differentiate between compound- and solvent-induced cytotoxicity. |
Quantitative Data Summary: Solubility of Resveratrol (as a proxy for this compound)
Since direct quantitative solubility data for this compound is limited, the following table for resveratrol provides a useful reference for understanding the magnitude of the solubility challenge and the effectiveness of different solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [1] |
| PBS (pH 7.2) | ~0.1 | [5] |
| Ethanol | ~50 | [5] |
| DMSO | ~50 | [5] |
| Dimethyl formamide (DMF) | ~100 | [5] |
| Polyethylene glycol 400 (PEG-400) | ~374 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. This compound solutions in DMSO are generally stable for several months when stored properly.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Dilute the stock solution into the pre-warmed medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Application: Add the final working solution to your cells. Remember to also treat a set of cells with a vehicle control (medium containing the same final concentration of DMSO).
Visualizations
This compound Solubility Workflow
Caption: Workflow for solubilizing this compound.
This compound Signaling Pathway
This compound is a prodrug of resveratrol, and its biological effects are largely attributed to resveratrol following deglycosylation. Resveratrol is known to modulate several key signaling pathways, including the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are central regulators of metabolism, stress resistance, and longevity.
Caption: Key signaling pathways modulated by resveratrol.
References
Preventing degradation of resveratroloside during storage
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent the degradation of resveratroloside during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A:
-
Solid Compound: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage (up to 6 months), aliquot the solution into light-protecting tubes and store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: What is the primary cause of this compound degradation?
A: The degradation of this compound, a glycoside of resveratrol, is primarily influenced by pH, temperature, and light. The first step in its degradation is often the hydrolysis of the glycosidic bond, which cleaves the molecule into resveratrol and a glucose moiety. The resulting resveratrol is then susceptible to further degradation.
Q3: How does pH impact the stability of this compound?
A: The glycosidic bond of this compound can be susceptible to acid-catalyzed hydrolysis. Therefore, strongly acidic conditions should be avoided. The resulting resveratrol aglycone is relatively stable in acidic to neutral pH (up to pH 6.8) but degrades exponentially in alkaline conditions (pH > 7).[1][2][3] Degradation at alkaline pH is often accompanied by a color change to yellow/brown due to oxidation.
Q4: Is this compound sensitive to light?
A: Yes. Like its aglycone, resveratrol, this compound is photosensitive. Exposure to UV or even visible light can cause the more stable trans-isomer to convert to the less stable cis-isomer, and can also lead to oxidative degradation.[4][5] Always store solid this compound and its solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
Q5: What are the expected degradation products I might see on my chromatogram?
A: The primary degradation product you would expect to see is trans-resveratrol, resulting from the hydrolysis of the glycoside. Further degradation of resveratrol can lead to the formation of cis-resveratrol (its geometric isomer) and various oxidation products, which may appear as additional peaks in your HPLC analysis.[6]
Troubleshooting Guide
Q: My this compound stock solution has turned a yellow/brown color. What happened?
A: A color change to yellow or brown typically indicates oxidative degradation. This is common for phenolic compounds, especially under alkaline conditions (pH > 7), exposure to air (oxygen), or prolonged exposure to light. Ensure your storage buffers are not alkaline and that your solutions are stored under an inert gas (like argon or nitrogen) if long-term stability is critical.
Q: I thawed my frozen stock solution and observed a precipitate. Is the compound degraded?
A: Not necessarily. A precipitate upon thawing is often due to the low aqueous solubility of this compound, especially if the stock was prepared in a solvent like DMSO and then diluted in an aqueous buffer before freezing. The compound may have crashed out of solution at low temperatures. Try gently warming the solution to 37°C and vortexing or sonicating to redissolve the precipitate. If it does not redissolve, it may indicate a problem with solubility or stability. Always check the solubility limits in your chosen solvent system.
Q: My HPLC analysis shows a reduced peak for this compound and a new, large peak that corresponds to a trans-resveratrol standard. Why?
A: This is a classic sign of hydrolysis. The glycosidic bond in your this compound has likely been cleaved, releasing the resveratrol aglycone. This can be caused by storing the compound in an acidic buffer (pH < 4) or by enzymatic activity if the solution was contaminated. Review the pH of your storage and experimental buffers.
Q: My compound seems to have lost its biological activity, but the concentration appears correct by UV-Vis spectrophotometry. What could be the issue?
A: This could be due to isomerization. UV light can convert the biologically more active trans-isomer into the less active cis-isomer.[4] A standard UV-Vis spectrophotometer cannot distinguish between these two isomers, as they have similar absorbance spectra. This issue highlights the importance of using a stability-indicating method like HPLC, which can separate the isomers, to confirm the integrity of your compound.[1] Always protect your compound from light during all stages of handling and storage.
Data on Stability & Solubility
Disclaimer: Most published stability data is for trans-resveratrol, the aglycone of this compound. This data is provided as a guide to the stability of the core stilbene structure. The glycosidic bond of this compound introduces an additional point of potential hydrolysis.
Table 1: Solubility of trans-Resveratrol in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Reference |
| Water | 0.05 | [2] |
| Ethanol | 50 | [7] |
| DMSO | > 50 | |
| Polyethylene Glycol 400 (PEG-400) | 374 | [2][7] |
| Propylene Glycol | 15.6 | [8] |
Table 2: Effect of pH on the Stability of trans-Resveratrol
| pH Condition | Stability Observation | Reference |
| 1.2 - 6.0 | Highly stable for extended periods (>24 hours). | [2] |
| 6.8 | Degradation begins to increase. | [1] |
| 8.0 | Significant degradation observed. | [3] |
| 9.0 | Maximum degradation rate observed. | [2] |
Table 3: Effect of Temperature on the Degradation of trans-Resveratrol in Soybean Oil
| Temperature | Time to 50% Degradation | Kinetic Model | Reference |
| 60°C | 3 days | First-order | [9][10] |
| 180°C | < 2 hours | First-order | [9][10] |
Visualized Pathways and Workflows
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Add the solvent to the solid compound to achieve the desired concentration (e.g., 10-50 mM). Vortex or sonicate briefly in a water bath if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protecting polypropylene tubes. The volume of the aliquots should be appropriate for your typical experiment to avoid wasting material and prevent repeated freeze-thaw cycles.
-
Storage:
-
Long-term: Immediately store the aliquots at -80°C for up to 6 months.
-
Short-term: For use within a month, store at -20°C.
-
-
Usage: When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the contents at the bottom. Prepare working solutions by diluting the stock in the appropriate experimental buffer immediately before use. Do not re-freeze partially used aliquots.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, following principles from ICH guidelines.[11][12][13][14]
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will serve as your unstressed control (T=0 sample).
-
Acid Hydrolysis:
-
Mix equal volumes of the sample solution and 0.2 N HCl to get a final HCl concentration of 0.1 N.
-
Incubate at 60°C.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the sample solution and 0.2 N NaOH to get a final NaOH concentration of 0.1 N.
-
Keep at room temperature. Note: Alkaline degradation is often rapid.
-
Withdraw samples at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the sample solution with hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the sample solution in an oven set to 60°C.
-
Withdraw samples at time points (e.g., 1, 3, 7 days).
-
Also, place the solid compound in the oven and sample at the same time points, preparing a solution just before analysis.
-
-
Photolytic Degradation:
-
Expose a clear vial of the sample solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all stressed samples, neutralized samples, and the T=0 control using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with PDA detection). Compare the chromatograms to identify new peaks and quantify the loss of the parent this compound peak. The goal is to achieve 5-20% degradation for each stress condition.[13] Adjust time and stressor intensity if degradation is too fast or too slow.
References
- 1. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Resveratrol Tablets Stored Under Stress Conditions by Total Hemispherical Reflectance and Selected Pharmacopoeial Parameters | MDPI [mdpi.com]
- 4. rescence.com [rescence.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing HPLC Separation of Resveratrol and Resveratroloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of resveratrol and its glucoside, resveratroloside (piceid).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of resveratrol and this compound?
A1: A common starting point for separating resveratrol and this compound is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol. A gradient elution is frequently employed to achieve good resolution of both compounds.[1][2][3] Detection is typically performed using a UV detector at wavelengths around 306-325 nm.[2][3][4]
Q2: How can I improve the peak shape for resveratrol and this compound?
A2: Poor peak shape, such as tailing or fronting, can be addressed by several factors. Ensure the pH of the mobile phase is appropriate; for acidic compounds like resveratrol, a slightly acidic mobile phase (e.g., with 0.1% formic or orthophosphoric acid) can improve peak symmetry.[1][2] The column temperature can also be optimized; maintaining a consistent and slightly elevated temperature (e.g., 30-40°C) can enhance peak shape and reproducibility.[1][2] Additionally, ensure that the sample is fully dissolved in the mobile phase or a compatible solvent to prevent peak distortion.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Fluctuating retention times can be due to several issues. Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention. Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump. Inconsistent column temperature can also lead to shifts, so using a column oven is recommended for stable retention times.[5] Finally, ensure the mobile phase composition is consistent and accurately prepared for each run.
Q4: I am not getting good separation between resveratrol and this compound. What can I adjust?
A4: To improve the resolution between resveratrol and this compound, you can modify the mobile phase composition and the gradient profile. Increasing the proportion of the weaker solvent (aqueous phase) at the beginning of the gradient can help to better separate early eluting peaks. Adjusting the gradient slope (making it shallower) can also increase the separation between closely eluting compounds. Experimenting with different organic modifiers (e.g., methanol instead of acetonitrile) may also alter the selectivity and improve resolution.[4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the HPLC separation of resveratrol and this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic to aqueous solvent. Consider using a different organic solvent (e.g., methanol vs. acetonitrile).[4] |
| Gradient profile is too steep. | Decrease the gradient slope to allow more time for separation. | |
| Column is old or contaminated. | Replace the column or flush it with a strong solvent. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Dead volume in the system. | Check and tighten all fittings. Use tubing with a smaller internal diameter. | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and not voided. |
| High flow rate. | Reduce the flow rate to allow for better mass transfer.[6] | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and filter the mobile phase. Flush the injector and column. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly. |
| Pump seals are worn. | Replace the pump seals. | |
| Contaminated mobile phase. | Prepare fresh mobile phase with high-purity solvents. |
Experimental Protocols
Below are examples of detailed HPLC methodologies for the separation of resveratrol and related compounds.
Method 1: Gradient Elution for Resveratrol and its Metabolites
-
Stationary Phase: Waters Atlantis C18 column (4.6 x 150 mm, 3 µm) with a C18 guard column.[3]
-
Mobile Phase:
-
Gradient Program:
-
0 min: 0% B
-
4 min: 20% B
-
7 min: 80% B
-
16 min: 55% B
-
18 min: 55% B
-
18.5 min: 95% B
-
23 min: 95% B
-
Re-equilibration to 100% A for 6 min.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 325 nm.[3]
-
Injection Volume: 100 µL.[3]
Method 2: Isocratic Method for trans-Resveratrol
-
Stationary Phase: Phenomenex C18 column (250 mm × 4.6 mm, 5 μm).[4]
-
Mobile Phase: Methanol:Phosphate buffer (pH 6.8, adjusted with 0.5% v/v orthophosphoric acid) (63:37, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Room temperature.[4]
-
Detection: UV at 306 nm.[4]
-
Injection Volume: 50 µL.[4]
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of resveratrol.
Table 1: Chromatographic Parameters for Resveratrol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 2.5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 2.8) (70:30)[7] | Acetonitrile:Water (30:70)[5] | Methanol:0.05% OPA Buffer (pH 2.8) (50:50)[6] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[5] | 0.7 mL/min[6] |
| Detection Wavelength | 306 nm[7] | 306 nm[5] | 319 nm[6] |
| Retention Time (min) | ~4.5 | ~6.2 | 3.64[6] |
| Linearity Range (µg/mL) | 20 - 60[7] | 0.01 - 10 | 5 - 25 |
| LOD (µg/mL) | Not specified | 0.006[4] | Not specified |
| LOQ (µg/mL) | Not specified | 0.008[4] | Not specified |
Visualizations
HPLC Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common HPLC separation issues.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 1. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. ijper.org [ijper.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Addressing matrix effects in LC-MS/MS analysis of resveratroloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of resveratroloside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] For example, phospholipids in plasma are a common source of matrix effects in electrospray ionization (ESI).[3]
Q2: What are the common strategies to minimize matrix effects in this compound analysis?
A2: Several strategies can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) help remove interfering matrix components before analysis.[1][3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[4]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[5]
Q3: Is a stable isotope-labeled internal standard for this compound commercially available?
A3: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. Researchers may need to consider synthesizing a custom SIL standard or using a structural analog as an internal standard, though the latter is less effective at compensating for matrix effects. Companies like Cambridge Isotope Laboratories, Inc. may offer custom synthesis services.[6][7]
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of a pure standard solution at the same concentration.[3] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A successful method validation typically requires the matrix effect to be within a certain range (e.g., < 20%).[8]
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in this compound quantification.
This is often a primary indicator of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting decision tree for addressing matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation (PPT)
This is a simpler but generally less clean method compared to LLE or SPE.[3]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation of Plasma/Tissue Homogenate using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT.[9]
-
To 200 µL of plasma or tissue homogenate, add 10 µL of internal standard.
-
Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[9]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Protocol 3: Sample Preparation using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This method has been shown to have good recovery and minimal matrix effect for resveratrol and its metabolites.[8]
-
To your sample, add an acetonitrile-methanol mixture (8:2, v/v) as the extraction solvent.
-
Add a 10 M ammonium acetate solution as the salting-out reagent.
-
Vortex to mix thoroughly, inducing phase separation.
-
Centrifuge to separate the layers.
-
Collect the upper organic layer containing the analyte.
-
Evaporate and reconstitute as in the LLE protocol.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect
This table summarizes typical performance characteristics of different sample preparation methods for small molecules like resveratrol, which can be extrapolated to this compound.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | Can be significant (>25%) | Fast and simple | Prone to significant matrix effects[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate (15 - 25%) | Cleaner extracts than PPT[9] | Can have lower recovery for polar analytes[3] |
| Solid-Phase Extraction (SPE) | 80 - 110 | Low (<15%) | High selectivity and clean extracts | More complex and time-consuming |
| SALLE | > 80% | Low (< 20%) | Simplified, good for polar compounds[8] | Requires optimization of salt and solvent ratios |
Table 2: Example LC-MS/MS Parameters for Resveratrol Analysis
These parameters for resveratrol can serve as a starting point for developing a method for this compound.
| Parameter | Setting | Reference |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | [10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Flow Rate | 0.3 mL/min | [11] |
| Ionization Mode | ESI Negative | [10] |
| MRM Transition (Resveratrol) | m/z 227 -> 185 | [10] |
| Internal Standard | Curcumin (as a structural analog) | [10] |
Visualizations
Experimental Workflow for Sample Analysis
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Resveratroloside Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of resveratroloside in solution. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. Similar to its aglycone, resveratrol, this compound is susceptible to degradation under certain conditions. It is most stable in acidic environments and tends to degrade in neutral to alkaline conditions.[1][2] Elevated temperatures and exposure to ultraviolet (UV) and even visible light can also significantly accelerate its degradation.[3][4]
Q2: My this compound solution changed color. What does this indicate?
A2: A color change in your this compound solution, particularly a shift towards yellow or brown, is often an indicator of degradation. This can be caused by exposure to light, high temperatures, or alkaline pH, leading to the formation of degradation products.[5] It is crucial to use freshly prepared solutions or store them under appropriate conditions to minimize degradation.
Q3: Can I use the same handling and storage procedures for this compound as I do for resveratrol?
A3: Generally, yes. This compound and resveratrol share a similar core stilbene structure, making their stability profiles comparable. Therefore, best practices for handling resveratrol solutions, such as protection from light, storage at low temperatures, and use of acidic buffers, are highly recommended for this compound as well. However, for critical applications, it is always best to perform stability studies specific to this compound under your experimental conditions.
Q4: How can I improve the stability of my this compound solution for in vitro experiments?
A4: To enhance the stability of this compound in your experimental setup, consider the following strategies:
-
pH Control: Maintain the pH of your solution in the acidic range (ideally below 6.8).[1][2]
-
Temperature Management: Prepare and store solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).[1]
-
Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[4]
-
Use of Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation, although this should be validated for your specific assay.
-
Formulation Strategies: For longer-term stability, consider encapsulation methods like liposomes or nanoparticles, or the use of stabilizing polymers.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Validate the stability of the stock solution under your storage conditions using HPLC. |
| Low recovery of this compound after an experiment | pH of the medium is too high (neutral or alkaline).Incubation at elevated temperatures.Exposure to light during the experiment. | Adjust the pH of the experimental buffer to be slightly acidic. Minimize the duration of high-temperature incubations.Conduct experiments under subdued lighting or use light-blocking plates/tubes. |
| Precipitation in the solution | Poor solubility of this compound in the chosen solvent. | Use a co-solvent such as ethanol or DMSO to prepare the initial stock solution before diluting in an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data on Stability
The following tables summarize the stability of resveratrol, which is expected to be highly analogous to this compound, under various conditions.
Table 1: Effect of pH on the Half-Life of Resveratrol at 37°C
| pH | Half-Life | Reference |
| 7.4 | < 3 days | [1] |
| 8.0 | < 10 hours | [1] |
| 10.0 | < 5 minutes | [1] |
Table 2: Effect of Temperature on the Degradation of Resveratrol
| Temperature | Degradation after 20 minutes | Reference |
| 125°C | 17% | [1] |
| 150°C | 39% | [1] |
| 175°C | 70% | [1] |
Table 3: Photodegradation of Resveratrol
| Light Source | Exposure Time | Degradation | Reference |
| Sunlight | 60 minutes | 80-90% conversion to cis-resveratrol | [1] |
| UV light (366 nm) | 120 minutes | 90.6% conversion to cis-resveratrol | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using HPLC
This protocol outlines a method to assess the stability of a this compound solution under specific conditions (e.g., different pH, temperature, or light exposure).
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% phosphoric acid)
-
pH buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Amber vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the desired pH buffers to the final test concentration. Aliquot the test solutions into amber vials.
-
Storage Conditions: Store the vials under the desired experimental conditions (e.g., 37°C incubator, benchtop with light exposure, 4°C refrigerator).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a C18 column with a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation rate and half-life.
Protocol 2: Preparation of a Stabilized this compound Formulation
This protocol describes a general method for preparing a more stable this compound solution using an encapsulation approach with a polymer.
Materials:
-
This compound
-
A suitable polymer (e.g., polyvinylpyrrolidone - PVP)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., citrate buffer, pH 5.0)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve both this compound and the polymer (e.g., PVP) in the organic solvent (ethanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin film of the this compound-polymer mixture on the flask wall.
-
Hydration: Add the aqueous buffer to the flask and stir gently to hydrate the film. This will result in the formation of a suspension of this compound-loaded polymer particles.
-
Characterization: The resulting formulation can be characterized for particle size, encapsulation efficiency, and stability over time using the HPLC method described in Protocol 1.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Resveratroloside Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of resveratroloside. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of enzymatic synthesis of this compound over chemical synthesis?
Enzymatic synthesis of this compound offers several distinct advantages over traditional chemical methods. Due to the high regio- and stereoselectivity of enzymes, this method typically results in higher yields of the desired isomer with fewer byproducts, simplifying downstream purification processes.[1][2] Enzymatic reactions are conducted under mild conditions, which helps to prevent the degradation of sensitive molecules like resveratrol and its glycosides.[1][2] Furthermore, enzymatic processes are considered more environmentally friendly as they avoid the use of harsh and often toxic chemicals required in multi-step chemical synthesis that involves protection and deprotection steps.[1][2]
Q2: Which enzymes are commonly used for the synthesis of this compound?
Several types of enzymes, primarily glycosyltransferases (GTs), are employed for the synthesis of this compound. Amylosucrase from Deinococcus geothermalis (DgAS) has been shown to be effective in producing resveratrol glucosides. Another commonly used enzyme is the glycosyltransferase YjiC from Bacillus licheniformis. These enzymes catalyze the transfer of a glucose moiety from a donor substrate, such as sucrose or UDP-glucose, to the resveratrol molecule. The choice of enzyme can influence the position of glycosylation on the resveratrol backbone.
Q3: What are the benefits of converting resveratrol to this compound?
Glycosylation of resveratrol to form this compound significantly improves its physicochemical properties. This compound exhibits enhanced water solubility and stability compared to its parent compound, resveratrol.[3] This increased stability, particularly against light, oxygen, and extreme pH, is crucial for its application in pharmaceuticals and cosmetics.[4] The improved bioavailability of this compound is another key advantage, as the glycoside form can be gradually converted to resveratrol within cells.[5]
Q4: How does enzyme concentration affect the yield of this compound?
Enzyme concentration is a critical parameter in optimizing the synthesis of this compound. Generally, increasing the enzyme concentration will increase the reaction rate and product yield up to a certain point. However, excessively high enzyme concentrations can lead to substrate inhibition or may not be economically viable for large-scale production. It is essential to determine the optimal enzyme concentration for each specific reaction system through a series of optimization experiments. For example, one study found the optimal concentration of amylosucrase DgAS to be 2.0 µg/mL for the production of resveratrol glucosides.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive enzyme | - Verify enzyme activity with a standard assay.- Ensure proper storage conditions for the enzyme. |
| Suboptimal reaction conditions (pH, temperature) | - Optimize pH and temperature for the specific enzyme used. Most glycosyltransferases have an optimal pH range of 6.0-8.0 and a temperature range of 30-50°C. | |
| Presence of inhibitors | - Check for potential inhibitors in the reaction mixture, such as heavy metal ions or organic solvents. | |
| Incorrect substrate concentration | - Optimize the molar ratio of the glycosyl donor to the acceptor (resveratrol). | |
| Formation of Multiple Glycosylated Products | Low regioselectivity of the enzyme | - Screen different glycosyltransferases to find one with higher regioselectivity for the desired hydroxyl group of resveratrol.- Modify the reaction conditions (e.g., pH, temperature) which can sometimes influence regioselectivity. |
| Isomerization of the product | - Analyze the product at different time points to monitor for potential isomerization. | |
| Product Degradation | Instability of resveratrol or this compound under reaction conditions | - Conduct the reaction in the dark or under low-light conditions to prevent photodegradation.- Use a buffer system that maintains a stable pH throughout the reaction. |
| Presence of contaminating enzymes (e.g., glycosidases) | - Use a highly purified enzyme preparation.- Consider adding inhibitors of potential contaminating enzymes. | |
| Difficulty in Product Purification | Similar physicochemical properties of product and unreacted substrates | - Employ chromatographic techniques such as preparative HPLC or column chromatography with a suitable stationary and mobile phase for separation.- Consider a selective extraction method to separate the more polar this compound from the less polar resveratrol. |
Experimental Protocols & Data
Optimizing Enzyme Concentration
The optimal concentration of the enzyme is crucial for maximizing the yield of this compound. Below is a summary of optimized conditions from a study using Amylosucrase (DgAS).
| Parameter | Optimal Value |
| Enzyme (DgAS) Concentration | 2.0 µg/mL[4] |
| Substrate (Resveratrol) | 0.5 mM[5] |
| Glycosyl Donor (Sucrose) | 100 mM[4][5] |
| pH | 7.0[4] |
| Temperature | 40°C[4][5] |
| Incubation Time | 5 hours[4] |
Preparative Scale Production Protocol
This protocol is adapted for a larger scale synthesis of resveratrol glucosides using DgAS.[4][5]
-
Reaction Mixture Preparation:
-
Prepare a 20 mL reaction mixture in a 50 mL tube containing:
-
1 mM resveratrol
-
100 mM sucrose
-
200 mM Tris-HCl (pH 7.0)
-
2 µg/mL DgAS enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture in a shaking incubator at 40°C for 5 hours.
-
-
Reaction Termination:
-
Terminate the reaction by boiling the mixture for 5 minutes in a water bath to denature the enzyme.
-
-
Post-reaction Processing:
-
Centrifuge the mixture at 12,000 rpm for 15 minutes to pellet the denatured enzyme and any insoluble material.
-
Collect the supernatant for purification.
-
-
Purification:
-
The supernatant containing resveratrol glucosides can be purified using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Strategies to Enhance Resveratroloside Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of resveratroloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a primary concern?
This compound is a naturally occurring glycoside of resveratrol, meaning it is a resveratrol molecule attached to a sugar moiety.[1] While this glycosylation can increase water solubility compared to resveratrol, the compound's therapeutic potential is often limited by low oral bioavailability.[2][3] After oral administration, it is subject to extensive metabolism in the intestines and liver, and its active form may not reach systemic circulation in sufficient concentrations to exert its biological effects.[4][5][6]
Q2: What are the primary barriers to the oral bioavailability of this compound?
The main obstacles are similar to those for resveratrol:
-
Extensive First-Pass Metabolism: this compound is likely hydrolyzed to resveratrol, which is then rapidly metabolized by phase II enzymes in the intestinal wall and liver. The primary metabolic pathways are glucuronidation and sulfation, which convert the compound into more water-soluble forms that are easily excreted.[4][6]
-
Poor Permeability: The ability of this compound and its aglycone form (resveratrol) to pass through the intestinal epithelium into the bloodstream can be limited.
-
Low Aqueous Solubility: While more soluble than resveratrol, its solubility can still be a limiting factor for dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[7][8]
-
Chemical Instability: The resveratrol structure is susceptible to degradation when exposed to changes in pH, temperature, and UV light.[3]
Q3: What are the principal strategies to enhance the bioavailability of this compound?
Most strategies are adapted from research on resveratrol and focus on overcoming the key barriers. The main approaches include:
-
Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) to protect it from degradation and metabolism.[9][10][11]
-
Co-administration with Bioenhancers: Using compounds that inhibit the metabolic enzymes responsible for breaking down resveratrol. Piperine is a well-studied example.[12][13][14]
-
Advanced Formulation Techniques: Employing methods like solid dispersions or phospholipid complexes to improve solubility and dissolution rates.[15][16]
-
Chemical Modification (Prodrugs): Synthesizing derivatives of the molecule to enhance its absorption and metabolic stability.[17][18]
Q4: How does nanoencapsulation protect this compound from first-pass metabolism?
Nano-delivery systems envelop the active compound in a protective shell.[2] This encapsulation offers several advantages:
-
It shields the molecule from the harsh acidic environment of the stomach and from direct contact with metabolic enzymes in the intestine and liver.[3][19]
-
It can improve the compound's solubility and dissolution in gastrointestinal fluids.[3]
-
Certain nanoparticles can be absorbed through alternative pathways, such as the lymphatic system, bypassing the liver's first-pass metabolism to some extent.
-
Nanoparticles can facilitate controlled and sustained release of the drug.[10]
Q5: What is the mechanism of piperine as a bioenhancer for resveratrol-like compounds?
Piperine, an alkaloid from black pepper, is a potent inhibitor of UDP-glucuronosyltransferases (UGT) and other drug-metabolizing enzymes.[12][14] Since glucuronidation is a primary pathway for the rapid metabolism and elimination of resveratrol (the active form of this compound), co-administration with piperine can slow down this process, leading to higher and more sustained plasma concentrations of the active compound.[12][13]
Troubleshooting Guides
Problem: Consistently low plasma concentrations (Cmax) and area under the curve (AUC) in preclinical animal studies.
This is the most common issue, indicating poor bioavailability. The root cause is typically poor solubility, extensive metabolism, or a combination of both.
-
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Troubleshooting Steps: The dissolution of this compound in the gastrointestinal fluid is a rate-limiting step for its absorption. Enhancing its solubility and dissolution rate can significantly improve uptake.
-
Recommended Solutions:
-
Solid Dispersions: Formulate this compound as a solid dispersion with hydrophilic carriers. This technique involves dispersing the drug in an amorphous form within a polymer matrix, which can significantly enhance its dissolution rate.[20]
-
Phospholipid Complexes: Prepare a complex of this compound with phospholipids. This can improve its lipophilicity and solubility in intestinal fluids.[15]
-
Nano-formulations: Utilize delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, which increase the surface area for dissolution and can create supersaturated solutions in the gut.[11][19]
-
-
-
Possible Cause 2: Extensive First-Pass Metabolism in the Gut and Liver
-
Troubleshooting Steps: If solubility is addressed but bioavailability remains low, the primary culprit is likely rapid metabolic clearance.
-
Recommended Solutions:
-
Co-administration with Piperine: Introduce piperine into your formulation. It directly inhibits the glucuronidation enzymes that metabolize resveratrol.[14] A typical starting ratio in animal studies is 100 mg/kg of resveratrol with 10 mg/kg of piperine.[12]
-
Encapsulation in Nanoparticles: Use nano-delivery systems like PLGA nanoparticles or liposomes. These carriers can shield the this compound from metabolic enzymes, allowing more of the intact compound to be absorbed.[10][19]
-
-
| Strategy | Reported Improvement (for Resveratrol) | Reference |
| Co-administration with Piperine (in mice) | 229% increase in AUC; 1544% increase in Cmax | [12][14] |
| Galactosylated PLGA Nanoparticles (in rats) | Up to 335.7% increase in oral bioavailability | [19] |
| Carboxymethyl Chitosan Nanoparticles (in rats) | 3.5-fold increase in relative bioavailability | [19] |
| N-trimethyl Chitosan modified SLNs (in mice) | 3.8-fold increase in bioavailability | [19] |
| Phospholipid Complex with UGT Inhibitor | 2.49-fold increase in AUC | [15] |
| Casein Nanoparticles (in rats) | 10-fold increase in oral bioavailability (from 2.6% to 26.5%) | [21] |
| Eudragit E/HCl Solid Dispersion | 4.2-fold increase in AUC; 5.5-fold increase in Cmax | [16] |
Problem: High variability in bioavailability results between experimental subjects.
-
Possible Cause: Inconsistent Gut Microbiota Activity
-
Troubleshooting Steps: The gut microbiome plays a crucial role in metabolizing polyphenols. The first step in this compound absorption may be the hydrolysis of the glycosidic bond by bacterial enzymes to release resveratrol. Variations in the gut flora composition between animals can lead to different rates of hydrolysis and, consequently, variable absorption.
-
Recommended Solutions:
-
Standardize Animal Models: Use animals from the same source and litter where possible. Co-housing subjects can help normalize gut flora to some extent.
-
Characterize Gut Microbiota: If variability is a persistent issue, consider performing 16S rRNA sequencing on fecal samples to correlate microbial populations with pharmacokinetic outcomes.
-
Use a Pre-hydrolyzed Form: As a control, administer the aglycone form (resveratrol) directly using an enhanced delivery system to determine if the glycoside moiety is the source of the variability.
-
-
Problem: Formulation is unstable or shows degradation of the active compound.
-
Possible Cause: Sensitivity to Environmental Factors
-
Troubleshooting Steps: The stilbene structure of resveratrol is sensitive to UV light, oxygen, and high pH, which can cause isomerization from the active trans- form to the less active cis- form or oxidative degradation.[3]
-
Recommended Solutions:
-
Protective Encapsulation: Encapsulation within nanoparticles (e.g., liposomes, SLNs) provides a physical barrier against environmental factors.[2][3]
-
Control Experimental Conditions: Prepare formulations under yellow light or in the dark. Purge solutions and storage containers with nitrogen or argon to remove oxygen. Store formulations at controlled, cool temperatures and protected from light.
-
pH Optimization: Ensure the pH of the formulation vehicle is slightly acidic (pH 4-6) to maintain the stability of the trans-isomer.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Oil-in-Water Solvent Evaporation Method)
This protocol provides a general method for encapsulating this compound into poly(lactic-co-glycolide) (PLGA) nanoparticles, a common strategy to improve oral bioavailability.[19]
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mix thoroughly using a vortex or sonicator until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA) or poloxamer 188, in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) using a probe homogenizer for 2-5 minutes. The process should be conducted in an ice bath to prevent overheating.
-
Alternatively, use a probe sonicator for 2-5 minutes at 40-60% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a magnetic stirrer.
-
Stir at room temperature for 3-4 hours in a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the residual stabilizer and unencapsulated drug.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any remaining impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose or sucrose).
-
Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 24-48 hours to obtain a dry powder.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
-
Animal Acclimatization and Fasting:
-
Use male Sprague-Dawley or Wistar rats (200-250 g). House the animals in a controlled environment for at least one week to acclimatize.
-
Fast the rats overnight (10-12 hours) before the experiment, with free access to water.
-
-
Dosing Groups:
-
Divide the animals into at least two groups (n=5-6 per group):
-
Control Group: Receives a suspension of unformulated this compound (e.g., in 0.5% carboxymethyl cellulose).
-
Test Group: Receives the enhanced formulation (e.g., nanoparticle suspension) at the same dose.
-
-
A typical oral dose for resveratrol is 50-100 mg/kg.
-
-
Administration:
-
Administer the respective formulations to each rat via oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL) from the tail vein or saphenous vein at predetermined time points. A typical schedule is: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 3,000-4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Analysis (HPLC or LC-MS/MS):
-
Extract this compound and its metabolites (primarily resveratrol and its conjugates) from the plasma using protein precipitation (with acetonitrile or methanol) or liquid-liquid extraction.
-
Quantify the concentrations using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the concentration-time curve from time 0 to the last measurable time point.
-
AUC (0-inf): Area under the curve extrapolated to infinity.
-
-
Calculate the relative bioavailability (F%) of the test formulation compared to the control using the formula: F% = (AUC_test / AUC_control) * 100.
-
Visualizations
Caption: Putative metabolic pathway of orally administered this compound.
Caption: Experimental workflow for assessing bioavailability enhancement.
Caption: Decision logic for selecting a bioavailability enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in nanotechnology-based drug carriers for resveratrol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the bioavailability of resveratrol by combining it with piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Strategy for Improving the Oral Bioavailability of Resveratrol: Enhancing Water Solubility and Inhibiting Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Oral Bioavailability of Resveratrol by Using Neutralized Eudragit E Solid Dispersion Prepared via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs of quercetin and resveratrol: a strategy under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Increased Oral Bioavailability of Resveratrol by Its Encapsulation in Casein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isomerization of trans-Resveratroloside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-resveratroloside (also known as trans-piceid). This resource provides in-depth guidance to help you minimize the isomerization of the biologically active trans-isomer to the less active cis-isomer during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trans-resveratroloside and why is minimizing isomerization important?
A1: Trans-resveratroloside is a naturally occurring glucoside of resveratrol, a compound extensively studied for its potential health benefits. The trans-isomer is generally considered the more biologically active and stable form. Isomerization to cis-resveratroloside, often induced by environmental factors, can lead to reduced efficacy and variability in experimental results. Therefore, maintaining the isomeric purity of your samples is crucial for accurate and reproducible data.
Q2: What are the primary factors that cause the isomerization of trans-resveratroloside?
A2: The primary factors that induce the conversion of trans-resveratroloside to its cis-isomer are:
-
Light: Exposure to light, especially ultraviolet (UV) radiation and even ambient fluorescent light, is a major catalyst for isomerization.
-
pH: Alkaline conditions (pH > 7) significantly accelerate the rate of isomerization. Trans-resveratroloside is most stable in acidic to neutral solutions.
-
Temperature: Elevated temperatures can promote isomerization, particularly in solution and in combination with alkaline pH.
Q3: How stable is trans-resveratroloside in its solid form?
A3: In its solid, crystalline form, trans-resveratroloside is quite stable. Studies have shown that it can be stored under ambient and even accelerated conditions (e.g., 40°C/75% relative humidity) for up to three months with negligible degradation or isomerization.[1] This stability, however, is significantly reduced once the compound is dissolved in a solvent.
Q4: At what pH is trans-resveratroloside most stable in solution?
A4: While specific kinetic data for trans-resveratroloside is limited, extensive research on the closely related compound, trans-resveratrol, shows high stability in acidic conditions (pH 1-6.8).[2] Degradation and isomerization increase exponentially in alkaline environments. It is therefore recommended to maintain solutions of trans-resveratroloside in a slightly acidic to neutral pH range to minimize isomerization.
Q5: Can I heat solutions of trans-resveratroloside?
A5: Heating solutions of trans-resveratroloside, especially at alkaline pH, will likely accelerate isomerization. For procedures requiring elevated temperatures, such as extractions, it is crucial to use the lowest effective temperature and minimize the heating duration. Some extraction protocols have successfully used temperatures up to 60°C for short periods (e.g., 30 minutes) with good recovery of the trans-isomer.[3]
Troubleshooting Guides
Issue 1: I am observing a significant peak corresponding to cis-resveratroloside in my HPLC analysis of a freshly prepared standard solution.
| Potential Cause | Troubleshooting Step |
| Light Exposure During Preparation | Prepare standard solutions under amber or red light to minimize photoisomerization. Use amber vials for storage. |
| Solvent pH | Ensure the solvent used for preparing the standard is neutral or slightly acidic. If using a buffer, select one with a pH below 7. |
| Contaminated Standard | The commercial standard itself may contain some cis-isomer. If possible, obtain a certificate of analysis to verify the isomeric purity. |
| HPLC Method-Induced Isomerization | In rare cases, the conditions of the HPLC analysis (e.g., mobile phase pH, column temperature) could contribute to on-column isomerization. Evaluate the stability of the sample in the mobile phase over the analysis time. |
Issue 2: The concentration of my trans-resveratroloside stock solution is decreasing over time, even when stored in the dark.
| Potential Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation and potential isomerization. One study noted significant loss of trans-piceid in hop cones even at 4°C over a year, suggesting that for long-term storage, freezing is preferable.[4] |
| Solvent Choice | The choice of solvent can impact stability. Ethanol and methanol are commonly used. For aqueous solutions, ensure the pH is buffered to be slightly acidic. |
| Oxygen Exposure | While isomerization is the primary concern, oxidative degradation can also occur. Consider degassing solvents and storing solutions under an inert gas like nitrogen or argon for long-term storage. |
Quantitative Data on Isomerization
While specific kinetic data for trans-resveratroloside is not abundant, the following table summarizes the stability of the closely related trans-resveratrol under various conditions. The behavior of trans-resveratroloside is expected to be similar.
Table 1: Stability of trans-Resveratrol in Solution under Different Conditions
| Condition | Solvent/pH | Temperature | Observation | Reference |
| pH | Acidic (pH 1.2) | Room Temp | Stable for over 90 days | [2] |
| Alkaline (pH > 6.8) | Room Temp | Exponentially increasing degradation | [2] | |
| Light | Ethanol | Room Temp | Half-life of 2.8 min under 365 nm UV light | |
| Ethanol | Room Temp | Half-life of 10.5 min under solar radiation | ||
| Temperature | Aqueous Solution | 125°C (20 min) | 17% degradation | |
| Aqueous Solution | 150°C (20 min) | 39% degradation | ||
| Aqueous Solution | 175°C (20 min) | 70% degradation |
Experimental Protocols
Protocol 1: Extraction of trans-Resveratroloside from Plant Material (e.g., Polygonum cuspidatum) with Minimized Isomerization
This protocol is adapted from methods that have been shown to effectively extract stilbenes while preserving their isomeric integrity.[3]
Materials:
-
Dried and powdered plant material
-
80% Ethanol (v/v) in water
-
Amber glassware (beakers, flasks)
-
Water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Red or amber lighting for the workspace
Procedure:
-
Work under red or amber light to the greatest extent possible.
-
Weigh the desired amount of powdered plant material and place it in an amber flask.
-
Add 80% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Place the flask in a water bath pre-heated to 60°C.
-
Extract for 30 minutes with occasional swirling.
-
Immediately after extraction, cool the mixture in an ice bath to room temperature.
-
Filter the extract using a Buchner funnel to separate the solid plant material.
-
Wash the solid residue with a small volume of cold 80% ethanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.
-
The resulting aqueous extract can be used for further purification or analysis. Store the extract at -20°C or below in an amber container.
Protocol 2: HPLC Analysis of trans- and cis-Resveratroloside
This method provides a baseline for the separation and quantification of trans- and cis-resveratroloside.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid (adjust to a slightly acidic pH)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used, for example:
-
0-5 min: 10% B
-
5-20 min: Gradient to 40% B
-
20-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate
-
Detection:
-
Set the UV detector to monitor at approximately 306 nm for trans-resveratroloside and 285 nm for cis-resveratroloside. A diode array detector (DAD) is ideal for monitoring multiple wavelengths.
Procedure:
-
Prepare all samples and standards in amber vials.
-
Maintain the autosampler at a low temperature (e.g., 4°C) if possible.
-
Inject the samples onto the HPLC system.
-
Identify and quantify the trans- and cis-isomers based on the retention times and peak areas of certified standards.
Visualizations
Isomerization Pathway of trans-Resveratroloside
Caption: Factors inducing the isomerization of trans-resveratroloside.
General Workflow for Handling trans-Resveratroloside
Caption: Recommended workflow for minimizing isomerization.
References
- 1. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fate of resveratrol and piceid through different hop processings and storage times - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Resveratroloside Production
Welcome to the technical support center for resveratroloside production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during microbial production and analysis of this compound and its aglycone, resveratrol.
Microbial Production: E. coli
Question: My E. coli culture expressing the this compound biosynthetic pathway shows significantly reduced growth after induction. What are the possible causes and solutions?
Answer: Slowed growth post-induction is a common issue and can be attributed to several factors:
-
Metabolic Burden: The expression of heterologous enzymes can place a significant metabolic load on the host cells, diverting resources from essential cellular processes like growth.
-
Troubleshooting:
-
Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the incubation temperature to a range of 18-25°C. This slows down protein production, allowing for proper folding and reducing the metabolic stress on the cells.
-
Optimize Inducer Concentration: Titrate the concentration of the inducer. A lower concentration might be sufficient for adequate enzyme expression without severely impacting cell growth.
-
Use a Weaker Promoter: If possible, switch to a weaker, titratable promoter system to have finer control over the expression levels of the pathway enzymes.
-
-
-
Toxicity of Precursors or Products: High concentrations of the precursor, p-coumaric acid, or the product, resveratrol, can be toxic to E. coli.[1][2]
-
Troubleshooting:
-
Fed-batch Strategy for Precursors: Instead of adding the entire amount of p-coumaric acid at the beginning, implement a fed-batch strategy to maintain a low but steady concentration in the culture medium. E. coli has a higher tolerance for p-coumaric acid compared to yeast.[1]
-
In-situ Product Removal: Employ techniques like two-phase cultivation with an organic solvent or the inclusion of adsorbent resins in the culture medium to continuously remove this compound/resveratrol, thereby reducing its toxic effects on the cells.
-
-
Question: The final yield of this compound in my E. coli fermentation is low, despite good cell growth. What are the key bottlenecks and how can I address them?
Answer: Low product yield with good biomass production often points to inefficiencies in the biosynthetic pathway or precursor supply.
-
Insufficient Malonyl-CoA Pool: Malonyl-CoA is a critical precursor for resveratrol synthesis. Its availability is often a rate-limiting step as it is also essential for fatty acid biosynthesis.[3][4]
-
Troubleshooting:
-
Overexpress Acetyl-CoA Carboxylase (ACC): Increase the intracellular pool of malonyl-CoA by overexpressing ACC, the enzyme responsible for its synthesis.[3]
-
Inhibit Fatty Acid Synthesis: The addition of cerulenin, an inhibitor of fatty acid biosynthesis, can redirect the flux of malonyl-CoA towards the resveratrol pathway.[3]
-
-
-
Low Enzyme Activity: The heterologously expressed enzymes (e.g., 4CL and STS) may have suboptimal activity in the E. coli cytoplasm.
-
Troubleshooting:
-
Codon Optimization: Ensure the genes encoding the biosynthetic enzymes are codon-optimized for expression in E. coli.
-
Enzyme Fusion: Creating a fusion protein of 4-coumarate:CoA ligase (4CL) and stilbene synthase (STS) can enhance catalytic efficiency by channeling the substrate between the active sites.[5]
-
-
-
Plasmid Instability: Over long fermentation periods, plasmids carrying the biosynthetic pathway genes can be lost from the cell population, especially without adequate antibiotic selection pressure.
-
Troubleshooting:
-
Maintain Selection Pressure: Ensure the appropriate antibiotic is present in the fermentation medium at the correct concentration.
-
Genomic Integration: For more stable expression, consider integrating the biosynthetic pathway genes into the E. coli chromosome.
-
-
Microbial Production: Saccharomyces cerevisiae
Question: My S. cerevisiae culture produces very little this compound, and a significant amount of the p-coumaric acid precursor remains in the medium. What could be the problem?
Answer: S. cerevisiae is a robust host for producing eukaryotic proteins, but it has its own set of challenges for this compound production.
-
Low Tolerance to p-Coumaric Acid: Yeast is generally less tolerant to high concentrations of p-coumaric acid compared to E. coli. This can inhibit growth and enzyme activity.[1]
-
Troubleshooting:
-
Controlled Precursor Feeding: Use a fed-batch approach to add p-coumaric acid gradually, keeping its concentration below inhibitory levels.
-
De novo Production: Engineer the yeast to produce p-coumaric acid endogenously from glucose, which avoids the need to add it externally. This can be achieved by introducing genes for enzymes like tyrosine ammonia-lyase (TAL).[6]
-
-
-
Inefficient Expression of Plant Enzymes: Enzymes like cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, can be difficult to express functionally in yeast.[7]
-
Troubleshooting:
-
Partner with a P450 Reductase: Co-express the C4H with a compatible cytochrome P450 reductase to ensure proper electron transfer and enzyme activity.
-
Use Alternative Enzymes: Where possible, use enzymes that are more readily expressed in yeast, such as TAL, to bypass the C4H step.[7]
-
-
Enzymatic Synthesis
Question: The enzymatic glycosylation of resveratrol is inefficient, with a low yield of the desired this compound. How can I optimize this reaction?
Answer: Low yields in enzymatic glycosylation can be due to several factors related to the enzyme, substrates, or reaction conditions.
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Troubleshooting:
-
pH and Temperature Optimization: Perform small-scale experiments to determine the optimal pH and temperature for the specific glycosyltransferase you are using.
-
Metal Ion Requirements: Some glycosyltransferases require divalent cations like Mg²⁺ for activity. Ensure these are present in the reaction buffer if needed.
-
-
-
Low Availability of Sugar Donor: The nucleotide sugar donor (e.g., UDP-glucose) is often expensive and can be a limiting factor.
-
Troubleshooting:
-
Use a Sucrose-based System: Employ enzymes like amylosucrase that can use inexpensive sucrose as a glucose donor.
-
Enzymatic Regeneration of Sugar Nucleotides: Implement a regeneration system to replenish the UDP-glucose pool during the reaction.
-
-
-
Enzyme Inhibition: High concentrations of the substrate (resveratrol) or the product (this compound) can inhibit the enzyme.
-
Troubleshooting:
-
Substrate Feeding: Add resveratrol to the reaction mixture gradually to avoid substrate inhibition.
-
In-situ Product Removal: Use adsorbent resins to remove the this compound as it is formed, thus preventing product inhibition.
-
-
Extraction, Purification, and Analysis
Question: I am observing multiple, unexpected peaks in my HPLC chromatogram when analyzing my fermentation broth. What could be the cause?
Answer: Unexpected peaks can arise from various sources.
-
Sample Matrix Components: The fermentation broth is a complex mixture of media components, cellular metabolites, and proteins that can interfere with the analysis.
-
Troubleshooting:
-
Sample Preparation: Implement a sample clean-up step before HPLC analysis. This can include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.
-
Gradient Elution: Use a gradient elution method in your HPLC protocol to better separate the target analyte from other components.
-
-
-
Degradation of Resveratrol/Resveratroloside: Resveratrol is sensitive to light and can isomerize from the trans- to the cis- form, which will appear as a separate peak.[8] It can also degrade under certain pH and temperature conditions.
-
Troubleshooting:
-
Protect from Light: Prepare and store samples in amber vials or protect them from light.
-
Control pH and Temperature: Ensure that the sample processing and storage conditions are optimized to maintain the stability of the compound.
-
-
-
Ghost Peaks: These are peaks that appear in blank runs and can be due to contamination in the mobile phase, injection system, or carryover from previous injections.
-
Troubleshooting:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for the mobile phase.
-
Flush the System: Regularly flush the HPLC system and column to remove any contaminants.
-
Optimize Wash Steps: Ensure the autosampler wash solution is effective at removing the analyte between injections to prevent carryover.
-
-
Question: My HPLC results are not reproducible, with shifting retention times. What should I check?
Answer: Shifting retention times are a common HPLC issue that can compromise data quality.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.
-
Troubleshooting:
-
Precise Preparation: Prepare the mobile phase accurately and consistently. If using a buffer, always check and adjust the pH.
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[9]
-
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Troubleshooting:
-
Use a Column Oven: Employ a column oven to maintain a constant and stable temperature during analysis.[9]
-
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can lead to drifting retention times.
-
Troubleshooting:
-
Adequate Equilibration Time: Ensure the column is equilibrated for a sufficient amount of time (typically 10-15 column volumes) before the first injection.
-
-
Quantitative Data on Resveratrol Production
The following tables summarize resveratrol production titers achieved in different engineered microbial hosts. This data can help in selecting a suitable production platform and setting realistic yield targets.
Table 1: Resveratrol Production in Engineered E. coli
| Strain | Key Genetic Modifications | Precursor | Titer (mg/L) | Reference |
|---|---|---|---|---|
| E. coli | Expressed 4CL and STS | p-Coumaric acid | 16 | [10] |
| E. coli | Expressed 4CL and STS, co-expressed ACC | p-Coumaric acid | 33 | [3] |
| E. coli BW27784 | Fusion of 4CL and STS, addition of cerulenin | p-Coumaric acid | 2300 | [5] |
| E. coli coculture | Upstream strain produces p-coumaric acid, downstream strain produces resveratrol | Glucose & Arabinose | 204.8 |[4] |
Table 2: Resveratrol Production in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Precursor | Titer (mg/L) | Reference |
|---|---|---|---|---|
| S. cerevisiae | Expressed 4CL and STS | p-Coumaric acid | 6 | [10] |
| S. cerevisiae | De novo production from glucose, multiple gene integrations | Glucose | 235.57 | [6] |
| S. cerevisiae | Fed-batch fermentation | Glucose | 415.65 | [6] |
| S. cerevisiae | Fed-batch fermentation | Ethanol | 531.41 |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production and analysis.
Protocol 1: Microbial Production of Resveratrol in E. coli
-
Strain and Plasmid:
-
Host Strain: E. coli BL21(DE3)
-
Plasmids: A compatible two-plasmid system. One plasmid expressing 4-coumarate:CoA ligase (4CL) and another expressing stilbene synthase (STS).
-
-
Culture Medium:
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics for plasmid maintenance.
-
-
Fermentation:
-
Inoculate 50 mL of LB medium with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 L of fresh LB medium in a 2 L baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, add p-coumaric acid (dissolved in a small volume of ethanol) to a final concentration of 1 mM.
-
Reduce the temperature to 25°C and continue the fermentation for 48-72 hours.
-
-
Sample Collection:
-
Withdraw samples at regular intervals (e.g., 12, 24, 36, 48, 72 hours) for analysis of cell density (OD₆₀₀) and resveratrol concentration.
-
-
Extraction for Analysis:
-
Take 1 mL of culture broth and centrifuge to pellet the cells.
-
Extract the supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a known volume of methanol for HPLC analysis.
-
Protocol 2: Enzymatic Synthesis of Resveratrol Glucoside
-
Reaction Components:
-
Resveratrol (acceptor substrate)
-
UDP-D-glucose (donor substrate)
-
Purified UDP-glycosyltransferase (UGT) enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂
-
-
Reaction Setup (100 µL scale):
-
Prepare a stock solution of resveratrol (e.g., 20 mM in DMSO).
-
Prepare a stock solution of UDP-D-glucose (e.g., 40 mM in water).
-
In a microcentrifuge tube, combine:
-
10 µL of 1 M Tris-HCl, pH 8.0
-
1 µL of 1 M MgCl₂
-
10 µL of 20 mM resveratrol
-
10 µL of 40 mM UDP-D-glucose
-
Purified UGT enzyme (e.g., to a final concentration of 50 µg/mL)
-
Nuclease-free water to a final volume of 100 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 3-12 hours. A control reaction without the enzyme should be run in parallel.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 400 µL of ice-cold methanol.
-
Vortex the mixture and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 3: HPLC Analysis of Resveratrol and its Glucosides
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of resveratrol and this compound of known concentrations in methanol.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of the analytes by comparing their peak areas to the calibration curve.
-
Visualizations
Biosynthetic Pathway of Resveratrol
References
- 1. frontiersin.org [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. High-Yield Resveratrol Production in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular engineering of E. coli coculture for efficient production of resveratrol from glucose and arabinose mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological Advances in Resveratrol Production and its Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo production of resveratrol from glucose or ethanol by engineered Saccharomyces cerevisiae [research.chalmers.se]
- 7. Resveratrol Production in Yeast Hosts: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. Production of Resveratrol in Recombinant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Resveratroloside vs. Resveratrol: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of resveratroloside and its aglycone, resveratrol, based on available preclinical data. The information presented herein is intended to assist researchers and professionals in drug development in understanding the pharmacokinetic profiles of these two related compounds.
Executive Summary
Resveratrol, a well-studied polyphenol, has garnered significant interest for its potential therapeutic effects. However, its clinical utility is often hampered by low oral bioavailability due to extensive first-pass metabolism. This compound, a glycosylated form of resveratrol, has been investigated as a potential pro-drug to enhance the systemic exposure to resveratrol. This guide synthesizes preclinical pharmacokinetic data to compare the bioavailability of these two compounds.
Based on studies in rat models, orally administered this compound is readily absorbed and rapidly metabolized to resveratrol and its conjugates. However, direct comparisons suggest that the absolute bioavailability of resveratrol derived from this compound is poor. Resveratrol itself, when administered orally, also exhibits low bioavailability, with a significant portion being rapidly converted to glucuronide and sulfate metabolites. This guide presents a detailed analysis of the pharmacokinetic parameters from key preclinical studies to facilitate a direct comparison.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and resveratrol upon oral administration in rats. It is important to note that the data are derived from separate studies and direct, head-to-head comparative studies in humans are lacking.
Table 1: Pharmacokinetic Parameters of this compound (TRG) and its Metabolites after Oral Administration of TRG in Sprague-Dawley Rats
Source: Zhou et al. (2019)
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| TRG | 75 | 13.7 ± 4.5 | 0.25 | 10.7 ± 3.4 |
| 150 | 28.9 ± 9.1 | 0.25 | 22.4 ± 7.8 | |
| 300 | 55.1 ± 18.2 | 0.25 | 45.9 ± 16.3 | |
| Resveratrol (TR) | 75 | 11.2 ± 3.9 | 0.5 | 18.9 ± 6.2 |
| 150 | 23.8 ± 8.5 | 0.5 | 39.5 ± 14.1 | |
| 300 | 45.6 ± 15.8 | 0.5 | 81.2 ± 27.9 | |
| Resveratrol-3-O-glucuronide (TRN) | 75 | 1280 ± 450 | 1.0 | 4560 ± 1580 |
| 150 | 2650 ± 930 | 1.0 | 9450 ± 3310 | |
| 300 | 5410 ± 1890 | 1.0 | 19200 ± 6720 |
Table 2: Pharmacokinetic Parameters of Resveratrol and its Metabolites after Oral Administration of Resveratrol in Harlan Sprague Dawley Rats
Source: Mutlu et al. (2020)[1]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) |
| Resveratrol | 312.5 | 1,020 ± 470 | 0.5 | 2,430 ± 1,100 |
| 625 | 2,100 ± 1,100 | 0.5 | 5,300 ± 2,800 | |
| 1250 | 4,500 ± 2,400 | 0.5 | 11,500 ± 6,200 | |
| Resveratrol-3-sulfate (R3S) | 312.5 | 15,300 ± 6,900 | 2.0 | 89,100 ± 40,100 |
| 625 | 32,100 ± 14,500 | 2.0 | 189,000 ± 85,100 | |
| 1250 | 68,000 ± 30,600 | 2.0 | 401,000 ± 180,500 | |
| Resveratrol-3-O-glucuronide (R3G) | 312.5 | 129,000 ± 58,100 | 4.0 | 1,540,000 ± 693,000 |
| 625 | 270,000 ± 122,000 | 4.0 | 3,230,000 ± 1,450,000 | |
| 1250 | 570,000 ± 257,000 | 4.0 | 6,820,000 ± 3,070,000 |
Experimental Protocols
Study 1: Pharmacokinetics of trans-resveratrol-3-O-glucoside (TRG) in Rats
-
Reference: Zhou, M., et al. (2019). Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats. Phytomedicine, 59, 152882.
-
Experimental Design:
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Single intragastric (i.g.) administration of TRG at doses of 75, 150, and 300 mg/kg. For absolute bioavailability determination, a single intravenous (i.v.) dose of 10 mg/kg TRG was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration. Urine, feces, and bile were also collected for excretion studies. Tissue samples were collected to determine distribution.
-
Analytical Method: The concentrations of TRG, trans-resveratrol (TR), and trans-resveratrol-3-O-glucuronide (TRN) in plasma, tissues, bile, urine, and feces were determined using a validated LC-UV method.
-
Study 2: Toxicokinetics of Trans-resveratrol in Rats
-
Reference: Mutlu, E., et al. (2020). Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration. Toxicology and Applied Pharmacology, 394, 114962.[1]
-
Experimental Design:
-
Subjects: Male and female Harlan Sprague Dawley rats.[1]
-
Administration: Single oral gavage administration of resveratrol at doses of 312.5, 625, and 1250 mg/kg. A single intravenous (IV) administration of 10 mg/kg was used for bioavailability calculations.[1]
-
Sample Collection: Blood samples were collected at predetermined time points after dosing.[1]
-
Analytical Method: Plasma concentrations of resveratrol and its metabolites, resveratrol-3-sulfate (R3S) and resveratrol-3-O-glucuronide (R3G), were quantified using a validated LC-MS/MS method.[1]
-
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic fate of oral this compound and resveratrol.
Caption: Comparative experimental workflows.
References
A Comparative Guide to the Quantification of Resveratroloside: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of resveratroloside (also known as piceid) is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and protocols.
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection stands as a robust and widely adopted method for the quantification of this compound. Its performance, however, can be compared with other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC), each offering distinct advantages in terms of sensitivity, speed, and cost.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. Below is a summary of validation parameters for HPLC-UV and a comparative overview of alternative methods.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | trans-piceid | 0.01–101 mg/L | 0.6 pmol | Not Reported | 93.8–100.8% | <5% | [1] |
| LC-MS/MS | trans-piceid | Not Reported | 1.0 - 1.7 µg/kg | 3.5 - 5.5 µg/kg | 89 - 95% | Not Reported | |
| Capillary Electrophoresis | Piceid | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| HPTLC | This compound | 200–1000 ng/band | Not Reported | Not Reported | Not Reported | <2% (for resveratrol) |
Note: Detailed validation data for this compound using LC-MS/MS, Capillary Electrophoresis, and HPTLC is not consistently available in the public domain, with some studies focusing primarily on resveratrol. The data for LC-MS/MS is from a study on beeswax, and the HPTLC data is for resveratrol, included for a general comparison of the technique's capabilities.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the HPLC-UV method and a general overview of the LC-MS/MS method for this compound quantification.
High-Performance Liquid Chromatography (HPLC-UV) Protocol[1]
This method is suitable for the quantitative analysis of trans-piceid in liquid samples such as wine.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance, which is around 306 nm.
-
Sample Preparation: For clean matrices like wine, direct injection without extensive pretreatment may be possible. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of a trans-piceid standard against their concentrations. The concentration of trans-piceid in the sample is then determined from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution similar to HPLC-UV, often using volatile buffers like ammonium formate or acetate to be compatible with the mass spectrometer.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for conventional LC, and lower for UHPLC.
-
Detection: Mass spectrometric detection is performed in either positive or negative ionization mode, monitoring specific precursor-to-product ion transitions for this compound for high selectivity (Multiple Reaction Monitoring - MRM).
-
Sample Preparation: Due to the high sensitivity of the technique, sample preparation often involves a protein precipitation step followed by solid-phase extraction to minimize matrix effects.
-
Quantification: An internal standard is typically used to compensate for matrix effects and variations in instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Method Selection and Workflow
The selection of an appropriate analytical method is a critical step in the research and development process. The following diagrams illustrate a typical experimental workflow for HPLC method validation and a decision-making process for choosing the right analytical technique.
References
- 1. A validated HPLC method for the quantitative analysis of trans-resveratrol and trans-piceid in Hungarian wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis determination, synthesis, and stability of resveratrol and related 3-O-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Cardioprotective Effects: A Comparative Analysis of Resveratrol and Resveratroloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the cardioprotective effects of resveratrol and its glucoside derivative, resveratroloside. The information presented is based on available experimental data to assist researchers and professionals in the fields of cardiovascular health and drug development.
Quantitative Data Summary
A key in vivo study directly compared the efficacy of resveratrol and this compound in a rat model of myocardial ischemia-reperfusion injury. The data from this study is summarized in the table below.
| Compound | Dosage | Administration Route | Myocardial Infarct Area (% of risk zone) | Reduction in Infarct Size (%) |
| Control | - | - | 55.0 ± 4.0% | - |
| Resveratrol | 10 mg/kg | Intraperitoneal | 40.7 ± 4.4% | 26.0% |
| This compound | 10 mg/kg | Intraperitoneal | 41.6 ± 4.8% | 24.4% |
Data from Naumenko et al., 2013.[1]
Experimental Protocols
The primary comparative study utilized a well-established animal model of cardiac injury.
Ischemia-Reperfusion Injury Model in Rats
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The left main coronary artery was occluded for a period of 30 minutes to induce myocardial ischemia.
-
Reperfusion: Following the ischemic period, the occlusion was removed, and the heart was allowed to reperfuse for 120 minutes.
-
Drug Administration: A single dose of either resveratrol (10 mg/kg) or this compound (10 mg/kg) was administered intraperitoneally prior to the induction of ischemia.
-
Infarct Size Measurement: At the end of the reperfusion period, the area of myocardial infarction was determined as a percentage of the total area at risk.
Cardioprotective Signaling Pathways
Resveratrol: The cardioprotective mechanisms of resveratrol have been extensively studied. It is known to modulate multiple signaling pathways involved in cellular survival, inflammation, and oxidative stress.
Caption: Resveratrol's multifactorial cardioprotective signaling pathways.
This compound: The specific signaling pathways involved in the cardioprotective effects of this compound are not as extensively documented in the available scientific literature. It is hypothesized that this compound may exert its effects after being metabolized to resveratrol in vivo, thereby activating similar pathways. However, further research is required to fully elucidate its direct and indirect mechanisms of action.
Experimental Workflow
The general workflow for in vivo studies comparing the cardioprotective effects of these compounds is illustrated below.
Caption: A generalized workflow for in vivo cardioprotective studies.
Discussion
The available in vivo data suggests that both resveratrol and this compound exhibit comparable cardioprotective effects in a rat model of ischemia-reperfusion injury, with both compounds significantly reducing myocardial infarct size.[1] Resveratrol's mechanisms of action are well-documented and involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.
While the direct mechanisms of this compound are less clear, its efficacy in vivo is likely attributable, at least in part, to its conversion to resveratrol. The glycosylation of resveratrol to form this compound may influence its bioavailability and pharmacokinetics, which could have implications for its therapeutic application. Further in vivo studies are warranted to fully understand the metabolic fate of this compound and to elucidate its specific cardioprotective signaling pathways. This will be crucial for determining if it offers any advantages over resveratrol in a clinical setting.
References
A Comparative Guide to Analytical Methods for Resveratroloside Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of resveratroloside, also known as piceid. This compound, the 3-β-D-glucoside of resveratrol, is a naturally occurring stilbenoid with significant research interest for its potential pharmacological activities. Accurate and precise quantification of this compound is critical for research and development. This document compares the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and detailed experimental protocols.
Data Presentation: A Comparative Analysis
The selection of an analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 1000 ng/mL[1] | 0.4 - 300 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.998[2] |
| Limit of Detection (LOD) | 0.058 µg/mL (58 ng/mL)[4] | 0.6 pmol (UV-vis detection method)[5] |
| Limit of Quantification (LOQ) | 0.176 µg/mL (176 ng/mL)[4] | 5 ng/mL[6] |
| Precision (%RSD) | < 2.12% (Inter-day & Intra-day)[3] | < 9% (Inter-day & Intra-day)[1] |
| Accuracy (% Recovery) | 98-102%[4] | 90-112%[1] |
| Selectivity | Good, but susceptible to co-eluting interferences | Excellent, based on mass-to-charge ratio |
| Cost | Lower initial investment and operational cost | Higher initial investment and maintenance cost |
| Throughput | Moderate | High, with rapid analysis times |
Experimental Workflow
The general workflow for the analysis of this compound in a sample involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of this compound.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., caffeine)[3].
-
Perform protein precipitation by adding an appropriate organic solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[3].
-
Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (pH 6.8) (63:37, v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 306 nm[3].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., resveratrol-d4)[7].
-
Add 400 µL of acetonitrile to precipitate proteins[7].
-
Vortex the mixture for 5 seconds and centrifuge at 9,000 x g for 10 minutes[7].
-
Transfer the supernatant to a clean tube and evaporate to dryness under vacuum[7].
-
Reconstitute the residue in 100 µL of 50% methanol, filter through a 0.45 µm nylon filter, and transfer to an autosampler vial[7].
b. Chromatographic and Mass Spectrometric Conditions
-
Column: XTerra C18 (150 × 2.1 mm, 5 µm)[2].
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B)[2]. The gradient runs from 30% A to 100% B over 6 minutes[2].
-
Flow Rate: 0.3 mL/min[8].
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[2].
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification[9].
Method Validation Workflow
A crucial aspect of analytical method development is validation, which ensures that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are typically followed.
References
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. permegear.com [permegear.com]
- 9. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Resveratroloside Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Resveratroloside, also known as piceid, is a glucoside of resveratrol, a stilbenoid with significant therapeutic potential. The efficient extraction of this compound from natural sources is a critical step in research and drug development. This guide provides a comparative analysis of common extraction techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs. The primary natural sources discussed include Polygonum cuspidatum (Japanese knotweed) and grape pomace, both known for their high concentrations of resveratrol and its glucosides.
Comparative Analysis of Extraction Techniques
The choice of extraction method depends on various factors, including desired yield and purity, cost, environmental impact, and scalability. Below is a summary of quantitative data for four common extraction techniques: Solvent Extraction (SE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
| Extraction Technique | Plant Source | Key Parameters | Yield | Purity | Extraction Time | Reference |
| Solvent Extraction (SE) | Polygonum cuspidatum | 95% Ethanol, Reflux at 80°C | Yield of resveratrol increased ~4-fold after hydrolysis of polydatin | Final product >73.8% resveratrol | 3 hours (1h x 3) | [1] |
| Polygonum cuspidatum | pH 5, 1:65 solid-liquid ratio, 60°C | 0.496% (resveratrol) | Not Specified | 120 min | [2] | |
| Grape Berry Skins | 80:20 Ethanol:Water, 60°C | >96% recovery (resveratrol & piceid) | Not Specified | 30 min | [3] | |
| Ultrasound-Assisted (UAE) | Peanut Sprouts | 80% Ethanol, 1:30 solid-liquid ratio, 70°C, 240W | up to 1.1% (resveratrol) | 47.5% after purification | 40 min | [4] |
| Grape Leaves | 40% Ethanol, 1:20 solid-liquid ratio, 50°C, 40kHz, 100W | Not specified, purity improved from 2.1% to 20.6% after purification | 20.6% after purification | >30 min | [5] | |
| Microwave-Assisted (MAE) | Polygonum cuspidatum | Ethanol/Ammonium Sulphate, 650W | High yields of piceid and resveratrol | Not Specified | 60 seconds | [6] |
| Supercritical Fluid (SFE) | Polygonum cuspidatum | CO2 + Ethanol modifier, 30MPa, 50°C | 7.1 g/kg (resveratrol), 16.0 g/kg (piceid) | Not Specified | Not Specified | [7] |
| Grape Skin | CO2 + 7.5% Ethanol, 150 bar, 40°C | High recovery | Not Specified | 15 min | [8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various studies and represent a general framework that may require optimization based on the specific plant material and target compound.
Conventional Solvent Extraction (SE)
This method relies on the solubility of this compound in a specific solvent, typically an alcohol or an aqueous-alcoholic mixture.
Protocol for Extraction from Polygonum cuspidatum [1]
-
Preparation of Plant Material: Dry the roots of Polygonum cuspidatum and grind them into a fine powder (approximately 40 mesh).
-
Soaking: Place 100g of the powdered plant material in a distillation flask. Add 95% ethanol at a 1:6 powder-to-solvent ratio (g/mL). Allow the mixture to soak for approximately 12 hours at room temperature.
-
Reflux Extraction: Heat the mixture to about 80°C and maintain a reflux for 1 hour. Repeat the extraction process two more times with fresh solvent.
-
Concentration: Combine the extracts from all three cycles and evaporate the solvent using a rotary evaporator under vacuum at 65°C to obtain the crude extract.
-
Hydrolysis (Optional): To convert this compound (piceid) to resveratrol, the crude extract can be subjected to acid hydrolysis. Adjust the pH of an aqueous solution of the extract to 1 with hydrochloric acid and reflux at 75°C for 8 hours.[1][9] This step can increase the final resveratrol yield significantly.[1][10]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer, leading to improved extraction efficiency and shorter extraction times.
Protocol for Extraction from Grape Leaves [5]
-
Preparation of Plant Material: Dry grape leaves and grind them into a powder, then sift through a 50-mesh sieve.
-
Extraction: Place the powdered grape leaves in a vessel with a 40% aqueous ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonication: Submerge the vessel in an ultrasonic bath operating at 40 kHz and 100 W. Maintain the temperature at 50°C for at least 30 minutes.
-
Separation: After extraction, centrifuge the slurry at 4000 x g for 15 minutes to separate the supernatant containing the extract from the solid plant material.
-
Storage: Store the collected supernatant in sealed, dark bottles at 0-4°C before analysis or further purification.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the plant matrix, causing a rapid increase in temperature and internal pressure that ruptures the plant cells and releases the target compounds.
Generalized Protocol
-
Preparation of Plant Material: Dry and grind the plant material to a consistent particle size.
-
Mixing: Place a known amount of the powdered plant material into a microwave-safe extraction vessel. Add the chosen solvent (e.g., an ethanol/ammonium sulphate aqueous two-phase system).[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Apply microwave power (e.g., 650 W) for a short duration (e.g., 60 seconds).[6] The temperature and pressure should be monitored and controlled.
-
Cooling and Filtration: After irradiation, cool the vessel to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Phase Separation (if using a two-phase system): Allow the filtrate to separate into two phases. The phase containing the this compound is then collected for further processing.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. A polar co-solvent (modifier) like ethanol is often added to enhance the extraction of more polar compounds like this compound.
Protocol for Extraction from Polygonum cuspidatum [7]
-
Preparation of Plant Material: Dry and pulverize the root of Polygonum cuspidatum.
-
Loading the Extractor: Pack the ground plant material into the extraction vessel of the SFE system.
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).
-
Heat the extraction vessel to the set temperature (e.g., 50°C).
-
Introduce the ethanol modifier at the desired concentration.
-
Maintain a constant flow of supercritical CO2 through the vessel.
-
-
Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.
-
Analysis: The collected extract is then analyzed for its this compound content.
Visualizing Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the extraction and purification of this compound.
Caption: Key signaling pathways inhibited by resveratrol.[11][12][13][14][15]
Conclusion
The extraction of this compound is a multifaceted process with several viable techniques, each presenting a unique set of advantages and disadvantages.
-
Solvent Extraction is a low-cost and straightforward method suitable for large-scale production, though it may lack selectivity and require significant solvent volumes and time.[2][10]
-
Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are considered "green" techniques that offer significantly reduced extraction times and solvent consumption while often improving yields.[4][6]
-
Supercritical Fluid Extraction provides high selectivity and yields a pure product free of organic solvent residues, making it ideal for pharmaceutical applications, though the initial equipment cost is higher.[7]
The optimal choice of extraction technique will ultimately be guided by the specific goals of the research or production, balancing factors such as yield, purity, cost, and environmental considerations. The provided protocols offer a starting point for developing a tailored extraction process, and the visualized workflow and signaling pathways can help contextualize the importance of this compound in broader research applications.
References
- 1. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic-Assisted Extraction and Antioxidant Evaluation of Resveratrol from Peanut Sprouts | MDPI [mdpi.com]
- 5. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol engages AMPK to attenuate ERK and mTOR signaling in sensory neurons and inhibits incision-induced acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary Polyphenol Combinations Have a Multifaceted Inhibitory Effect on Metabolic Rewiring and Signaling Pathways in Neuroblastoma [mdpi.com]
- 15. mdpi.com [mdpi.com]
Head-to-head clinical trial design for resveratrol vs. resveratroloside
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of nutraceuticals and therapeutic compound development, both resveratrol and its glycosylated form, resveratroloside, have garnered interest for their potential health benefits. While resveratrol has been the subject of extensive research, including numerous clinical trials, this compound remains a comparatively understudied molecule. This guide provides a comparative overview of these two compounds, summarizing the available experimental data to inform the design of a head-to-head clinical trial.
Due to a significant disparity in the volume of available research, with a wealth of clinical data for resveratrol and a scarcity of human studies for this compound, this comparison relies on existing preclinical and in vitro data for the latter. This guide, therefore, serves as a foundational document to highlight current knowledge and underscore the necessity for direct comparative clinical trials.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for resveratrol and this compound. It is critical to note that the data for resveratrol is derived from human clinical trials, while the data for this compound is primarily from preclinical studies. This distinction is crucial for interpreting the comparative efficacy and pharmacokinetic profiles.
Table 1: Comparative Pharmacokinetics
| Parameter | Resveratrol | This compound | Source |
| Bioavailability | Low (<1%) in humans due to rapid and extensive metabolism.[1][2] | Potentially higher than resveratrol in preclinical models, as glycosylation may protect against immediate metabolism. | [3] |
| Absorption | Approximately 75% absorbed after oral administration in humans.[2][3] | Data from human studies is unavailable. Preclinical studies suggest it may be absorbed and then hydrolyzed to resveratrol. | [3] |
| Metabolism | Extensively metabolized in the intestines and liver to glucuronide and sulfate conjugates.[2][3] | Believed to be hydrolyzed to resveratrol by intestinal enzymes, which is then subject to the same metabolic pathways. | [3] |
| Peak Plasma Concentration (Cmax) | Highly variable depending on dose and formulation; generally in the ng/mL range for free resveratrol.[2] | No human data available. | |
| Time to Peak Plasma Concentration (Tmax) | Typically 1-1.5 hours after oral administration. | No human data available. | |
| Half-life (t1/2) | Short, in the range of 1-3 hours for a single dose.[4] | No human data available. |
Table 2: Comparative Efficacy (Preclinical & Clinical Insights)
| Therapeutic Area | Resveratrol | This compound | Source |
| Anti-inflammatory | Demonstrated anti-inflammatory effects in numerous clinical trials by reducing inflammatory markers.[5] | In vitro studies suggest potent anti-inflammatory properties, potentially stronger than resveratrol in some models. | [3] |
| Antioxidant | Exhibits significant antioxidant activity in both preclinical and clinical settings.[3] | In vitro studies indicate comparable or potentially more potent antioxidant capacity than resveratrol.[3] | |
| Cardioprotective | Clinical trials suggest benefits in improving endothelial function and reducing some cardiovascular risk factors.[6] | Preclinical evidence is lacking, but inferred to be similar to resveratrol upon conversion. | |
| Anticancer | Extensive preclinical evidence of anticancer effects; however, clinical trial results in humans are still limited and under investigation.[6][7] | In vitro studies on cancer cell lines suggest anti-proliferative and pro-apoptotic effects. | |
| Neuroprotective | Preclinical and some early clinical studies suggest potential neuroprotective effects. | Limited data available. |
Experimental Protocols: Proposed Methodologies for a Head-to-Head Clinical Trial
To definitively compare the bioavailability and efficacy of resveratrol and this compound, a randomized, double-blind, crossover clinical trial is proposed.
Objective: To compare the pharmacokinetic profiles and biological efficacy of a single oral dose of resveratrol versus an equimolar dose of this compound in healthy human subjects.
Study Design:
-
Participants: A cohort of healthy adult volunteers (n=20-30) with balanced gender representation.
-
Intervention: Participants will receive a single oral dose of either resveratrol (e.g., 250 mg) or an equimolar dose of this compound in a randomized order, with a washout period of at least two weeks between interventions.
-
Pharmacokinetic Analysis: Blood samples will be collected at baseline and at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-ingestion. Plasma concentrations of resveratrol, this compound, and their major metabolites (glucuronides and sulfates) will be quantified using a validated LC-MS/MS method.
-
Efficacy Biomarkers: A panel of biomarkers will be assessed at baseline and at selected time points post-ingestion to evaluate biological activity. These may include:
-
Inflammatory markers: C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
-
Oxidative stress markers: Malondialdehyde (MDA) and F2-isoprostanes.
-
Endothelial function: Flow-mediated dilation (FMD) of the brachial artery.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated for both parent compounds and their metabolites. Statistical analysis will be performed to compare the pharmacokinetic profiles and changes in efficacy biomarkers between the two interventions.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by both compounds and the proposed experimental workflow for the head-to-head clinical trial.
Caption: Key signaling pathways modulated by resveratrol.
References
- 1. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Effects of Resveratrol: Results from Human Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of Resveratroloside and its Aglycone, Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of resveratroloside (also known as polydatin or piceid) and its aglycone, resveratrol. The information presented is supported by experimental data to aid researchers in understanding the pharmacokinetic profiles of these two related stilbenoids.
Introduction
Resveratrol, a well-studied polyphenol, has garnered significant interest for its potential health benefits. However, its clinical application is often hampered by its low bioavailability due to rapid and extensive metabolism. This compound, the 3-O-β-D-glucoside of resveratrol, is a naturally occurring precursor that may offer advantages in terms of stability and absorption. This guide delves into the comparative metabolic pathways, pharmacokinetic parameters, and tissue distribution of these two compounds.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Resveratrol in Rats
| Parameter | This compound (Polydatin) | Resveratrol | Study Details |
| Administration | Oral gavage (200 mg/kg) | Oral gavage (200 mg/kg) | Male Sprague-Dawley rats |
| Serum Concentration | Molar concentration in serum was on average 3.35 times that of resveratrol after oral administration of this compound.[1] | Molar concentration in serum was on average 4.28 times lower than that of polydatin after oral administration of resveratrol.[1] | Analysis by HPLC.[1] |
| Mutual Transformation | Can be hydrolyzed to resveratrol in vivo. Polydatin is the main substance detected in serum even after resveratrol administration, suggesting a mutual transformation and balance.[1] | Can be converted to polydatin in vivo, which then becomes the predominant compound in serum.[1] | --- |
Table 2: Pharmacokinetic Parameters of Polydatin and its Metabolite Resveratrol in Rats after Oral Administration of Polydatin
| Analyte | Tmax (h) | Cmax (µg/L) | AUC (µg·h/L) |
| Polydatin | 0.33 ± 0.11 | - | - |
| Resveratrol | 0.33 ± 0.12 | - | - |
| A UPLC-MS/MS method was developed for simultaneous quantification, but specific Cmax and AUC values from a direct comparative study at the same dose were not available in the provided search results. |
Table 3: Major Metabolites of Resveratrol
| Metabolite Class | Specific Metabolites Identified | Location of Metabolism |
| Glucuronides | Resveratrol-3-O-glucuronide, Resveratrol-4'-O-glucuronide, Resveratrol-3-O-sulfate-5-O-glucuronide | Intestine, Liver |
| Sulfates | Resveratrol-3-O-sulfate, Resveratrol-4'-O-sulfate, Dihydroresveratrol sulfate | Intestine, Liver |
| Microbiota-derived | Dihydroresveratrol, Lunularin | Colon |
Metabolic Pathways and Experimental Workflows
The metabolic fates of this compound and resveratrol are intrinsically linked. After oral administration, this compound is partially absorbed intact but is also significantly hydrolyzed by intestinal enzymes and gut microbiota to yield resveratrol. Resveratrol, whether administered directly or derived from this compound, undergoes extensive phase II metabolism in the intestines and liver, leading to the formation of glucuronide and sulfate conjugates, which are the predominant forms found in circulation. A surprising finding from in vivo studies is the evidence of mutual transformation, where administration of resveratrol leads to the detection of significant levels of this compound in the serum, suggesting a dynamic equilibrium between the two compounds.
Caption: Comparative metabolic pathways of this compound and resveratrol.
Experimental Protocols
Comparative In Vivo Study of this compound and Resveratrol
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies, while mice were used for the antioxidative effect comparison.[1]
-
Administration: this compound (polydatin) and resveratrol were administered orally via intragastric gavage at a dose of 200 mg/kg.[1]
-
Sample Collection: Blood samples were collected from the rats at various time points post-administration to analyze the serum concentrations of both compounds.[1]
-
Analytical Method: The concentrations of this compound and resveratrol in the serum were determined using High-Performance Liquid Chromatography (HPLC).[1]
Simultaneous Quantification of Polydatin and Resveratrol in Rat Plasma
-
Animal Model: Rats were used for the pharmacokinetic study.
-
Administration: Polydatin was administered orally.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile.
-
Analytical Method: A sensitive and reproducible Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous quantification of polydatin and its metabolite, resveratrol.[2][3]
Caption: General experimental workflow for comparative pharmacokinetic analysis.
Conclusion
The metabolic fate of this compound is intrinsically linked to that of resveratrol. As a prodrug, this compound is converted to resveratrol in vivo, leading to the systemic exposure of both the glycoside and its aglycone. Comparative studies in rats suggest that oral administration of this compound results in a higher systemic exposure to the stilbenoid moiety compared to the administration of resveratrol itself, as evidenced by the higher serum concentrations of polydatin.[1] The phenomenon of mutual transformation between the two compounds further complicates their pharmacokinetic profiles. These findings suggest that this compound may serve as a more bioavailable source of resveratrol, potentially enhancing its therapeutic efficacy. Further research, particularly in human subjects, is warranted to fully elucidate the comparative metabolic fates and potential clinical advantages of this compound over its aglycone.
References
- 1. Comparative studies of polydatin and resveratrol on mutual transformation and antioxidative effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a novel UPLC-MS/MS method for the simultaneously quantification of polydatin and resveratrol in plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantitative comparison of resveratroloside content in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of resveratroloside (resveratrol glucoside) content across different plant species, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in identifying potent natural sources of this bioactive compound for further investigation and potential therapeutic applications.
Quantitative Comparison of this compound and Resveratrol Content
The concentration of resveratrol and its glucosides, such as piceid and this compound, varies significantly among plant species and even between different parts of the same plant. The following table summarizes the quantitative data from various studies. It is important to note that many studies measure resveratrol after hydrolysis, which converts the glucosides into the aglycone form (resveratrol). Therefore, "total resveratrol" often reflects the initial this compound content.
| Plant Species | Plant Part | Compound(s) Analyzed | Content (µg/g) | Reference |
| Polygonum cuspidatum (Japanese Knotweed) | Perennial Root | Resveratrol | 1024.96 | [1] |
| Leaf | Resveratrol | 764.74 | [1] | |
| Stem | Resveratrol | 123.57 | [1] | |
| Annual Root | Resveratrol | 26.88 | [1] | |
| Vitis vinifera (Grape) | Berry Skin ('Venus') | Total Resveratrols | 154.77 (Fresh Weight) | [2] |
| Berry Skin ('Gros Colman') | Total Resveratrols | 123.12 (Fresh Weight) | [2] | |
| Berry Skin ('Cabernet Franc') | Total Resveratrols | 100.44 (Fresh Weight) | [2] | |
| Leaf ('Zexiang') | Total Resveratrols | 58.78 (Fresh Weight) | [2] | |
| Leaf ('Queenora Seedless') | Total Resveratrols | 51.03 (Fresh Weight) | [2] | |
| Arachis hypogaea (Peanut) | Seed (Cerezlik 5025) | trans-Resveratrol | 1.92 | [3] |
| Seed (various varieties) | trans-Resveratrol | 0.03 - 1.92 | [3] | |
| Roots (Fall Crop) | Resveratrol | 1330 | [4] | |
| Roots (Spring Crop) | Resveratrol | 63 | [4] |
Experimental Protocols
The quantification of this compound and resveratrol in plant materials typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
Sample Preparation and Extraction
A generalized protocol for the extraction of resveratrol and its glucosides from plant material is as follows:
-
Harvesting and Preparation: Plant material (e.g., roots, leaves, skins) is harvested, washed, and dried. For fresh weight measurements, drying may be omitted. The material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent. A common choice is 80% methanol or ethanol.[4] The mixture is sonicated or refluxed to enhance extraction efficiency.
-
Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be passed through a solid-phase extraction column to remove interfering substances.[4]
-
Enzymatic Hydrolysis (Optional): To quantify the total resveratrol content (aglycone form), the extract can be treated with a β-glucosidase to hydrolyze the resveratrol glucosides (this compound, piceid) into resveratrol.
-
Final Preparation: The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis. The solution is filtered through a 0.45 µm filter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Analysis
A typical HPLC method for the quantification of resveratrol and its glucosides is detailed below:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is often employed using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[6][7]
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent. The detection wavelength for resveratrol is typically set around 306 nm or 334 nm (for fluorescence detection).[5][8]
-
Quantification: The concentration of resveratrol and its glucosides in the sample is determined by comparing the peak areas with those of a standard calibration curve prepared with known concentrations of pure compounds.[7]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound in plant samples.
Caption: General workflow for this compound quantification.
Biosynthesis of Resveratrol
The biosynthesis of resveratrol in plants is a part of the phenylpropanoid pathway, which is a major pathway for the synthesis of various secondary metabolites.
Caption: Simplified resveratrol biosynthesis pathway in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrols in Grape Berry Skins and Leaves in Vitis Germplasm | PLOS One [journals.plos.org]
- 3. Determination of the phytoalexin resveratrol (3,5,4'-trihydroxystilbene) in peanuts and pistachios by high-performance liquid chromatographic diode array (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peanut roots as a source of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Quantitative determination of the (E) - and (Z) -diastereomers of resveratrol and resveratrol glucoside in the roots of Polygonum cuspidatum by HPLC and elementary study on their fluorescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Stilbenoids: A Preclinical Comparison Guide
A Note to Researchers: While the focus of this guide was intended to be resveratroloside, a comprehensive review of current preclinical data reveals a significant scarcity of specific studies on this particular compound. The available literature predominantly centers on its well-known aglycone, resveratrol. It is understood that this compound, as a glycoside of resveratrol, may exert biological effects following its metabolic conversion to resveratrol in the body. However, direct preclinical validation and comparative studies on this compound's therapeutic targets are limited.
Therefore, this guide provides a detailed overview of the extensively validated therapeutic targets of resveratrol in preclinical models. This information serves as a robust foundation for understanding the potential mechanisms of related stilbenoids and as a valuable resource for researchers and drug development professionals interested in this class of compounds. We will incorporate the limited available information on this compound where possible and highlight areas ripe for future investigation.
I. Comparative Efficacy of Resveratrol in Preclinical Models
Resveratrol has demonstrated significant therapeutic potential across a spectrum of preclinical models, primarily targeting pathways involved in cancer, inflammation, and metabolic disorders.
Anti-Cancer Activity
Resveratrol's anti-cancer effects are multifaceted, involving the modulation of numerous signaling pathways that control cell proliferation, apoptosis, and metastasis.[1][2][3] Preclinical studies have shown its efficacy in various cancer models, including those for breast, prostate, colon, and lung cancer.[1]
Table 1: Preclinical Anti-Cancer Efficacy of Resveratrol
| Cancer Model | Animal Model | Resveratrol Dosage | Key Findings | Reference |
| Colon Carcinoma | Rat | 2.5, 5, 10 mg/kg/day | Dose-dependent reduction in tumor incidence and number of aberrant crypt foci. | [4] |
| Lewis Lung Carcinoma | Mouse | 2.5 and 10 mg/kg | Significant reduction in tumor volume (42%), tumor weight (44%), and metastatic potential (56%). | [1] |
| Skin Cancer | Mouse | Topical application | Inhibition of tumor formation through promotion of apoptosis and regulation of the cell cycle. | [4] |
| Prostate Cancer | Xenograft Mouse | Not specified | Inhibition of tumor growth. | [1] |
| Breast Cancer | Cell Culture | Not specified | Inhibition of cell proliferation. | [3] |
Anti-Inflammatory Activity
Resveratrol exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.[5][6][7]
Table 2: Preclinical Anti-Inflammatory Efficacy of Resveratrol
| Inflammatory Model | Animal Model | Resveratrol Dosage | Key Findings | Reference |
| LPS-induced Inflammation | Murine Macrophages (RAW264.7) | Dose-dependent | Down-regulated iNOS and IL-6 expression, suppressed NO production. | [6] |
| Carrageenan-induced Paw Edema | Rat | Not specified | Reduction in paw edema. | [5] |
| Acute Pharyngitis | Rabbit | Not specified | Suppression of inflammatory markers. | [5] |
| Colitis | Mouse | Not specified | Amelioration of intestinal inflammation. | [5] |
Modulation of Metabolic Disorders
Preclinical evidence strongly supports resveratrol's beneficial effects on metabolic disorders, including insulin resistance and nonalcoholic fatty liver disease (NAFLD).[8][9][10]
Table 3: Preclinical Efficacy of Resveratrol in Metabolic Disorders
| Metabolic Disorder Model | Animal Model | Resveratrol Dosage | Key Findings | Reference |
| High-Fat Diet-Induced Obesity | Mouse | Not specified | Improved insulin sensitivity, reduced body weight. | [8] |
| NAFLD | Rat | 50-200 mg/kg/day | Alleviation of liver steatosis, reduction in inflammatory markers. | [10] |
| Type 2 Diabetes | Rat | Not specified | Improved glycemic control. | [9] |
II. Key Therapeutic Targets and Signaling Pathways
Resveratrol's therapeutic effects are attributed to its ability to modulate a wide array of molecular targets and signaling pathways.
Cancer-Related Signaling Pathways
dot
Caption: Resveratrol's anti-cancer signaling pathways.
Inflammatory Signaling Pathways
dot
Caption: Resveratrol's anti-inflammatory mechanisms.
Metabolic Regulation Pathways
dot
Caption: Resveratrol's role in metabolic pathways.
III. Experimental Protocols
The following are representative experimental protocols from preclinical studies validating the therapeutic targets of resveratrol.
In Vivo Animal Models
-
Cancer Xenograft Model:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. Resveratrol, dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline), is administered via oral gavage or intraperitoneal injection at specified doses (e.g., 10-50 mg/kg/day). The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
-
-
LPS-Induced Inflammation Model:
-
Animal Model: C57BL/6 mice are commonly used.
-
Treatment: Mice are pre-treated with resveratrol (e.g., 20-50 mg/kg) or vehicle via oral gavage for a specified period (e.g., 1-3 days).
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.
-
Sample Collection: At a specific time point after LPS injection (e.g., 4-24 hours), blood is collected for cytokine analysis (e.g., TNF-α, IL-6) using ELISA. Tissues such as the liver and lungs can be harvested for histological examination and analysis of inflammatory gene expression by qPCR or Western blotting.
-
In Vitro Cell-Based Assays
-
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of resveratrol for 24, 48, or 72 hours.
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
-
Western Blot Analysis for Protein Expression:
-
Cell Lysis: Cells treated with resveratrol are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
IV. Conclusion and Future Directions
The extensive body of preclinical research provides compelling evidence for the therapeutic potential of resveratrol across a range of diseases, primarily through its modulation of key signaling pathways in cancer, inflammation, and metabolic disorders. The data presented in this guide offer a comparative overview of its efficacy and validated targets in various preclinical models.
While resveratrol has been the subject of intense investigation, its clinical translation has been hampered by its low bioavailability.[11][12] This highlights a critical area for future research, including the development of novel delivery systems and the investigation of resveratrol analogs with improved pharmacokinetic profiles.
Crucially, there is a clear and significant need for dedicated preclinical studies on this compound. Elucidating its specific therapeutic targets, efficacy, and mechanisms of action, both independently and in comparison to resveratrol, will be vital in determining its potential as a therapeutic agent. Future research should focus on:
-
Direct comparative studies of this compound and resveratrol in various preclinical models.
-
Pharmacokinetic and metabolic studies to understand the conversion of this compound to resveratrol and the potential independent activity of the glycoside.
-
Validation of specific molecular targets of this compound.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this promising class of stilbenoid compounds.
References
- 1. Resveratrol: A Review of Pre-clinical Studies for Human Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. | Semantic Scholar [semanticscholar.org]
- 8. Progress in the Preclinical and Clinical Study of Resveratrol for Vascular Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrative evidence construction for resveratrol treatment of nonalcoholic fatty liver disease: preclinical and clinical meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Evaluation of Resveratrol and Resveratroloside for Researchers and Drug Development Professionals
An in-depth analysis of the available toxicological and safety data for resveratrol and its glycosylated form, resveratroloside, to guide preclinical and clinical research.
Introduction
Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant scientific interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties. This compound, also known as piceid or polydatin, is a glucoside of resveratrol, meaning it has a glucose molecule attached. This structural difference influences its bioavailability and metabolic fate within the body. This guide provides a side-by-side evaluation of the safety profiles of these two compounds, drawing upon available experimental data from preclinical and clinical studies. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and investigation of these compounds for therapeutic applications.
Comparative Safety and Tolerability
A substantial body of research has characterized the safety profile of resveratrol. In contrast, comprehensive toxicological data for this compound is less abundant. The available evidence suggests that both compounds are generally well-tolerated, particularly at lower doses. However, high doses of resveratrol have been associated with adverse effects.
Table 1: Summary of Preclinical Toxicity Data
| Parameter | Resveratrol | This compound (Polydatin) | Source(s) |
| Acute Toxicity (LD50) | Not established in rodents via oral route; high doses (g/kg) can lead to adverse effects.[1][2] Intraperitoneal LD50 in mice: 1.07 g/kg (male), 1.18 g/kg (female).[3] | Intraperitoneal LD50 in mice: >1000 mg/kg.[4] | [1][2][3][4] |
| Subchronic Toxicity (90-day) | NOAEL in rats: 200-750 mg/kg/day.[5][6] NOAEL in dogs: 600 mg/kg/day.[5][7] | No significant toxic effects reported with intravenous injection for 30 days.[4] | [4][5][6][7] |
| Genotoxicity | Non-mutagenic in Ames test.[8] Some evidence of clastogenic activity in vitro, but not genotoxic in in vivo micronucleus tests.[8] | Limited data available. | [8] |
| Key Adverse Findings | High doses: Gastrointestinal issues (diarrhea, nausea), potential for nephrotoxicity, and drug interactions via cytochrome P450 inhibition.[1] | Limited data; suggested to have a better safety profile than resveratrol.[9] | [1][9] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Summary of Human Clinical Safety Data
| Parameter | Resveratrol | This compound (Polydatin) | Source(s) |
| Tolerability | Generally well-tolerated at doses up to 1 g/day .[10][11] Doses >2.5 g/day are associated with gastrointestinal side effects.[12] | Limited clinical data on safety and tolerability. | [12][10][11] |
| Reported Side Effects | Mild to moderate gastrointestinal symptoms (nausea, diarrhea, abdominal discomfort) at high doses.[12] | Insufficient data from human trials. | [12] |
| Long-term Safety | Studies of up to one year with doses up to 1g twice daily have shown a good safety profile.[11] | Not established. | [11] |
Metabolism and Bioavailability: A Key Differentiator
The primary difference in the safety profiles of resveratrol and this compound may be attributed to their distinct metabolic pathways and resulting bioavailability.
Metabolic Pathways
Resveratrol is rapidly metabolized in the intestines and liver through phase II conjugation reactions (glucuronidation and sulfation). This extensive metabolism leads to low bioavailability of the parent compound.[13] this compound, being a glucoside, is generally more water-soluble and may be absorbed differently. It can be absorbed intact or hydrolyzed to resveratrol by intestinal enzymes or gut microbiota.[14] This differential metabolism may lead to varied systemic exposure and, consequently, different safety profiles.
Experimental Protocols
The following are generalized protocols for key safety and toxicity studies based on OECD guidelines, which are commonly used in preclinical safety assessment.
Acute Oral Toxicity (OECD 423)
This method is used to determine the acute toxicity of a substance after a single oral dose.
Methodology:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15][16]
-
Dosing: A single dose of the test substance is administered orally to a group of three fasted animals (typically female rats).[15][16]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[15][16]
-
Stepwise Procedure: The outcome of the first group determines the dosing for the next group of animals, allowing for classification into a GHS (Globally Harmonized System) toxicity category with a minimal number of animals.[15][16]
Subchronic Oral Toxicity - 90-Day Study (OECD 408)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., rats).[7]
-
Dose Groups: At least three dose levels and a concurrent control group are used.[7]
-
Administration: The test substance is administered daily via gavage, in the diet, or in drinking water for 90 days.[7]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical biochemistry, and urinalysis are performed.[7]
-
Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[7]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations induced by a test substance.
Methodology:
-
Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.[12][17]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).[18][19]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[17]
-
Incubation and Analysis: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize the amino acid) are counted.[1][19] A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[17]
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
Methodology:
-
Animal Model: Typically performed in mice or rats.[20]
-
Dosing: Animals are exposed to the test substance, usually via one or two administrations.[20]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[20]
-
Slide Preparation and Analysis: The collected cells are processed and stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.[21]
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.[3][21]
Conclusion and Future Directions
The available data indicate that resveratrol has a well-characterized safety profile, with good tolerability at doses commonly used in clinical studies. High doses, however, can lead to gastrointestinal adverse effects and may have the potential for drug interactions.
In contrast, the safety profile of this compound is not as well-defined. The limited evidence suggests that it may have a favorable safety profile, potentially with lower toxicity and higher bioavailability compared to resveratrol. However, comprehensive preclinical toxicology studies and well-controlled human clinical trials are necessary to fully establish its safety and tolerability.
For researchers and drug development professionals, the choice between resveratrol and this compound may depend on the specific therapeutic application and the desired pharmacokinetic profile. The potential for improved bioavailability and a better safety profile makes this compound an attractive candidate for further investigation. Future research should focus on conducting rigorous, side-by-side comparative safety studies to provide a clearer understanding of the relative risks and benefits of these two closely related compounds.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]
- 3. Micronucleus test - Wikipedia [en.wikipedia.org]
- 4. Polydatin: A Critical Promising Natural Agent for Liver Protection via Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. The Neuroprotective Role of Polydatin: Neuropharmacological Mechanisms, Molecular Targets, Therapeutic Potentials, and Clinical Perspective [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. criver.com [criver.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
Navigating the Safe Disposal of Resveratroloside: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of resveratroloside, a glycosylated form of resveratrol. While specific disposal protocols for this compound are not extensively documented, this guidance is based on the safety data for its parent compound, resveratrol, and established best practices for laboratory chemical waste management. Adherence to these procedures will help ensure personnel safety and environmental protection.
Summary of Key Safety and Handling Data
Proper storage and handling are critical first steps in the lifecycle of a laboratory chemical and directly impact its safe disposal. The following table summarizes key quantitative data derived from the safety information of the related compound, resveratrol.
| Parameter | Recommendation | Citation |
| Storage Temperature | 2 – 8 °C | [1] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2][3] |
| Incompatible Substances | Strong oxidizing agents, strong acids. | [2] |
Procedural Guide for this compound Disposal
The proper disposal of this compound, treated as a potentially hazardous chemical, involves a multi-step process from initial handling to final waste segregation.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be outfitted with the appropriate personal protective equipment to prevent skin and eye irritation.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Step 2: Handling and Spill Management
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. In the event of a small spill:
-
Avoid Dust Generation: Do not use dry sweeping methods that can create airborne dust.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Collect the Material: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Cleaning Materials: All contaminated cleaning materials should be placed in the same labeled waste container.
Step 3: Waste Segregation and Labeling
Proper segregation and labeling of chemical waste are critical for safe disposal.
-
Waste Container: Use a dedicated, leak-proof container clearly labeled as "Hazardous Chemical Waste" and "this compound."
-
Content Identification: The label should also include the chemical name, concentration (if in solution), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable local, state, and federal regulations.
-
Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Licensed Disposal Vendor: Chemical waste should be disposed of through a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
